5'-DMT-5-F-2'-dU Phosphoramidite
Description
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDBDJDCIBKCKF-QMTPQUJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142246-63-7 | |
| Record name | 5-Fluorodeoxyuridine-CE phosphoramiditefor cyclon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5'-DMT-5-F-2'-dU Phosphoramidite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of 5'-DMT-5-F-2'-dU Phosphoramidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.
Core Properties
This compound is a synthetic nucleoside phosphoramidite containing a 5-fluoro-2'-deoxyuridine (5-F-dU) moiety. The 5'-dimethoxytrityl (DMT) group provides a lipophilic handle for purification and is readily cleaved to allow for the stepwise synthesis of oligonucleotides. The phosphoramidite group at the 3'-position enables efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₃₉H₄₆FN₄O₈P |
| Molecular Weight | 748.8 g/mol [1] |
| CAS Number | 142246-63-7[1] |
| Synonyms | 5-F-dU-CE Phosphoramidite, 2'-Deoxy-5-fluoro-D-uridine 3'-CE phosphoramidite |
| Physical Form | White to off-white solid powder |
| Purity | ≥98%[1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml)[1] |
| Storage Conditions | -20°C, under inert gas, desiccated[1] |
| Stability | ≥ 4 years at -20°C[1] |
Spectroscopic and Analytical Characterization
-
³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for assessing the purity of phosphoramidites. A single sharp peak, or a pair of closely spaced peaks representing diastereomers, is expected in the region of 140-155 ppm , characteristic of phosphoramidites[2]. The absence of significant peaks in other regions indicates high purity and the absence of hydrolysis or oxidation products[2].
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Diagnostic signals include the anomeric proton of the deoxyribose sugar, typically found between 5.0 and 6.4 ppm [2]. The protons of the dimethoxytrityl (DMT) group will appear in the aromatic region, and the protons of the diisopropylamino and cyanoethyl groups will be present in the aliphatic region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the phosphoramidite. Purity can also be assessed by techniques such as LC-MS[3].
Experimental Protocols
This compound is utilized in standard automated solid-phase oligonucleotide synthesis. The coupling of this modified phosphoramidite is reported to be as efficient as that of unmodified nucleoside amidites[4].
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle adding one nucleoside to the growing chain. The following is a generalized protocol for automated solid-phase DNA synthesis:
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane or toluene[5].
-
Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group for the next coupling step[5]. The orange-colored trityl cation released can be monitored spectrophotometrically to determine coupling efficiency from the previous cycle[5].
2. Coupling:
-
Reagents:
-
Procedure: The phosphoramidite is activated by the acidic azole catalyst and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage[5]. The coupling time is typically rapid, on the order of 20 seconds for deoxynucleosides[6].
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran/lutidine).
-
Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles[5].
4. Oxidation:
-
Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of tetrahydrofuran, pyridine, and water[5].
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester[5].
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.
-
Cleavage from Support and Phosphate Deprotection: This is typically achieved by treatment with concentrated ammonium hydroxide[5]. For sensitive oligonucleotides, milder conditions such as a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used[8].
-
Base Deprotection: The protecting groups on the standard DNA bases (benzoyl for A and C, isobutyryl for G) are removed by heating in concentrated ammonium hydroxide (e.g., 55°C for 5 hours)[5]. For oligonucleotides containing 5-F-dU, standard deprotection protocols are generally applicable[9]. However, for particularly sensitive modified oligonucleotides, milder deprotection strategies may be required[8][10][11].
Applications in Research and Drug Development
Oligonucleotides containing 5-fluoro-2'-deoxyuridine have significant potential in various research and therapeutic areas, primarily due to the anticancer properties of 5-fluorouracil (5-FU), the active metabolite.
Anticancer Prodrugs
Oligonucleotides synthesized with this compound can act as prodrugs of 5-FU. Upon cellular uptake, these oligonucleotides are degraded by cellular nucleases, releasing 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase[12]. This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell death in rapidly dividing cancer cells.
Antisense and RNAi Therapeutics
The incorporation of 5-F-dU into antisense oligonucleotides or siRNAs can enhance their therapeutic properties. The fluorine modification can increase the binding affinity of the oligonucleotide to its target mRNA and improve its resistance to nuclease degradation, thereby enhancing its potency and duration of action.
Visualizations
Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Mechanism of Action of 5-Fluorouracil
Caption: Intracellular activation and mechanism of action of 5-F-dU.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. atdbio.com [atdbio.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Oligonucleotides Carrying Nucleoside Antimetabolites as Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Code: How 5-Fluoro-2'-deoxyuridine Fortifies Oligonucleotides
For researchers, scientists, and drug development professionals, the quest for stable, effective oligonucleotide therapeutics is a constant challenge. The inherent instability of these molecules in biological systems presents a significant hurdle to their clinical translation. This in-depth technical guide explores the pivotal role of a key modification, 5-fluoro-2'-deoxyuridine (5-F-2'-dU), in enhancing the stability and therapeutic potential of oligonucleotides.
The modification of oligonucleotides with 5-F-2'-dU has emerged as a promising strategy to overcome the limitations of their unmodified counterparts. This guide will delve into the biophysical properties conferred by this modification, detail the experimental protocols for its implementation and evaluation, and provide a comprehensive overview of its impact on the stability and function of oligonucleotides.
Bolstering the Backbone: The Impact of 5-F-2'-dU on Oligonucleotide Stability
The introduction of a fluorine atom at the 5-position of the uracil base in 2'-deoxyuridine significantly alters the electronic and conformational properties of the nucleoside. This, in turn, imparts enhanced stability to the resulting oligonucleotide. The primary mechanisms behind this stabilization include increased resistance to nuclease degradation and enhanced thermal stability of the duplex.
Enhanced Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells.[1] The 5-fluoro modification in 5-F-2'-dU provides steric hindrance to these enzymes, thereby slowing down the rate of degradation. While specific quantitative data for the half-life of 5-F-2'-dU modified oligonucleotides in serum is not extensively available in the public domain, studies on related 2'-fluoro modifications have demonstrated a significant increase in stability. For instance, fully 2'-modified oligonucleotide duplexes, including those with 2'-fluoro nucleotides, exhibit enhanced plasma stability compared to unmodified small interfering RNA (siRNA).[2] Oligonucleotides with a 2'-fluoro modification have been shown to have a prolonged half-life in human plasma.[3]
Increased Thermal Stability
The thermal stability of an oligonucleotide duplex, measured by its melting temperature (Tm), is a critical parameter for its in vivo efficacy. A higher Tm indicates a more stable duplex, which is essential for target binding and biological activity. The electronegativity of the fluorine atom in 5-F-2'-dU influences the sugar pucker conformation and base stacking interactions, leading to a more stable helical structure.
Table 1: Illustrative Impact of Modifications on Oligonucleotide Duplex Stability
| Modification | Abbreviation | Approximate ΔTm per Modification (°C) | Reference |
| Locked Nucleic Acid | LNA | +2 to +9.6 | [6] |
| 2-Amino-deoxyadenosine | 2-Amino-dA | +3 | [6] |
| 5-Methyl-deoxycytidine | 5-Me-dC | +1.3 | [6] |
| C-5 Propynyl-deoxyuridine | pdU | +1.7 | [6] |
This table provides a general comparison of the impact of various modifications on duplex stability. Specific values for 5-F-2'-dU are not available in the cited literature but are expected to be in a similar range to other stabilizing modifications.
Experimental Protocols: A Guide to Synthesis and Characterization
The successful application of 5-F-2'-dU modified oligonucleotides relies on robust and reproducible experimental protocols for their synthesis and characterization.
Synthesis of 5-Fluoro-2'-deoxyuridine Modified Oligonucleotides
The incorporation of 5-F-2'-dU into an oligonucleotide sequence is achieved through solid-phase phosphoramidite chemistry. This method allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support.[7][8] The key component for this process is the 5-F-2'-dU-CE Phosphoramidite.[9]
Workflow for Solid-Phase Synthesis of a 5-F-2'-dU Modified Oligonucleotide:
Caption: Automated solid-phase synthesis cycle for incorporating 5-F-2'-dU.
A detailed, step-by-step protocol for the synthesis of the 5-fluoro-2'-deoxycytidine phosphoramidite, a related building block, has been described and can be adapted for 5-F-2'-dU.[9] The general steps involve:
-
Protection of the 5'-hydroxyl group: Typically with a dimethoxytrityl (DMT) group.
-
Phosphitylation of the 3'-hydroxyl group: Using an appropriate phosphitylating agent to create the reactive phosphoramidite.
-
Purification: The final phosphoramidite is purified, usually by chromatography.
Nuclease Stability Assay
To quantify the enhanced stability of 5-F-2'-dU modified oligonucleotides, a nuclease degradation assay is performed. This typically involves incubating the oligonucleotide in a biological matrix, such as human serum or a solution containing specific nucleases, and monitoring its degradation over time.
General Protocol for Serum Stability Assay: [10]
-
Incubation: Incubate the 5-F-2'-dU modified oligonucleotide and an unmodified control in human serum (e.g., 50% v/v) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Extraction: Extract the remaining oligonucleotide from the serum samples.
-
Analysis: Analyze the samples by a suitable method such as capillary electrophoresis or polyacrylamide gel electrophoresis (PAGE) to quantify the amount of intact oligonucleotide remaining at each time point.
-
Half-life Calculation: Determine the half-life (t½) of the oligonucleotides by plotting the percentage of intact oligonucleotide versus time.
Caption: Workflow for assessing oligonucleotide stability in human serum.
Thermal Melting (Tm) Analysis
The thermal stability of an oligonucleotide duplex is determined by measuring its melting temperature (Tm). This is the temperature at which 50% of the duplex molecules dissociate into single strands.
Protocol for UV Thermal Denaturation:
-
Sample Preparation: Prepare a solution containing the 5-F-2'-dU modified oligonucleotide and its complementary strand in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is gradually increased.
-
Tm Determination: The Tm is the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance plateau. This can be determined from the first derivative of the melting curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the conformational properties of oligonucleotides. It can provide insights into the helical structure (e.g., A-form, B-form) and how modifications like 5-F-2'-dU affect the overall conformation.[11][12]
General Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the oligonucleotide duplex in a suitable buffer.
-
Spectra Acquisition: Record the CD spectrum over a range of wavelengths (e.g., 200-320 nm).
-
Analysis: The resulting spectrum provides a characteristic signature of the duplex conformation. For example, B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.
Caption: Workflow for Circular Dichroism (CD) analysis of oligonucleotides.
Functional Implications of 5-F-2'-dU Modification
The enhanced stability conferred by 5-F-2'-dU has significant implications for the therapeutic efficacy of oligonucleotides.
Impact on RNase H Activity
For antisense oligonucleotides that function via an RNase H-mediated mechanism of action, the modification of the sugar moiety is a critical consideration. RNase H recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex. Studies have shown that 2'-fluoro modifications are not substrates for RNase H cleavage.[13] This means that oligonucleotides uniformly modified with 5-F-2'-dU will not be able to elicit RNase H-dependent degradation of a target mRNA. However, this property can be strategically utilized in the design of "gapmer" antisense oligonucleotides, where a central "gap" of unmodified DNA is flanked by modified wings (e.g., containing 5-F-2'-dU) to provide nuclease resistance.
Cellular Uptake and Pharmacokinetics
The in vivo behavior of oligonucleotides is heavily influenced by their chemical modifications. While specific pharmacokinetic and biodistribution data for 5-F-2'-dU modified oligonucleotides are not extensively documented, general principles for modified oligonucleotides apply. Increased stability against nucleases is expected to lead to a longer plasma half-life and improved tissue distribution.[14] The impact of the 5-fluoro modification on cellular uptake mechanisms warrants further investigation.
Signaling Pathways
The direct modulation of specific signaling pathways by 5-F-2'-dU modified oligonucleotides is an area of active research. While the parent compound, 5-fluoro-2'-deoxyuridine, is a known anticancer agent that disrupts DNA synthesis, the effects of its incorporation into an oligonucleotide are sequence-dependent and targeted. Antisense oligonucleotides containing 5-F-2'-dU can be designed to downregulate the expression of key proteins involved in various disease-related signaling pathways, such as those in cancer.[15] For example, an ASO targeting a proto-oncogene could inhibit its expression and thereby block a pro-proliferative signaling cascade. The enhanced stability of the 5-F-2'-dU modified ASO would be expected to lead to a more sustained and potent effect.
It is crucial to distinguish the targeted, sequence-specific effects of a 5-F-2'-dU modified oligonucleotide from the non-specific cytotoxic effects of the free nucleoside. The oligonucleotide acts as a delivery vehicle and a specific binding agent, directing the therapeutic effect to a particular mRNA target.
Conclusion
The incorporation of 5-fluoro-2'-deoxyuridine into oligonucleotides represents a valuable tool in the development of nucleic acid-based therapeutics. The enhanced nuclease resistance and thermal stability conferred by this modification address key challenges in the field. While further research is needed to fully quantify the in vivo benefits and to explore its impact on various cellular processes, the available data strongly support the role of 5-F-2'-dU as a guardian of the oligonucleotide code, paving the way for more robust and effective therapeutic applications. This guide provides a foundational understanding for researchers and drug developers looking to harness the potential of this important chemical modification.
References
- 1. idtdna.com [idtdna.com]
- 2. attogene.com [attogene.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8911948B2 - RNase H-based assays utilizing modified RNA monomers - Google Patents [patents.google.com]
- 14. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. attogene.com [attogene.com]
Commercial Suppliers and Technical Guide for 5'-DMT-5-F-2'-dU Phosphoramidite
For researchers, scientists, and drug development professionals venturing into the synthesis of modified oligonucleotides, 5'-DMT-5-F-2'-dU Phosphoramidite is a key building block for introducing 5-fluoro-2'-deoxyuridine into a sequence. This modification can enhance the therapeutic properties of oligonucleotides. This guide provides an in-depth overview of commercial suppliers, key quantitative data, and a detailed experimental protocol for the use of this phosphoramidite.
Commercial Availability
A number of reputable chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Cayman Chemical | This compound | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.8 | ≥98% |
| Glen Research | 5-F-dU-CE Phosphoramidite | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.79 | Not specified |
| BOC Sciences | 2'-Deoxy-5'-O-DMT-5-fluorouridine 3'-CE phosphoramidite | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.80 | Not specified |
| ChemGenes | 5-Fluoro-deoxy Uridine CED phosphoramidite | Not specified | C₃₉H₄₆FN₄O₈P | 748.78 | Not specified |
| MedchemExpress | 2'-Deoxy-5'-O-DMT-5-fluorouridine 3'-CE phosphoramidite | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.78 | >98% |
| Viral Vector Analytical Development | This compound | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The incorporation of this compound into an oligonucleotide sequence generally follows standard automated solid-phase synthesis protocols. According to major suppliers like Glen Research, no significant modifications to standard coupling and deprotection methods are necessary for this particular phosphoramidite.
Standard Oligonucleotide Synthesis Cycle
The synthesis is a cyclical process involving four main steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The orange color of the resulting trityl cation can be used to monitor the efficiency of the synthesis.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a catalyst (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Cleavage from Support: The solid support is treated with a concentrated solution of ammonium hydroxide at room temperature. This cleaves the ester linkage holding the oligonucleotide to the support.
-
Base and Phosphate Deprotection: The ammonium hydroxide solution also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. For oligonucleotides containing 5-F-dU, standard deprotection with ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours is generally sufficient.
Purification and Quality Control
After deprotection, the crude oligonucleotide solution contains the full-length product as well as shorter, failed sequences. Purification is typically performed using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
The final product should be analyzed to confirm its identity and purity. Common quality control methods include:
-
Mass Spectrometry (MS): To verify the molecular weight of the final oligonucleotide, confirming the correct sequence and the incorporation of the 5-F-dU modification.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide product.
-
UV-Vis Spectroscopy: To quantify the concentration of the oligonucleotide solution.
Signaling Pathways and Experimental Workflows
The primary application of incorporating 5-F-dU into oligonucleotides is often related to its role as an antimetabolite and its ability to influence biological pathways, particularly in the context of cancer therapy and antiviral research. 5-Fluorouracil (5-FU), the parent drug of 5-F-dU, is a well-known inhibitor of thymidylate synthase, a key enzyme in DNA synthesis and repair.
Applications of Fluorinated Pyrimidines in Nucleic Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines represent a cornerstone in the field of nucleic acid research and therapeutics. The strategic incorporation of fluorine atoms into pyrimidine nucleosides can dramatically alter their biological properties, leading to potent anticancer and antiviral agents. The high electronegativity and small van der Waals radius of fluorine can enhance binding affinity to target enzymes, increase metabolic stability, and modulate the conformational properties of nucleic acids. This technical guide provides a comprehensive overview of the applications of fluorinated pyrimidines, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their study.
Anticancer Agents
Fluorinated pyrimidines are among the most widely used chemotherapeutic agents, primarily functioning as antimetabolites that interfere with DNA and RNA synthesis in rapidly dividing cancer cells.
5-Fluorouracil (5-FU) and its Prodrugs
5-Fluorouracil (5-FU) is a synthetic pyrimidine analog that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades. Its cytotoxic effects are mediated through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][2]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][3] This "thymineless death" is a primary mechanism of 5-FU's anticancer activity.[1]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[2] FUTP is incorporated into RNA, disrupting RNA processing and protein synthesis.[1]
Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation.[4][5] It undergoes a three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, an enzyme that is often overexpressed in tumor tissues.[5][6] This targeted activation is intended to increase efficacy and reduce systemic toxicity compared to intravenous 5-FU administration.[4]
Gemcitabine
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a deoxycytidine analog with potent antitumor activity against a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[7][8][9] After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects through:[10]
-
Masked Chain Termination: Incorporation of dFdCTP into the growing DNA strand allows for the addition of one more deoxynucleotide before preventing further elongation by DNA polymerases.[11] This "masked" termination helps it evade proofreading and repair mechanisms.[11]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.[7][10]
Trifluridine
Trifluridine, a trifluoromethyl analog of thymidine, is a component of the oral anticancer drug TAS-102 (trifluridine/tipiracil).[12] Trifluridine's primary mechanism of action is its incorporation into DNA after being phosphorylated to its triphosphate form.[12][13] This incorporation leads to DNA dysfunction and inhibition of cell proliferation.[12] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[14]
Antiviral Agents
The ability of fluorinated pyrimidines to interfere with nucleic acid replication also makes them effective antiviral agents.
Sofosbuvir
Sofosbuvir is a cornerstone of modern hepatitis C virus (HCV) therapy. It is a prodrug of a uridine nucleotide analog that, once metabolized to its active triphosphate form (GS-461203), acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[15][16][17] GS-461203 is incorporated into the nascent viral RNA chain, causing premature chain termination and halting viral replication.[16][17] Sofosbuvir exhibits a high barrier to resistance and is effective against all HCV genotypes.[15]
Favipiravir
Favipiravir is a broad-spectrum antiviral agent with activity against various RNA viruses, including influenza and SARS-CoV-2.[14][18][19] It is a prodrug that is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[14][18] Favipiravir-RTP acts as a purine analog and is incorporated into the viral RNA by the RNA-dependent RNA polymerase.[20] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable.[14][20]
Fluorinated Pyrimidines as Probes in Nucleic Acid Research
Beyond their therapeutic applications, fluorinated pyrimidines are valuable tools for studying the structure, dynamics, and interactions of nucleic acids, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The fluorine-19 nucleus possesses several properties that make it an excellent NMR probe: 100% natural abundance, high gyromagnetic ratio, and a large chemical shift range that is highly sensitive to the local electronic environment.[21][22] Since fluorine is absent in naturally occurring biological macromolecules, site-specific incorporation of a fluorinated pyrimidine provides a background-free signal that can be used to monitor:
-
Conformational Changes: Changes in the local structure of a DNA or RNA molecule, such as the transition between different helical forms or the folding of a ribozyme, will be reflected in a change in the ¹⁹F chemical shift.[23][24]
-
Ligand Binding: The binding of proteins, small molecules, or other nucleic acids to a fluorinated oligonucleotide can be monitored by observing changes in the ¹⁹F NMR spectrum.[21]
-
Dynamics: NMR relaxation experiments can provide information about the motional properties of the fluorinated probe and, by extension, the nucleic acid itself.
The minimal steric perturbation of a fluorine atom for a hydrogen atom means that in many cases, the fluorinated analog behaves structurally and functionally similarly to the native nucleic acid, making it a reliable reporter of the biomolecule's properties.[23]
Data Presentation
Table 1: In Vitro Anticancer Activity of Fluorinated Pyrimidines
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Citation |
| 5-Fluorouracil | SW1398 (Colon) | Cytotoxicity | 0.8 | [25] |
| Colo320 (Colon) | Cytotoxicity | 230 fmol/10⁶ cells | [25] | |
| Gemcitabine | A2780 (Ovarian) | DNA Incorporation | - | [23] |
| Colon 26-10 (Colon) | DNA Incorporation | - | [23] | |
| CCRF-CEM (Leukemia) | DNA Incorporation | - | [23] | |
| Trifluridine | HCT116 (Colon) | Cytotoxicity | - | [26] |
| Compound 6 (Fluorinated Schiff base) | A549 (Lung) | Cytotoxicity | 0.64 | [27] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Antiviral Activity of Fluorinated Pyrimidines
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | Citation |
| Favipiravir | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | [4] |
| HCoV-NL63 | Caco-2 | qRT-PCR | 0.6203 | [9] | |
| Remdesivir (for comparison) | HCoV-NL63 | Caco-2 | qRT-PCR | 0.3806 | [9] |
| Brincidofovir | dsDNA viruses | Various | In vitro activity | 0.001 - 0.27 | [19] |
EC₅₀ values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 3: Clinical Efficacy of Fluorinated Pyrimidine-Based Therapies
| Drug/Regimen | Condition | Study Phase | Efficacy Endpoint | Result | Citation |
| Capecitabine | Metastatic Colorectal Cancer | Phase II | Tumor Response Rate | 21-24% | [15] |
| Advanced Colon Cancer | - | Efficacy Rate | 50-72% | [5] | |
| Sofosbuvir + PEG-IFN + Ribavirin | Hepatitis C (Genotype 1) | NEUTRINO (Phase 3) | Sustained Virologic Response (SVR12) | 90% | [7] |
| Sofosbuvir + Ribavirin | Hepatitis C (Genotype 1) | - | SVR₂₄ | 68% (weight-based ribavirin), 48% (low-dose ribavirin) | [12] |
| Sofosbuvir + Daclatasvir ± Ribavirin | Hepatitis C (Genotype 3) | Phase III | SVR₁₂ | 87.5% (12 weeks), 92.3% (16 weeks) | [28] |
Table 4: Pharmacokinetic Parameters of Selected Fluorinated Pyrimidines
| Drug | Parameter | Value | Citation |
| Trifluridine (in Trifluridine/Tipiracil) | Bioavailability | 57% | [14] |
| t_max | 2 h | [14] | |
| Protein Binding | >96% | [3] | |
| Terminal Half-life | 2.1 h | [3] | |
| Tipiracil (in Trifluridine/Tipiracil) | Bioavailability | 27% | [14] |
| t_max | 3 h | [14] | |
| Protein Binding | <8% | [3] | |
| Terminal Half-life | 2.4 h | [3] |
Experimental Protocols
Synthesis of a Fluorinated Pyrimidine Nucleoside
The synthesis of fluorinated nucleosides can be achieved through various methods, including direct fluorination of a preformed nucleoside or coupling of a fluorinated sugar with a pyrimidine base. The following is a generalized protocol for the synthesis of a 2'-deoxy-2'-fluoro-pyrimidine nucleoside.
Materials:
-
Protected pyrimidine base (e.g., N-benzoyl-cytosine)
-
Protected and activated fluorinated sugar (e.g., 1-chloro-3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-ribofuranose)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Lewis acid catalyst (e.g., tin(IV) chloride)
-
Deprotection reagents (e.g., methanolic ammonia)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Glycosylation: a. Dissolve the protected pyrimidine base in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen). b. Add the protected and activated fluorinated sugar to the solution. c. Cool the reaction mixture to 0°C and slowly add the Lewis acid catalyst. d. Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.
-
Deprotection: a. Dissolve the purified, protected nucleoside in methanolic ammonia. b. Stir the reaction at room temperature until the deprotection is complete (monitor by TLC). c. Concentrate the reaction mixture under reduced pressure. d. Purify the final fluorinated pyrimidine nucleoside by recrystallization or silica gel column chromatography.
Incorporation of Fluorinated Pyrimidines into Oligonucleotides via Solid-Phase Synthesis
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Phosphoramidites of the standard DNA/RNA bases and the desired fluorinated pyrimidine.
-
Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Automated DNA/RNA synthesizer.
-
HPLC for purification.
Procedure (performed on an automated synthesizer):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the CPG support is removed with the deblocking solution.
-
Coupling: The phosphoramidite of the next nucleotide in the sequence (standard or fluorinated) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by HPLC.
Cell Viability (MTT) Assay for Anticancer Activity
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Fluorinated pyrimidine compound to be tested.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the fluorinated pyrimidine compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1][18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC₅₀ value.
¹⁹F NMR Spectroscopy of a Fluorinated Oligonucleotide
Materials:
-
Purified fluorinated oligonucleotide.
-
NMR buffer (e.g., sodium phosphate, NaCl, EDTA in D₂O).
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve the lyophilized fluorinated oligonucleotide in the NMR buffer to the desired concentration.
-
NMR Spectrometer Setup: Tune and match the fluorine probe to the ¹⁹F frequency. Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum and improve sensitivity.
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication) to the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Data Analysis: Reference the chemical shifts to an external standard (e.g., CCl₃F). Analyze the chemical shifts, line widths, and integrals of the ¹⁹F signals to obtain information about the structure and dynamics of the oligonucleotide.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Mechanism of Action of 5-Fluorouracil
Metabolic activation pathway of 5-Fluorouracil (5-FU).
Workflow for Solid-Phase Oligonucleotide Synthesis
General workflow for solid-phase synthesis of fluorinated oligonucleotides.
Experimental Workflow for Evaluating Anticancer Activity
Workflow for assessing the in vitro anticancer activity of fluorinated pyrimidines.
Conclusion
Fluorinated pyrimidines continue to be a vital class of molecules in both the clinic and the research laboratory. Their diverse mechanisms of action, which disrupt fundamental cellular processes, have led to the development of highly effective anticancer and antiviral therapies. Furthermore, their unique properties make them invaluable tools for elucidating the intricate structures and functions of nucleic acids. The ongoing research into novel fluorinated pyrimidine analogs and their applications promises to further expand their therapeutic potential and our understanding of nucleic acid biochemistry.
References
- 1. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. content.protocols.io [content.protocols.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 21. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 22. Non-Nucleoside Inhibitors Decrease Foot-and-Mouth Disease Virus Replication by Blocking the Viral 3Dpol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thymidylate synthase as a molecular target for drug discovery using the National Cancer Institute's Anticancer Drug Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol to identify DNA-binding proteins recognizing nucleotide repeat dsDNAs - PMC [pmc.ncbi.nlm.nih.gov]
storage and stability of 5'-DMT-5-F-2'-dU Phosphoramidite
An In-depth Technical Guide to the Storage and Stability of 5'-DMT-5-F-2'-dU Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical building block in the synthesis of modified oligonucleotides. The fluorine substitution at the 5-position of the uracil base can impart desirable biological properties, such as increased nuclease resistance and enhanced binding affinity to target sequences. Ensuring the purity and stability of this phosphoramidite is paramount for the successful synthesis of high-quality therapeutic and diagnostic oligonucleotides. This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of this compound.
Chemical Structure and Properties
Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-5-fluoro-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Molecular Formula: C₃₉H₄₆FN₄O₈P
Molecular Weight: 748.77 g/mol
Appearance: White to off-white powder
The structure of this compound is depicted in the diagram below. The key functional groups include the acid-labile 5'-DMT protecting group, the fluorinated nucleobase, and the reactive phosphoramidite moiety at the 3'-position, which is protected by a cyanoethyl group.
Caption: Chemical structure of this compound.
Storage and Handling
Proper storage and handling are critical to prevent the degradation of this compound. The phosphoramidite moiety is particularly susceptible to hydrolysis and oxidation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation, including hydrolysis and oxidation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the trivalent phosphorus atom to a pentavalent state, which renders it inactive for oligonucleotide synthesis. |
| Moisture | Dry/Anhydrous conditions | The phosphoramidite moiety is highly susceptible to hydrolysis. Water content should be kept to a minimum. |
| Light | Protected from light (amber vials) | Although not as critical as temperature and moisture, protection from light is good practice to prevent potential photodegradation. |
Handling Recommendations:
-
Always handle the solid phosphoramidite and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Use anhydrous solvents, particularly anhydrous acetonitrile for dissolution prior to use in synthesis. The water content of the solvent should be less than 30 ppm.
-
Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
For solutions, prepare them fresh before use. If short-term storage is necessary, store in a tightly sealed container under an inert atmosphere at -20°C.
Stability Profile and Degradation Pathways
The stability of phosphoramidites is influenced by the nucleobase, protecting groups, and storage conditions. While specific quantitative stability data for this compound is not extensively published, data from analogous deoxyribonucleoside phosphoramidites in solution provides valuable insights.
Long-Term Stability of Solid:
When stored as a solid at -20°C under an inert atmosphere, this compound is reported to be stable for at least four years.[1]
Solution Stability:
Phosphoramidites are significantly less stable in solution than as a solid. The primary degradation pathways are hydrolysis and reactions involving the cyanoethyl protecting group. A study on the solution stability of standard deoxyribonucleoside phosphoramidites in acetonitrile at room temperature under an inert atmosphere showed the following degradation over five weeks:
| Phosphoramidite | Purity Reduction (5 weeks) |
| dG(ib) | 39% |
| dA(bz) | 6% |
| dC(bz) | 2% |
| T | 2% |
| Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004. This data is for analogous, non-fluorinated phosphoramidites and serves as a reference. |
Given that 5-F-dU is an analogue of thymidine, its stability in solution is expected to be relatively high, similar to that of the thymidine phosphoramidite. However, specific stability studies are recommended for critical applications.
Major Degradation Pathways:
The primary degradation pathway for phosphoramidites is hydrolysis of the P-N bond, leading to the formation of an H-phosphonate derivative and diisopropylamine. This reaction is catalyzed by water and any acidic impurities.
Caption: Primary degradation pathway of phosphoramidites via hydrolysis.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve a combination of analytical techniques to monitor purity, water content, and functional performance.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of phosphoramidites and quantifying degradation products. Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed.
a) Reversed-Phase HPLC (RP-HPLC)
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient appropriate for eluting the phosphoramidite and its impurities (e.g., 50-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve ~1 mg/mL in anhydrous acetonitrile. |
b) ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for specifically analyzing the phosphorus-containing species. It can distinguish the desired phosphoramidite from its oxidized (P(V)) and hydrolyzed (H-phosphonate) forms.
| Parameter | Condition |
| Solvent | Anhydrous CDCl₃ or CD₃CN containing 1% triethylamine (to prevent acid-catalyzed degradation) |
| Reference | External 85% H₃PO₄ at 0 ppm |
| Expected Chemical Shift | ~149 ppm (diastereomeric doublet) for the P(III) phosphoramidite. |
| Common Impurities | P(V) species (oxidized): ~0 ppm; H-phosphonate: ~5-10 ppm. |
Water Content Determination by Karl Fischer Titration
This method is used to quantify the amount of water in the solid phosphoramidite or in the anhydrous acetonitrile used for its dissolution.
| Parameter | Method |
| Technique | Coulometric Karl Fischer Titration |
| Sample Preparation | For solid phosphoramidite, accurately weigh a sample and add it directly to the titration cell. For solvents, inject a known volume. |
| Endpoint Detection | Bivoltammetric or biamperometric |
| Acceptance Criterion | For solid phosphoramidite, typically <0.2% w/w. For anhydrous acetonitrile, <30 ppm. |
Functional Testing: Oligonucleotide Synthesis
The ultimate test of a phosphoramidite's stability and purity is its performance in automated oligonucleotide synthesis.
Workflow:
Caption: Workflow for functional testing of phosphoramidites.
A decrease in coupling efficiency or the appearance of unexpected impurities in the final oligonucleotide product can indicate degradation of the phosphoramidite.
Accelerated Stability Studies
To predict the long-term stability and determine the shelf-life under recommended storage conditions, accelerated stability studies can be performed. This involves storing the phosphoramidite at elevated temperatures and monitoring its degradation over time.
Example Protocol:
-
Sample Preparation: Aliquot the solid phosphoramidite into several vials under an inert atmosphere.
-
Storage Conditions: Store the vials at various temperatures, for example:
-
-20°C (control)
-
4°C
-
25°C
-
40°C
-
-
Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).
-
Analysis: At each time point, analyze the samples for purity by HPLC and ³¹P NMR, and for water content by Karl Fischer titration.
-
Data Analysis: Plot the purity versus time for each temperature. The data from the elevated temperatures can be used to model the degradation kinetics (e.g., using the Arrhenius equation) to predict the long-term stability at the recommended storage temperature of -20°C.
Conclusion
The stability of this compound is crucial for the synthesis of high-quality modified oligonucleotides. By adhering to strict storage and handling protocols, particularly storage at -20°C under a dry, inert atmosphere, the integrity of the phosphoramidite can be maintained for extended periods. Regular analytical testing using HPLC, ³¹P NMR, and Karl Fischer titration is recommended to ensure the quality of the reagent, especially for critical applications in drug development and diagnostics. While specific degradation kinetics for this molecule are not widely published, the established principles of phosphoramidite chemistry provide a robust framework for its successful storage and use.
References
safety and handling precautions for fluorinated phosphoramidites
An In-depth Technical Guide to the Safety and Handling of Fluorinated Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a class of reagents increasingly used in the synthesis of modified oligonucleotides for therapeutic and research applications. While offering unique benefits in terms of the stability and binding affinity of the resulting oligonucleotides, the fluorine moiety introduces specific hazards that necessitate stringent safety protocols.[1][2] This document outlines these hazards, provides recommendations for safe handling, and details emergency procedures.
Introduction to Fluorinated Phosphoramidites
Fluorinated phosphoramidites are essential building blocks for the synthesis of modified nucleic acids. The incorporation of fluorine at positions such as the 2'-position of the ribose sugar can enhance the thermal stability of duplexes with RNA and increase resistance to nuclease degradation.[2][3] However, the high electronegativity of fluorine and the reactivity of the phosphoramidite group require careful handling to prevent reagent degradation and ensure laboratory safety.[2][4]
Core Hazards
The primary hazards associated with fluorinated phosphoramidites stem from their inherent instability and the potential for the release of toxic compounds upon decomposition or reaction with incompatible substances.
-
Instability: Like all phosphoramidites, fluorinated analogues are sensitive to moisture and oxidation.[4] Hydrolysis can occur upon exposure to ambient humidity, leading to the formation of the corresponding H-phosphonate and releasing the diisopropylamine side-chain.[5]
-
Hazards of Decomposition Products:
-
Hydrogen Fluoride (HF): A significant concern is the potential for the release of hydrogen fluoride gas or the formation of hydrofluoric acid upon decomposition or improper quenching of fluorinated reagents.[11] HF is an extremely corrosive and toxic substance that can cause severe, painful burns with delayed symptoms and can be fatal upon significant exposure.[12][13][14][15]
-
Organophosphorus Compounds: Some organophosphorus fluoridates are highly toxic and can act as nerve agents by inhibiting acetylcholinesterase.[11][16][17] While the phosphoramidites used in oligonucleotide synthesis are not nerve agents, their decomposition could potentially generate other hazardous organophosphorus compounds.[11][16]
-
Hazard Summary Table
| Hazard | Description | Potential Consequences |
| Acute Toxicity | May be harmful if inhaled, swallowed, or in contact with skin.[16] | Irritation to the respiratory tract, skin, and eyes. Systemic toxicity is possible. |
| Corrosivity | Potential to release hydrogen fluoride (HF) upon decomposition.[11] | Severe skin and eye burns, deep tissue damage, and systemic toxicity from fluoride ion absorption.[12][14][15] |
| Reactivity | Reacts with water/moisture and oxidizers.[4] | Degradation of the reagent, release of volatile and potentially flammable byproducts. |
| Chronic Toxicity | Limited data available. Based on fluorinated nucleoside analogues, potential for cytotoxicity.[1][8][9][10] | Unknown long-term effects. Handle as a substance with potential chronic toxicity. |
Personal Protective Equipment (PPE)
Due to the hazardous nature of fluorinated phosphoramidites and their potential decomposition products, a stringent PPE protocol is mandatory.
PPE Requirements Table
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.[14] |
| Skin (Hands) | Double Gloving | An inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., neoprene or Viton™) are recommended.[14] |
| Skin (Body) | Laboratory Coat and Chemical Apron | A flame-resistant lab coat should be worn. When handling larger quantities, a chemical-resistant apron is also required.[14] |
| Respiratory | Chemical Fume Hood | All handling of fluorinated phosphoramidites must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of fluorinated phosphoramidites and to ensure the safety of laboratory personnel.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer at -20°C.[4] Protect from moisture and light.
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture.
-
All manipulations, including weighing and dissolution, must be performed under an inert atmosphere in a chemical fume hood.
-
Use anhydrous solvents (e.g., acetonitrile) for dissolution.
-
Avoid creating dust when handling the solid material.
-
Clean up any spills promptly, following the emergency procedures outlined below.
-
Experimental Protocols
Protocol for Dissolution of Fluorinated Phosphoramidites
-
Preparation: Ensure all glassware is dry. Have anhydrous acetonitrile and a syringe with a needle ready.
-
Inert Atmosphere: In a chemical fume hood, carefully open the phosphoramidite container under a stream of argon or nitrogen.
-
Dissolution: Add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Mixing: Gently swirl the vial to dissolve the solid.
-
Storage of Solution: If not for immediate use, the solution can be stored for a short period (2-3 days) at 2-8°C under an inert atmosphere.[3]
Use in Automated Oligonucleotide Synthesis
-
Instrument Preparation: Ensure the DNA/RNA synthesizer is clean, dry, and properly maintained.
-
Reagent Installation: Place the vial containing the dissolved fluorinated phosphoramidite onto the synthesizer.
-
Coupling Time: Fluorinated phosphoramidites, such as 2'-fluoro phosphoramidites, may require a longer coupling time (e.g., 3 minutes) compared to standard phosphoramidites to ensure high coupling efficiency.[3]
-
Post-Synthesis: After the synthesis is complete, remove the reagent vial from the synthesizer and store it appropriately.
Protocol for Quenching and Disposal of Unused Reagents
Unused or expired fluorinated phosphoramidites must be quenched before disposal. This procedure should be performed in a chemical fume hood.
-
Preparation: Place the flask or vial containing the phosphoramidite solution in an ice bath. Have a stir bar in the vessel.
-
Initial Quenching: Slowly add isopropanol to the cooled, stirring solution.[18] This is a less vigorous reaction than with water.
-
Sequential Quenching: After the reaction with isopropanol subsides, slowly add ethanol, followed by methanol, and finally, a 1:1 mixture of methanol and water.[19][20]
-
Neutralization: Once the quenching is complete and the solution has warmed to room temperature, neutralize the solution with a weak acid like citric acid or acetic acid.[18]
-
Disposal: The neutralized solution should be disposed of as hazardous aqueous waste according to institutional guidelines.
Emergency Procedures
Spills
-
Small Spill (in a fume hood):
-
Contain the spill with a non-combustible absorbent material (e.g., sand or vermiculite).
-
Using non-sparking tools, collect the absorbed material into a sealable container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the contaminated area.
-
Exposures
Immediate and appropriate first aid is critical in the event of an exposure. A copy of the Safety Data Sheet (SDS) should accompany the victim to the medical facility.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[13] After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it in.[12][15] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13][15] Seek immediate medical attention. Do not apply calcium gluconate gel to the eyes.[15] |
| Inhalation | Move the individual to fresh air.[12][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink large amounts of water to dilute the substance. Seek immediate medical attention. |
Visualizations
Caption: A logical workflow for the safe handling of fluorinated phosphoramidites.
Caption: Decision tree for responding to a fluorinated phosphoramidite spill.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 7. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carleton.ca [carleton.ca]
- 13. uthsc.edu [uthsc.edu]
- 14. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 15. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]
- 16. Effects of chemical reactivity of the toxicity of phosphorus fluoridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. chemistry.nd.edu [chemistry.nd.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
Methodological & Application
Application Note: Solid-Phase Synthesis of RNA Containing 5-Fluoro Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA oligonucleotides is a powerful tool for enhancing their therapeutic potential and for studying their biological functions. 5-Fluoro pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluorocytidine (5-FC), are of particular interest due to their ability to modulate the structural and functional properties of RNA. The introduction of a fluorine atom at the C5 position of pyrimidines can enhance thermal stability, nuclease resistance, and binding affinity of RNA molecules.[1] These properties make 5-fluoro pyrimidine-modified RNA valuable for various applications, including antisense therapy, RNA interference (RNAi), and as probes for NMR-based structural studies.[1][2] This document provides a detailed guide to the solid-phase synthesis of RNA oligonucleotides containing 5-fluoro pyrimidines using phosphoramidite chemistry.
Applications
The unique properties of 5-fluoro pyrimidine-modified RNA lend themselves to a variety of applications in research and drug development:
-
Antisense Oligonucleotides: Enhanced nuclease resistance and binding affinity can improve the efficacy and longevity of antisense oligonucleotides designed to modulate gene expression.
-
siRNA Therapeutics: Modification with 5-fluoro pyrimidines can increase the stability of siRNA duplexes, potentially leading to more potent and prolonged gene silencing effects.
-
RNA Aptamers: The introduction of fluorine can lead to aptamers with higher affinity and specificity for their targets, as well as improved stability in biological fluids.
-
NMR Spectroscopy: 5-Fluoro pyrimidines serve as sensitive probes for 1D ¹⁹F NMR spectroscopy, allowing for the study of RNA secondary structure and conformational changes without the issue of resonance degeneracy common in ¹H NMR.[1][3]
-
Biological Probes: These modified RNAs can be used to investigate RNA-protein interactions and other cellular processes involving RNA.
Data Presentation
The efficiency of incorporating modified phosphoramidites is crucial for the successful synthesis of high-quality RNA oligonucleotides. The following tables summarize key quantitative data related to the solid-phase synthesis of RNA containing 5-fluoro pyrimidines.
Table 1: Phosphoramidite Coupling Parameters
| Phosphoramidite | Activator | Coupling Time (minutes) | Coupling Efficiency (%) | Reference |
| Standard RNA Phosphoramidites | 5-Ethylthio-1H-tetrazole (ETT) | 6 | >98 | [4] |
| Standard RNA Phosphoramidites | 5-Benzylthio-1H-tetrazole (BTT) | 3 | >98 | [4] |
| 5-Fluoro-O⁴-methyl uridine | Not specified | Not specified | >98 | [1] |
| f⁵C ²'-ACE-phosphoramidite | 5-Ethylthio-1H-tetrazole (ETT) | 3.5 | Not specified | [5] |
Table 2: Post-Synthesis Characterization
| Analysis Method | Purpose | Key Findings | Reference |
| MALDI-TOF Mass Spectrometry | Verification of molecular weight of the final product. | Confirms the successful incorporation of 5-fluoro pyrimidines and the integrity of the full-length oligonucleotide. | [6][7] |
| Anion-Exchange HPLC | Purity assessment and purification. | Allows for the separation of the full-length product from shorter failure sequences, enabling purification to >99% purity. | [8] |
| ¹⁹F NMR Spectroscopy | Structural analysis. | Provides insights into the local environment of the fluorine label, useful for studying RNA conformation and dynamics. | [1][3] |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis, deprotection, purification, and characterization of RNA oligonucleotides containing 5-fluoro pyrimidines.
Protocol 1: Solid-Phase Synthesis of 5-Fluoro Pyrimidine-Containing RNA
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides using 5-fluoro pyrimidine phosphoramidites on a standard DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[9][10][11][12]
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard RNA phosphoramidites (A, C, G, U) and 5-fluoro pyrimidine phosphoramidites (5-fluorouridine, 5-fluorocytidine), dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (16% N-Methylimidazole in THF).
-
Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine).
-
Deblocking Solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)).
-
Anhydrous acetonitrile for washing.
Procedure:
The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition:
-
Detritylation (Deblocking):
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treating the column with the Deblocking Solution.
-
The column is then washed extensively with anhydrous acetonitrile to remove the cleaved DMT group and any residual acid.
-
-
Coupling:
-
The 5-fluoro pyrimidine phosphoramidite (or standard phosphoramidite) and the Activator solution are simultaneously delivered to the synthesis column.
-
The coupling reaction is allowed to proceed for a specified time (e.g., 3.5 - 6 minutes).[4][5]
-
After coupling, the column is washed with anhydrous acetonitrile.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
-
Capping Solution A and Capping Solution B are delivered to the column.
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating the column with the Oxidizing Solution.
-
The column is washed with anhydrous acetonitrile to remove excess iodine.
-
These four steps are repeated until the desired RNA sequence is synthesized.
Protocol 2: Deprotection and Cleavage of the Synthesized RNA
This protocol describes the removal of protecting groups from the synthesized RNA and its cleavage from the solid support.[4][13][14]
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
N-Methylpyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO).
-
3 M Sodium Acetate, pH 5.2.
-
n-Butanol.
-
70% Ethanol.
Procedure:
-
Base and Phosphate Protecting Group Removal and Cleavage:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 15 minutes.
-
Cool the vial on ice and carefully transfer the supernatant to a new tube.
-
Wash the CPG with 0.5 mL of RNase-free water and combine the supernatant with the previous one.
-
Dry the combined solution in a vacuum concentrator.
-
-
2'-Hydroxyl Protecting Group (TBDMS) Removal:
-
To the dried pellet, add a solution of TEA·3HF in NMP or DMSO (e.g., 250 µL of a solution prepared by mixing 1.5 mL NMP, 750 µL Triethylamine, and 1 mL TEA·3HF).[13]
-
Incubate the mixture at 65°C for 2.5 hours.
-
Cool the reaction on ice.
-
-
Precipitation of the RNA:
-
Add 25 µL of 3 M Sodium Acetate to the deprotection mixture.
-
Add 1 mL of n-butanol and vortex thoroughly.
-
Incubate at -20°C or lower for at least 1 hour to precipitate the RNA.
-
Centrifuge at high speed for 30 minutes to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 70% ethanol, centrifuge again, and decant the ethanol.
-
Dry the pellet under vacuum.
-
Resuspend the purified RNA in an appropriate volume of RNase-free water or buffer.
-
Protocol 3: Purification of 5-Fluoro Pyrimidine-Containing RNA by HPLC
This protocol describes the purification of the deprotected RNA oligonucleotide using anion-exchange or ion-pair reversed-phase high-performance liquid chromatography (HPLC).[8][15][16]
Materials:
-
HPLC system with a suitable column (anion-exchange or reversed-phase).
-
Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Mobile Phase B (e.g., 0.1 M TEAA, pH 7.0, with 25% acetonitrile).[16]
-
RNase-free water and collection tubes.
Procedure:
-
Sample Preparation:
-
Resuspend the dried RNA pellet from the deprotection step in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the RNA sample onto the column.
-
Elute the RNA using a linear gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the full-length product from failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect fractions corresponding to the main peak (the full-length product).
-
Pool the desired fractions and desalt by methods such as ethanol precipitation or size-exclusion chromatography.
-
Lyophilize the desalted RNA to obtain a pure powder.
-
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
This protocol outlines the analysis of the purified RNA oligonucleotide by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to confirm its molecular weight.[6][7][17]
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Ammonium citrate solution.
Procedure:
-
Sample Preparation:
-
Mix a small amount of the purified RNA sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry to co-crystallize the sample and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the 5-fluoro pyrimidine-containing RNA sequence to confirm its identity.
-
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of RNA containing 5-fluoro pyrimidines.
Caption: Mechanism of action for a 5-fluoro pyrimidine-modified antisense oligonucleotide.
References
- 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of RNA cleavage by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of RNA cleavage by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-DMT-5-F-2'-dU Phosphoramidite in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-DMT-5-F-2'-deoxyuridine (5-F-2'-dU) Phosphoramidite in the synthesis of antisense oligonucleotides (ASOs). The incorporation of this modified nucleoside offers distinct advantages in terms of thermal stability, nuclease resistance, and potentially enhanced biological activity, making it a valuable tool for the development of next-generation oligonucleotide therapeutics.
Introduction
Antisense oligonucleotides are short, synthetic nucleic acid molecules designed to bind to specific RNA sequences and modulate gene expression.[1] Chemical modifications to the oligonucleotide backbone, sugar moiety, or nucleobase are crucial for improving their therapeutic properties, including stability against nucleases, binding affinity to the target RNA, and cellular uptake.[1][2][3] The 5-fluoro modification on the uracil base is a strategic alteration that can significantly enhance the performance of antisense oligonucleotides. 5'-DMT-5-F-2'-dU phosphoramidite is the key building block for incorporating this modification into a growing oligonucleotide chain during solid-phase synthesis.
The fluorine atom at the 5-position of the uracil base influences the electronic properties of the nucleobase and can lead to:
-
Increased Thermal Stability: Fluorine substitution can enhance the binding affinity of the ASO to its target RNA, resulting in a higher melting temperature (Tm) of the DNA:RNA duplex.[4]
-
Enhanced Nuclease Resistance: The modification can confer greater stability against degradation by cellular nucleases, prolonging the half-life of the ASO.[3][5]
-
Potentially Altered Biological Activity: The 5-fluoro modification can influence protein-oligonucleotide interactions and may impact the mechanism of action and overall efficacy of the ASO.
Properties of 5-F-2'-dU Modified Oligonucleotides
The incorporation of 5-F-2'-dU into antisense oligonucleotides imparts several beneficial properties.
Increased Duplex Stability
Table 1: Illustrative Impact of 2'-Fluoro Modifications on Oligonucleotide Melting Temperature (Tm)
| Oligonucleotide Sequence (DNA) | Modification | Complementary RNA Sequence | Predicted Tm (°C) (Unmodified) | Predicted Tm (°C) (Modified) | ΔTm (°C) |
| 5'-GCA TGT CAT GCT -3' | None | 3'-CGU ACA GUA CGA-5' | 55.0 | N/A | N/A |
| 5'-GCA TGT CAT GCT -3' | All Pyrimidines as 2'-F | 3'-CGU ACA GUA CGA-5' | 55.0 | 65.0 - 75.0 (Estimated) | +10.0 to +20.0 (Estimated) |
Note: This table provides an estimated impact based on the known effects of 2'-fluoro modifications. Actual Tm values will vary depending on the sequence, length, and salt concentration.
Enhanced Nuclease Resistance
Oligonucleotides containing 2'-fluoro modifications have demonstrated increased resistance to degradation by both endonucleases and exonucleases.[3][5] This enhanced stability is crucial for in vivo applications, as it prolongs the duration of action of the antisense drug. Phosphorothioate (PS) linkages are commonly used to confer nuclease resistance, and combining PS modifications with 2'-fluoro modifications can have a synergistic effect on stability.[5][6]
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Type | Half-life (t½) | Reference |
| Unmodified DNA (Phosphodiester) | 3'-Exonucleases (in serum) | Minutes | [7] |
| Phosphorothioate (PS) modified | 3'-Exonucleases (in serum) | Hours to Days | [6] |
| 2'-Fluoro modified | General Nucleases | Increased stability over unmodified | [6] |
| 2'-Fluoro + Phosphorothioate | General Nucleases | Significantly increased stability | [5][6] |
Experimental Protocols
Automated Solid-Phase Synthesis of 5-F-2'-dU Modified Oligonucleotides
Standard phosphoramidite chemistry on an automated DNA/RNA synthesizer is used for the synthesis of oligonucleotides containing 5-F-2'-dU.[8]
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Protocol:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer according to the manufacturer's instructions. Dissolve the this compound and other standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.
-
Coupling: The this compound (or another standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).
-
Purification: The crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[9][10]
Diagram: Automated Oligonucleotide Synthesis Workflow
Caption: Workflow for automated synthesis of 5-F-2'-dU modified oligonucleotides.
Nuclease Resistance Assay
This protocol assesses the stability of 5-F-2'-dU modified oligonucleotides in the presence of nucleases, for example, in serum.[11][12]
Materials:
-
5-F-2'-dU modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate Buffered Saline (PBS)
-
Denaturing Polyacrylamide Gel (e.g., 20%)
-
Gel loading buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Protocol:
-
Oligonucleotide Preparation: Dissolve the modified and unmodified oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Incubation:
-
Prepare reaction mixtures containing 10 µL of 10 µM oligonucleotide and 90 µL of 90% FBS in PBS.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take 10 µL aliquots and immediately mix with an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide) to stop the enzymatic reaction.
-
-
Gel Electrophoresis:
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with the staining solution.
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.
-
Diagram: Nuclease Resistance Assay Workflow
Caption: Workflow for assessing the nuclease resistance of modified oligonucleotides.
In Vitro Efficacy Assessment (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a 5-F-2'-dU modified ASO, which reflects its potency in reducing the expression of the target RNA.[13][14]
Materials:
-
Target cell line expressing the gene of interest
-
5-F-2'-dU modified ASO
-
Control ASO (non-targeting)
-
Cell culture medium and supplements
-
Transfection reagent (if required for cellular uptake)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Protocol:
-
Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
ASO Treatment:
-
Prepare a serial dilution of the 5-F-2'-dU modified ASO and the control ASO in the cell culture medium.
-
Treat the cells with the different concentrations of ASOs. For ASOs that do not freely enter cells, a transfection reagent may be necessary.[15][16]
-
Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target knockdown.
-
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR to quantify the mRNA levels of the target gene and the housekeeping gene.
-
-
Data Analysis:
-
Normalize the target gene expression to the housekeeping gene expression.
-
Calculate the percentage of target gene knockdown relative to the control ASO-treated or untreated cells.
-
Plot the percentage of knockdown against the ASO concentration and fit the data to a dose-response curve to determine the IC50 value.[17][18]
-
Table 3: Example IC50 Values for Antisense Oligonucleotides
| ASO ID | Target Gene | Cell Line | IC50 (nM) | Reference |
| ASO-1 | KRAS | PC9 | 150 | [13] |
| ASO-2 | KRAS | LK2 | ≥ 28,400 | [13] |
| 05HM | NPC1 | HeLa | 668 | [14] |
| 28H | NPC1 | HeLa | 2,781 | [14] |
Note: These are example values from published studies and do not specifically use 5-F-2'-dU. The IC50 is highly dependent on the ASO sequence, target, and cell type.
Diagram: Antisense Mechanism and Efficacy
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Conclusion
This compound is a valuable reagent for the synthesis of modified antisense oligonucleotides with potentially superior therapeutic properties. The incorporation of 5-F-2'-dU can enhance the thermal stability and nuclease resistance of ASOs, which are critical parameters for their in vivo performance. The provided protocols offer a framework for the synthesis, characterization, and evaluation of these modified oligonucleotides, enabling researchers to explore their full potential in the development of novel gene silencing therapies. Further studies are warranted to fully elucidate the quantitative impact of this specific modification on various ASO platforms.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. synoligo.com [synoligo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. rsc.org [rsc.org]
- 9. 5-Fluoro-2'-deoxyuridine, 5-F-dU Oligonucleotide Modification [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antisense oligonucleotide activity in tumour cells is influenced by intracellular LBPA distribution and extracellular vesicle recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. affinity ic50 values: Topics by Science.gov [science.gov]
Application Notes and Protocols for Enhanced Cytotoxicity using siRNAs Incorporating 5-fluoro-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) are powerful tools for sequence-specific gene silencing. This document provides detailed application notes and protocols for the design and use of siRNAs incorporating the cytotoxic nucleoside analog, 5-fluoro-2'-deoxyuridine (5-FdU). This novel approach combines the gene-silencing activity of siRNA with the chemotherapeutic action of 5-FdU, leading to a synergistic enhancement of cytotoxicity in target cells.
The rationale behind this strategy is a dual-pronged attack on cancer cells. The siRNA component specifically downregulates a target gene, often one involved in cell survival or proliferation, such as thymidylate synthase (TS). Concurrently, the intracellular degradation of the siRNA releases 5-FdU. This nucleoside analog is then metabolized into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. The combined effect of TS mRNA knockdown by the siRNA and TS protein inhibition by FdUMP results in a profound and targeted cytotoxic effect.[1][2] Studies have shown that these modified siRNAs can exhibit 10-100-fold greater cytotoxicity compared to unmodified siRNAs.[2][3][4]
Design Principles for 5-FdU-siRNAs
The placement of 5-FdU modifications within the siRNA duplex is critical to balance the gene-silencing efficiency and the cytotoxic effect.
-
Sense Strand Modification: Incorporating 5-FdU into the sense (passenger) strand is generally preferred. This minimizes interference with the RNA-induced silencing complex (RISC) loading and activity, which primarily utilizes the antisense strand.
-
Antisense Strand Modification: Modification of the antisense (guide) strand can be detrimental to silencing activity, particularly within the seed region (nucleotides 2-8).
-
3'-Overhangs: Modification of the 3'-overhangs of the sense strand is a viable strategy for introducing 5-FdU without significantly impacting siRNA activity.
Mechanism of Action
The enhanced cytotoxicity of 5-FdU-siRNAs is achieved through a multi-faceted mechanism:
-
RNA Interference (RNAi): The siRNA duplex is processed by the cellular machinery, leading to the specific degradation of the target mRNA.
-
Release of 5-FdU: The siRNA duplex is subject to intracellular degradation by nucleases, releasing the incorporated 5-FdU nucleosides.
-
Metabolic Activation: Released 5-FdU is phosphorylated by thymidine kinase (TK) to FdUMP.[1][2]
-
Thymidylate Synthase (TS) Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][5]
-
Induction of Apoptosis: The depletion of dTMP leads to imbalances in the deoxynucleotide pool, causing DNA damage and triggering apoptotic pathways.[1][2][6]
Data Presentation
Table 1: Cytotoxicity of 5-FdU Modified siRNAs Targeting Thymidylate Synthase (TS)
| siRNA Construct | Target | 5-FdU Position | IC50 (WST-1 Assay) | IC50 (Clonogenic Assay) | Reference |
| Unmodified TS siRNA | TS | None | 81.92 nM | 1.77 nM | [4] |
| TS6-1xF(4)-dU/dA | TS | Sense Strand, pos. 4 | ~2.8 nM | ~0.35 nM | [4] |
| Mis-FdU/dA (Mismatch) | N/A | Sense Strand | 2.88 nM | 1.75 nM | [1] |
Table 2: Gene Knockdown Efficiency of 5-FdU Modified siRNAs
| siRNA Construct | Target | 5-FdU Position | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| TS6-dU/dA | TS | None | ~75% | ~80% | [1] |
| TS6-FdU/dA | TS | Sense Strand | ~70% | ~75% | [1] |
| Mis-FdU/dA (Mismatch) | TS | Sense Strand | No significant knockdown | No significant knockdown | [3] |
Experimental Protocols
Synthesis and Annealing of 5-FdU-siRNA
Materials:
-
Custom synthesized single-stranded RNA oligonucleotides (with and without 5-FdU modifications)
-
5x Annealing Buffer (e.g., 150 mM HEPES-KOH pH 7.4, 500 mM KCl, 10 mM MgCl2)
-
Nuclease-free water
Protocol:
-
Resuspend the lyophilized single-stranded RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
In a sterile, RNase-free microcentrifuge tube, combine the sense and antisense RNA strands to a final concentration of 20 µM each in 1x annealing buffer.
-
Allow the mixture to cool slowly to room temperature over 45-60 minutes.[7]
-
Store the annealed siRNA duplex at -20°C.
Cell Culture and Transfection
Materials:
-
Cancer cell line (e.g., RKO, HCT 116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well or 96-well plates
Protocol (for a 6-well plate):
-
The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. Cells should be 60-80% confluent at the time of transfection.[1][2]
-
On the day of transfection, prepare the following solutions in separate sterile tubes:
-
Solution A: Dilute the desired amount of 5-FdU-siRNA (e.g., 10-100 nM final concentration) in Opti-MEM™.
-
Solution B: Dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.[1][9]
-
Add the siRNA-lipid complex dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.
Cytotoxicity Assays
Materials:
-
WST-1 reagent
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate and transfect as described above.
-
After the desired incubation period (e.g., 72-96 hours), add 10 µl of WST-1 reagent to each well.[10][11]
-
Incubate the plate for 0.5-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Materials:
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Transfect cells in a 6-well plate as described above.
-
After 24 hours, trypsinize the cells and seed a low density of cells (e.g., 500-1000 cells) into new 6-well plates.
-
Allow the cells to grow for 10-14 days, replacing the medium every 3-4 days, until visible colonies form.[3]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
Gene Knockdown Analysis
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR analysis.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control (e.g., cells transfected with a non-targeting siRNA).
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
At 48-72 hours post-transfection, lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
Visualizations
Caption: Experimental workflow for evaluating 5-FdU-siRNA efficacy.
Caption: Dual mechanism of action of 5-FdU-siRNA.
Caption: DNA damage-induced apoptosis pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. biorxiv.org [biorxiv.org]
- 4. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioneer.co.kr [bioneer.co.kr]
- 8. Care and Handling of siRNA Oligonucleotides | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. takarabio.com [takarabio.com]
5-F-2'-dU Phosphoramidite: A Powerful Probe for 19F NMR-Based Structural Analysis of DNA and RNA
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into biomolecules has emerged as a powerful tool in structural biology and drug discovery. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment, make it an exceptional probe for investigating the structure, dynamics, and interactions of macromolecules like DNA and RNA.[1][2][3][4] Among the various fluorinated nucleosides, 5-fluoro-2'-deoxyuridine (5-F-dU) has proven to be a particularly valuable tool. Its phosphoramidite derivative allows for site-specific incorporation into synthetic oligonucleotides with minimal structural perturbation, enabling detailed structural and functional studies by ¹⁹F NMR spectroscopy.[5][6]
This document provides detailed application notes and experimental protocols for the use of 5-F-2'-dU phosphoramidite in ¹⁹F NMR studies of DNA and RNA structure. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for their own investigations.
Principle of the Method
The introduction of a ¹⁹F label at the 5-position of a uridine residue within a DNA or RNA strand provides a sensitive spectroscopic reporter. The chemical shift of the ¹⁹F nucleus is highly dependent on its local electronic environment, which is in turn influenced by the conformation of the nucleic acid.[3][7][8] Changes in nucleic acid structure, such as duplex formation, the adoption of non-canonical structures (e.g., G-quadruplexes or i-motifs), or binding to ligands and proteins, will induce measurable changes in the ¹⁹F chemical shift.[1][9][10] The absence of endogenous fluorine in biological systems ensures that the resulting ¹⁹F NMR spectra are simple and background-free, facilitating straightforward analysis.[1][2]
Applications
The use of 5-F-2'-dU as a ¹⁹F NMR probe has a wide range of applications in nucleic acid research, including:
-
Determination of DNA and RNA Secondary Structure: Distinguishing between different helical forms (e.g., A-form, B-form, Z-form) and identifying non-canonical structures.[5][7]
-
Monitoring Conformational Transitions: Observing changes in nucleic acid structure in response to environmental factors such as temperature, pH, or ion concentration.[1][7]
-
Studying Nucleic Acid-Ligand Interactions: Characterizing the binding of small molecules, drugs, and proteins to DNA and RNA, including the determination of binding affinities and kinetics.[1][2][11][12][13]
-
Fragment-Based Drug Discovery: Screening for and characterizing the binding of small molecular fragments to RNA and DNA targets.[2][11][12]
-
Investigating Nucleic Acid Dynamics: Probing the local dynamics and flexibility of specific sites within a nucleic acid molecule.[10]
Data Presentation
The following tables summarize typical ¹⁹F NMR chemical shift ranges for 5-F-dU in different nucleic acid structural contexts. These values are illustrative and can vary depending on the specific sequence and experimental conditions.
| Structural Context | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Reference |
| Single-stranded DNA | -164.0 to -165.0 | [5] |
| B-form DNA Duplex | -165.5 to -167.0 | [5] |
| Z-form DNA Duplex | Shift upon B-Z transition can be observed | [7] |
| G-quadruplex | Dependent on loop conformation and stacking | [9] |
| i-motif | Sensitive to pH-induced folding | [1][9] |
Note: Chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA) and can be converted to be relative to CFCl₃.
Experimental Protocols
Protocol 1: Synthesis of 5-F-2'-dU Phosphoramidite
While commercially available, the synthesis of 5-F-2'-dU phosphoramidite can be achieved from the parent nucleoside. The following is a general protocol based on literature procedures.[14][15][16][17]
Materials:
-
5-Fluoro-2'-deoxyuridine (5-F-dU)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT Protection: a. Dissolve 5-F-dU in anhydrous pyridine. b. Add DMT-Cl portion-wise with stirring at room temperature. c. Monitor the reaction by TLC. d. Upon completion, quench the reaction with methanol. e. Evaporate the solvent under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate. h. Purify the 5'-O-DMT-5-F-dU by silica gel chromatography.
-
3'-O-Phosphitylation: a. Dissolve the dried 5'-O-DMT-5-F-dU in anhydrous DCM. b. Add DIPEA and cool the solution in an ice bath. c. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring under an inert atmosphere (e.g., argon). d. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. e. Quench the reaction with saturated sodium bicarbonate solution. f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Evaporate the solvent and purify the resulting 5-F-2'-dU phosphoramidite by precipitation or flash chromatography.
Protocol 2: Incorporation of 5-F-2'-dU into Oligonucleotides via Solid-Phase Synthesis
The incorporation of the 5-F-2'-dU phosphoramidite into DNA or RNA sequences is performed using a standard automated DNA/RNA synthesizer.[5][6][18][19]
Materials:
-
5-F-2'-dU phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonium hydroxide or other deprotection solution
Procedure:
-
Synthesizer Setup: a. Dissolve the 5-F-2'-dU phosphoramidite in anhydrous acetonitrile to the required concentration. b. Install the vial on a designated port on the DNA/RNA synthesizer. c. Program the desired oligonucleotide sequence, specifying the position for the 5-F-dU incorporation.
-
Automated Synthesis Cycle: The synthesis proceeds via a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT protecting group from the growing chain on the solid support. b. Coupling: The 5-F-2'-dU phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain. c. Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
Deprotection and Cleavage: a. After the final coupling cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in ammonium hydroxide at elevated temperature.[18] b. The specific deprotection conditions (time, temperature) may need to be optimized depending on the other protecting groups used.
-
Purification: a. The crude oligonucleotide is purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[18] b. The purity and identity of the final product should be confirmed by mass spectrometry.
Protocol 3: ¹⁹F NMR Data Acquisition and Analysis
Materials:
-
Purified 5-F-dU labeled oligonucleotide
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 100% D₂O)[18]
-
Internal or external ¹⁹F NMR standard (e.g., trifluoroacetic acid, TFA)[18]
-
NMR spectrometer equipped with a ¹⁹F probe
Procedure:
-
Sample Preparation: a. Dissolve the lyophilized oligonucleotide in the desired NMR buffer to a final concentration typically in the range of 20-200 µM.[18] b. If studying duplex formation, anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
NMR Data Acquisition: a. Tune and match the NMR probe for the ¹⁹F frequency. b. Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters on a 500 MHz spectrometer might include:
- Spectral width: ~20-50 ppm
- Acquisition time: 1-2 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 1024 to 8192 (depending on sample concentration) c. ¹H-decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals.[5]
-
Data Processing and Analysis: a. Apply a line-broadening exponential function and Fourier transform the free induction decay (FID). b. Phase and baseline correct the spectrum. c. Reference the chemical shifts to the internal or external standard. d. Integrate the signals to obtain quantitative information. e. Analyze changes in chemical shift, line width, and intensity to infer structural and dynamic information.
Visualization of Key Processes
Caption: Experimental workflow for ¹⁹F NMR studies using 5-F-2'-dU.
Caption: Principle of ¹⁹F NMR for probing nucleic acid structure.
Conclusion
The use of 5-F-2'-dU phosphoramidite for site-specific labeling of DNA and RNA offers a robust and sensitive method for detailed structural and functional analysis by ¹⁹F NMR. The protocols and information provided herein serve as a comprehensive guide for researchers to implement this powerful technique in their studies of nucleic acid biology and in the development of novel therapeutic agents. The minimal perturbation caused by the fluorine substitution, combined with the excellent spectroscopic properties of the ¹⁹F nucleus, ensures that this approach will continue to be a valuable tool in the field.[5][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. academic.oup.com [academic.oup.com]
- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 5-Fluoro-2'-deoxyuridine as an efficient 19F NMR reporter for G-quadruplex and i-motif structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-Dihydroxyboryluridine Phosphoramidite and Its Site-Specific Incorporation into Oligonucleotides for Probing Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. twistbioscience.com [twistbioscience.com]
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 5-Fluoro-2'-deoxyuridine (5-F-2'-dU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of synthetic oligonucleotides containing the modified nucleoside 5-fluoro-2'-deoxyuridine (5-F-2'-dU). The inclusion of 5-F-2'-dU in oligonucleotides is a valuable tool in various research and therapeutic applications. Ensuring its integrity during the final deprotection step is critical for the synthesis of high-quality, functional oligonucleotides.
The stability of the 5-fluorouracil moiety under standard basic deprotection conditions allows for the use of conventional reagents. However, milder conditions can also be employed, which may be preferable for oligonucleotides containing other sensitive modifications. This document outlines standard, rapid, and mild deprotection protocols compatible with 5-F-2'-dU.
Deprotection Strategy Overview
The final deprotection step in solid-phase oligonucleotide synthesis involves two main processes: cleavage of the oligonucleotide from the solid support and removal of protecting groups from the nucleobases and the phosphate backbone. The choice of deprotection strategy depends on the desired speed of the process and the presence of other base-labile modifications in the sequence. The C-F bond in 5-F-2'-dU is stable to the basic conditions typically employed in these procedures.
Caption: General workflow for the deprotection and purification of 5-F-2'-dU containing oligonucleotides.
Recommended Deprotection Protocols
The following protocols are recommended for the deprotection of oligonucleotides containing 5-F-2'-dU. The choice of protocol may be influenced by the other nucleobases present in the sequence and their respective protecting groups (e.g., standard benzoyl-protected dC vs. acetyl-protected dC).
| Protocol | Reagent | Temperature | Duration | Considerations |
| Standard | Concentrated Ammonium Hydroxide (28-30%) | 55 °C | 8 - 12 hours | Effective for standard protecting groups. |
| Rapid (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65 °C | 10 - 15 minutes | Significantly faster. Requires acetyl-protected dC (dC-Ac) to prevent transamination. |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 - 6 hours | Ideal for sequences with other base-labile modifications. Requires UltraMild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG). |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard protecting groups on the nucleobases.
Materials:
-
Oligonucleotide synthesis column containing the 5-F-2'-dU modified oligonucleotide on the solid support.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, sealed vials.
-
Heating block or oven.
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55 °C for 8 to 12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Caption: Workflow for the standard deprotection of 5-F-2'-dU oligonucleotides.
Protocol 2: Rapid Deprotection with AMA
This protocol offers a significant reduction in deprotection time and is compatible with 5-F-2'-dU, provided that acetyl-protected dC is used during synthesis to prevent side reactions.[1]
Materials:
-
Oligonucleotide synthesis column containing the 5-F-2'-dU modified oligonucleotide on the solid support (synthesized with dC-Ac).
-
Ammonium Hydroxide (28-30%).
-
40% Aqueous Methylamine.
-
Screw-cap, sealed vials.
-
Heating block.
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) in a fume hood. Caution: AMA is volatile and should be handled with care.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and incubate at 65 °C for 10 to 15 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Open the vial in a fume hood and transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of water and combine with the supernatant.
-
Dry the solution in a vacuum concentrator.
-
Resuspend the oligonucleotide for further processing.
Protocol 3: Mild Deprotection with Potassium Carbonate
This protocol is recommended for oligonucleotides containing 5-F-2'-dU in combination with other sensitive modifications that are not stable to harsher basic conditions. This method requires the use of "UltraMild" phosphoramidites during synthesis.
Materials:
-
Oligonucleotide synthesis column with the 5-F-2'-dU modified oligonucleotide (synthesized with UltraMild protecting groups).
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap, sealed vials.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol.
-
Seal the vial and keep it at room temperature for 4 to 6 hours.
-
Transfer the supernatant to a new tube.
-
Wash the support with methanol and combine the washings.
-
Dry the solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in water or buffer.
Quality Control
Following deprotection, it is essential to perform quality control to assess the purity and integrity of the synthesized 5-F-2'-dU containing oligonucleotide. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to determine the purity of the crude product and to purify the full-length oligonucleotide from failure sequences.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product, ensuring the successful incorporation of the 5-F-2'-dU modification and the complete removal of all protecting groups.
The information provided in these application notes is intended to serve as a guide. Researchers may need to optimize these conditions based on their specific oligonucleotide sequence and the presence of other modifications.
References
Application Notes and Protocols for 5'-DMT-5-F-2'-dU Phosphoramidite in Automated Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-DMT-5-F-2'-dU Phosphoramidite in automated oligonucleotide synthesis. This modified phosphoramidite allows for the site-specific incorporation of 5-Fluoro-2'-deoxyuridine (5-F-dU) into synthetic oligonucleotides, a modification of significant interest in the development of therapeutic and diagnostic agents. The fluorine substitution at the 5-position of the uracil base can enhance binding affinity to target sequences and improve nuclease resistance, making it a valuable tool for researchers in drug development and molecular biology.
Introduction to this compound
This compound is a key building block for the synthesis of oligonucleotides containing 5-Fluoro-2'-deoxyuridine. The 5'-dimethoxytrityl (DMT) group allows for the standard trityl-on purification strategy, while the phosphoramidite moiety at the 3'-position enables its use in automated solid-phase oligonucleotide synthesis. The incorporation of 5-F-dU can modulate the duplex stability of oligonucleotides.
Coupling Efficiency and Optimization
While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, it is generally understood that modified phosphoramidites may exhibit slightly lower coupling efficiencies than standard dA, dG, dC, and dT phosphoramidites. However, with optimized protocols, coupling efficiencies greater than 98% can be routinely achieved.
Factors that can influence the coupling efficiency include the choice of activator, coupling time, and the purity of the phosphoramidite and other reagents. For modified phosphoramidites like 5'-DMT-5-F-2'-dU, a slightly longer coupling time compared to standard phosphoramidites is often recommended to ensure complete reaction.
Table 1: Recommended Starting Parameters for Coupling of this compound
| Parameter | Standard Phosphoramidites | This compound (Recommended Starting Point) |
| Phosphoramidite Concentration | 0.08 - 0.15 M in Acetonitrile | 0.1 - 0.15 M in Acetonitrile |
| Activator | 0.25 M DCI or 0.5 M ETT | 0.25 M DCI or 0.5 M ETT |
| Coupling Time | 60 - 120 seconds | 180 - 300 seconds |
| Expected Coupling Efficiency | >99% | >98% (with optimization) |
Note: The parameters in Table 1 are suggested starting points. Optimal conditions may vary depending on the specific synthesizer, sequence context, and other reagents used. It is highly recommended to perform a small-scale synthesis to optimize the coupling time for your specific application.
Experimental Protocols
Materials and Reagents
-
This compound
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., Acetic Anhydride/2,6-Lutidine/THF)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA))
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
Automated Oligonucleotide Synthesis Protocol
This protocol outlines the general steps for incorporating this compound into an oligonucleotide using an automated DNA/RNA synthesizer.
Application Notes & Protocols: Post-Synthesis Modification of Oligonucleotides Containing 5-Fluoromethyluridines
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Introducing specific functional groups can enhance stability, modulate hybridization properties, or enable conjugation to other molecules like fluorophores, proteins, or therapeutic agents[1][2]. The post-synthesis modification approach offers a powerful and efficient strategy for generating a diverse library of modified oligonucleotides from a single, common precursor[3][4].
Among various precursors, oligonucleotides containing 5-fluoromethyl-2'-deoxyuridine (dUCH₂F) have emerged as versatile substrates for post-synthetic functionalization[3][5]. The fluorine atom on the 5-methyl group acts as an effective leaving group, enabling nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functionalities at the C5 position of the uracil base, a site readily accessible in the major groove of the DNA duplex.
This method contrasts with the modification of 5-fluorouridine, where the fluorine is directly attached to the aromatic ring, making it significantly less reactive towards standard nucleophilic substitution[6]. The alkyl fluoride nature of the 5-fluoromethyl group facilitates reaction with various soft and hard nucleophiles under relatively mild conditions, often concurrently with the standard oligonucleotide deprotection and cleavage steps[3][5].
The resulting modified oligonucleotides, bearing groups such as amines, hydroxyls, or methoxy groups, can be used in a variety of applications:
-
Therapeutics: Modified oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), often require chemical modifications to improve nuclease resistance, cellular uptake, and target affinity[1][7][8]. The introduction of cationic amine groups, for instance, can enhance binding affinity and nuclease stability[9].
-
Bioconjugation: The introduction of reactive handles like primary amines allows for subsequent labeling with probes, dyes, or complex biomolecules.
-
Structural Biology: Site-specific modifications can be used to probe DNA-protein interactions or to stabilize specific DNA secondary structures[10].
This document provides detailed protocols for the post-synthetic modification of oligonucleotides containing 5-fluoromethyluridine and summarizes the quantitative outcomes of these reactions.
The Chemistry of Post-Synthesis Modification
The core of the methodology is a nucleophilic substitution reaction where a nucleophile displaces the fluoride ion from the 5-fluoromethyl group of the uridine base within the oligonucleotide chain. This reaction is typically performed on the fully protected, solid-support-bound oligonucleotide. The conditions are often chosen to be compatible with the simultaneous cleavage from the controlled pore glass (CPG) support and the removal of standard protecting groups (e.g., from the exocyclic amines of A, C, G and the phosphate backbone)[3][5].
Experimental Workflow and Protocols
The overall process begins with the synthesis of the precursor oligonucleotide containing the 5-fluoromethyluridine modification, followed by the one-pot, post-synthetic modification, cleavage, and deprotection step.
Protocol 1: Synthesis of 5-Fluoromethyluridine-Containing Oligonucleotides
This protocol outlines the initial synthesis of the precursor oligonucleotide using standard automated phosphoramidite chemistry.
-
Phosphoramidite Preparation: Synthesize the 2'-deoxy-5-fluoromethyluridine phosphoramidite (dUCH₂F) according to established literature procedures[3][5]. This building block is the key component for incorporation.
-
Automated DNA Synthesis:
-
Perform solid-phase oligonucleotide synthesis on an automated DNA/RNA synthesizer (e.g., ASM-800) at the desired scale (e.g., 0.2 to 1.0 µmol)[11].
-
Use standard phosphoramidites for A, C, G, and T with standard protecting groups (e.g., benzoyl for dA and dC, isobutyryl for dG)[11][12].
-
In the desired coupling cycle, use a solution of the dUCH₂F phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile) for its incorporation into the sequence.
-
The synthesis is typically performed with the 5'-dimethoxytrityl (DMT) group retained ("DMTr-on") to facilitate purification.
-
Upon completion of the synthesis, the CPG-bound, fully protected oligonucleotide is collected from the synthesizer column.
-
Protocol 2: Post-Synthetic Modification, Cleavage, and Deprotection
This protocol describes the simultaneous conversion of the 5-fluoromethyluridine and deprotection of the oligonucleotide. The choice of reagent dictates the final modification.
Materials:
-
CPG-bound oligonucleotide containing dUCH₂F.
-
Reaction solutions (see Table 1 for examples):
-
For 5-methylaminomethyluridine: 40% aqueous methylamine (CH₃NH₂) / 28% aqueous ammonia (NH₃) (1:1, v/v).
-
For 5-hydroxymethyluridine: 28% aqueous ammonia (NH₃).
-
For 5-methoxymethyluridine: 0.5 M sodium methoxide (NaOMe) in methanol (MeOH) followed by treatment with 28% aqueous ammonia.
-
Procedure:
-
Place the CPG support with the synthesized oligonucleotide in a 2 mL microcentrifuge tube.
-
Add 1.0 mL of the selected reaction solution to the CPG.
-
Seal the tube tightly and incubate in a heating block at the specified temperature and time (e.g., 55 °C for 15 hours). This step performs the nucleophilic substitution, cleaves the oligonucleotide from the CPG support, and removes the protecting groups from the nucleobases and phosphate backbone[3][5].
-
After incubation, cool the tube to room temperature.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Wash the CPG support with 0.5 mL of deionized water and combine the supernatant with the previous collection.
-
Evaporate the solvent to dryness using a centrifugal vacuum concentrator.
-
Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., 100 µL of deionized water) for purification.
-
Purification: Purify the crude product by reverse-phase HPLC (RP-HPLC) using the lipophilic 5'-DMT group for separation. After collecting the DMT-on fraction, treat with 80% acetic acid to remove the DMT group, followed by desalting[11].
-
Characterization: Confirm the identity and purity of the final modified oligonucleotide using MALDI-TOF or ESI mass spectrometry and analytical HPLC.
Quantitative Data Summary
The efficiency of the post-synthetic modification depends on the nucleophile and reaction conditions. The following table summarizes the conversion of 5-fluoromethyluridine (dUCH₂F) into various derivatives as reported in the literature.
| Precursor in Oligo | Nucleophile / Reagent(s) | Reaction Conditions | Resulting C5-Substituent | Conversion Efficiency | Reference |
| dU-CH₂F | 40% aq. CH₃NH₂ / aq. NH₃ (1:1 v/v) | 55 °C, 15 h | 5-Methylaminomethyl (-CH₂NHCH₃) | Quantitative | [3] |
| dU-CH₂F | 28% aq. NH₃ | 55 °C, 15 h | 5-Hydroxymethyl (-CH₂OH) | Quantitative | [3] |
| dU-CH₂F | 1. 0.5 M NaOMe in MeOH2. aq. NH₃ | 1. RT, 1 h2. 55 °C, 5 h | 5-Methoxymethyl (-CH₂OCH₃) | Quantitative | [3] |
Note: "Quantitative" indicates that the conversion was complete or near-complete as determined by mass spectrometry and HPLC analysis in the cited studies.[3]
Conclusion
The post-synthesis modification of oligonucleotides containing 5-fluoromethyluridine is a robust and highly efficient method for introducing diverse chemical functionalities at the C5 position of uracil. The protocols provided herein, derived from established research, offer a straightforward path to generate libraries of modified oligonucleotides from a single precursor. These modified molecules are valuable tools for a wide range of applications in chemical biology, diagnostics, and the development of next-generation oligonucleotide therapeutics.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Chemical Synthesis and Biological Application of Modified Oligonucleotides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Conversion of 5-Fluoromethyl- and 5-Difluoromethyl-Uracil Bases in Oligonucleotides Using Postsynthetic Modification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-F dU Oligo Modifications from Gene Link [genelink.com]
- 11. mdpi.com [mdpi.com]
- 12. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Development of DNA Strand-Based Polyhedral Nanoparticles with 5-F-2'-dU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, characterization, and cellular application of DNA strand-based polyhedral nanoparticles incorporating the chemotherapeutic agent 5-fluoro-2'-deoxyuridine (5-F-2'-dU).
Introduction
DNA nanotechnology enables the precise self-assembly of programmable nanostructures, offering a novel platform for targeted drug delivery. Polyhedral DNA nanoparticles, constructed from synthetic DNA strands, can be engineered to encapsulate or be functionalized with therapeutic molecules. This document details the methodology for incorporating 5-F-2'-dU, a potent thymidylate synthase inhibitor, directly into the constituent DNA strands of these polyhedra. This approach ensures a high and uniform drug loading, with the potential for enhanced cellular uptake and targeted therapeutic effects.
Experimental Protocols
Synthesis of 5-F-2'-dU Modified Oligonucleotides
The synthesis of oligonucleotides containing 5-F-2'-dU is achieved through automated solid-phase phosphoramidite chemistry. This process requires the initial synthesis of the 5-F-2'-dU phosphoramidite building block.
Protocol 2.1.1: Synthesis of 5-F-2'-dU Phosphoramidite (Generalized)
This protocol is a generalized representation and may require optimization.
-
Protection of 5-F-2'-deoxyuridine: The 5'-hydroxyl group of 5-fluoro-2'-deoxyuridine is protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Purification: The resulting 5'-O-DMT-5-fluoro-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is purified using column chromatography.
-
Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2.1.2: Automated Solid-Phase Synthesis of 5-F-2'-dU Oligonucleotides
Standard phosphoramidite chemistry is employed using an automated DNA synthesizer.[1][2][3]
-
Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next phosphoramidite, including the custom-synthesized 5-F-2'-dU phosphoramidite, activated by a catalyst (e.g., tetrazole).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water).
-
-
Cleavage and Deprotection: Upon completion of the sequence, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonia solution.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Design and Self-Assembly of DNA Polyhedral Nanoparticles
This protocol outlines the assembly of a DNA tetrahedron, a simple polyhedron, using four custom-designed oligonucleotides, some of which incorporate 5-F-2'-dU. The design principle can be extended to more complex polyhedra like cubes or prisms.[4][5][6]
Protocol 2.2.1: Oligonucleotide Design for a DNA Tetrahedron
-
Sequence Design: Four unique oligonucleotide sequences are designed to be partially complementary, forming the four faces and six edges of a tetrahedron upon assembly.
-
Modification Placement: 5-F-2'-dU can be incorporated at specific positions within one or more of the oligonucleotide strands, replacing thymidine residues. The placement can be tailored to investigate effects on stability and therapeutic efficacy.
Protocol 2.2.2: One-Pot Self-Assembly
-
Mixing: Equimolar concentrations of the four purified oligonucleotides (including the 5-F-2'-dU modified strands) are mixed in a buffer solution (e.g., Tris-acetate-EDTA buffer with MgCl2).[7]
-
Annealing: The mixture is subjected to a thermal annealing process in a thermocycler. A typical program involves:
-
Heating to 95°C for 5 minutes to denature all strands.
-
Gradual cooling to 25°C over several hours to facilitate correct hybridization and folding into the desired polyhedral structure.[7]
-
-
Purification: The assembled DNA polyhedra are purified from excess single-stranded DNA and improperly folded structures using methods like centrifugal filtration or gel electrophoresis.[7]
Characterization of 5-F-2'-dU Polyhedral Nanoparticles
Protocol 3.1: Size and Morphology Analysis
-
Atomic Force Microscopy (AFM): AFM is used to directly visualize the size and shape of the assembled polyhedra on a mica surface, confirming their structural integrity.[8][9][10]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution, providing information on their size distribution and aggregation state.[11][12][13][14]
Table 1: Expected Characterization Data for DNA Polyhedral Nanoparticles
| Parameter | Unmodified Polyhedra | 5-F-2'-dU Modified Polyhedra | Method |
| Shape | Tetrahedral | Tetrahedral | AFM |
| Hydrodynamic Diameter (nm) | 5-20 | 5-20 | DLS |
| Zeta Potential (mV) | -20 to -30 | -20 to -30 | DLS |
| Thermal Stability (Tm, °C) | ~55-65 | ~50-60 | UV-Vis Spectroscopy |
| Assembly Yield (%) | 80-90 | 75-85 | Gel Electrophoresis |
Note: The values for 5-F-2'-dU modified polyhedra are hypothetical and would need to be determined experimentally. A slight decrease in thermal stability and assembly yield may be observed due to the modification.
Cellular Studies
Protocol 4.1: Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for study (e.g., colorectal, breast cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Treat cells with varying concentrations of the 5-F-2'-dU polyhedral nanoparticles, unmodified polyhedra (as a control), and free 5-F-2'-dU (for comparison).
Protocol 4.2: Cellular Uptake Analysis
The uptake of the DNA nanoparticles can be quantified using flow cytometry after labeling the nanoparticles with a fluorescent dye (e.g., Cy5).[15][16][17][18]
-
Fluorescent Labeling: One of the oligonucleotide strands used for assembly is synthesized with a 5' or 3' fluorescent label.
-
Incubation: Cells are incubated with the fluorescently labeled nanoparticles for various time points.
-
Flow Cytometry: After incubation, cells are washed, trypsinized, and analyzed by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 4.3: Cytotoxicity Assay
The cytotoxic effect of the nanoparticles is assessed using standard viability assays.[19][20][21][22]
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the nanoparticles and controls for 24-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
Table 2: Hypothetical Cellular Uptake and Cytotoxicity Data
| Treatment Group | Cellular Uptake (% Positive Cells after 4h) | IC50 (µM) |
| Unmodified Polyhedra | 85% | > 100 |
| Free 5-F-2'-dU | N/A | 10 |
| 5-F-2'-dU Modified Polyhedra | 90% | 2 |
Note: These are example data. Enhanced cellular uptake of the polyhedra compared to free drug is expected, potentially leading to a lower IC50 value for the nanoparticle formulation.
Visualizations
Experimental Workflow
Caption: Workflow for the development of 5-F-2'-dU DNA polyhedral nanoparticles.
Mechanism of Action
Caption: Proposed mechanism of action for 5-F-2'-dU delivered by DNA nanoparticles.
DNA Damage Response Pathway
Caption: Signaling pathway of 5-F-2'-dU-induced DNA damage and apoptosis.[23][24][25][26][27]
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. atdbio.com [atdbio.com]
- 4. Polyhedra Self-Assembled from DNA Tripods and Characterized with 3D DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembly of DNA into nanoscale three-dimensional shapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Atomic force microscopy—A tool for structural and translational DNA research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Using Atomic Force Microscopy to Characterize the Conformational Properties of Proteins and Protein-DNA Complexes That Carry Out DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of DNA nanoparticles in the presence of novel polyamine analogues: a laser light scattering and atomic force microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analyzing DNA Origami Nanostructure Assembly by Dynamic Light Scattering and Nanoparticle Tracking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery Nanoparticles and DNA Plasmids via Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of cellular and nuclear uptake rates of polymeric gene delivery nanoparticles and DNA plasmids via flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dimensional control of DNA nanostructures enhances cellular uptake and guides tissue-regenerative responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Primary and Secondary Genotoxicity of Nanoparticles: Establishing a Co-Culture Protocol for Assessing Micronucleus Using Flow Cytometry [frontiersin.org]
- 22. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Downregulation of Foxc2 enhances apoptosis induced by 5-fluorouracil through activation of MAPK and AKT pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNA mismatch repair-dependent response to fluoropyrimidine-generated damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing deprotection of oligonucleotides with sensitive modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of oligonucleotides, with a special focus on those containing sensitive modifications.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of modified oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (e.g., persistent protecting groups on guanine) | Insufficient deprotection time or temperature. | Increase deprotection time or temperature according to the specific protecting group and reagent used. Consult the deprotection tables below for guidance.[1][2] |
| Deprotection reagent is old or degraded. | Use fresh deprotection reagents. For example, ammonium hydroxide solutions should be fresh and stored properly.[1] | |
| Inappropriate deprotection reagent for the protecting groups used. | Ensure the chosen deprotection method is compatible with the protecting groups on your nucleobases (e.g., iBu-dG requires longer or harsher conditions than dmf-dG).[1][2] | |
| Degradation of Sensitive Modification (e.g., dye, labile linker) | Deprotection conditions are too harsh (e.g., high temperature, strong base). | Use a milder deprotection method, such as UltraMILD deprotection with potassium carbonate in methanol, or alternative reagents like tert-butylamine/water.[1][3] |
| Prolonged exposure to deprotection reagent. | Reduce the deprotection time to the minimum required for complete removal of base protecting groups. | |
| Formation of Adducts or Side Products (e.g., N4-Me-dC with AMA) | Reaction of the deprotection reagent with the nucleobase or modification. | Use alternative protecting groups on sensitive bases. For instance, use Acetyl-dC (Ac-dC) instead of Benzoyl-dC (Bz-dC) when using AMA to prevent the formation of N4-methyl-dC.[1][2] |
| Low Recovery of Oligonucleotide | Loss of the DMT group during heated deprotection if purification is intended to be "trityl-on". | Avoid heating during the evaporation of the deprotection solution if performing DMT-on purification.[1] |
| Degradation of the oligonucleotide backbone (e.g., methylphosphonates in strong base). | Use specialized deprotection reagents like ethylenediamine (EDA) for base-sensitive backbones.[4] | |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | Incomplete removal of a protecting group from a modification (e.g., pivaloyl groups on FAM). | A two-step deprotection may be necessary. For FAM, initial treatment with ammonium hydroxide to remove the pivaloyl groups, followed by the addition of methylamine for base deprotection is recommended.[1] |
| Formation of capped failure sequences. | Ensure efficient capping during synthesis. Purification methods like HPLC can help separate full-length products from capped failure sequences.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main considerations when choosing a deprotection strategy for an oligonucleotide with sensitive modifications?
A1: The primary principle is "First, Do No Harm."[1][2] Key considerations include:
-
The nature of the sensitive modification: Dyes, quenchers, and other labels have varying stability to basic conditions. Always check the manufacturer's recommendations for your specific modification.[1]
-
The nucleobase protecting groups used: "Fast" protecting groups like dmf-dG or UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC) allow for milder and faster deprotection.[1][3]
-
The desired speed of deprotection: While faster methods like UltraFAST deprotection are available, they may not be suitable for all sensitive modifications.[1]
-
The presence of RNA or other modified backbones: RNA and certain backbone modifications require specific deprotection protocols to avoid degradation.[1]
Q2: How can I tell if my oligonucleotide is incompletely deprotected?
A2: Incomplete deprotection is often observed as additional peaks in analytical traces.[1]
-
Reverse-Phase HPLC (RP-HPLC): Incompletely deprotected species, particularly those with persistent lipophilic protecting groups on the bases, will typically elute later than the fully deprotected oligonucleotide.
-
Mass Spectrometry (MS): The observed molecular weight will be higher than the expected molecular weight of the fully deprotected oligonucleotide. MS is highly sensitive for detecting remaining protecting groups.[1]
Q3: What is the difference between Regular, UltraFAST, and UltraMILD deprotection?
A3: These are common deprotection strategies that differ in their reagents, speed, and suitability for sensitive modifications:
-
Regular Deprotection: Typically uses concentrated ammonium hydroxide and requires longer incubation times at elevated temperatures (e.g., 8-16 hours at 55°C). It is suitable for standard DNA oligonucleotides without sensitive modifications.[2][5]
-
UltraFAST Deprotection: Employs a mixture of ammonium hydroxide and methylamine (AMA) to significantly reduce deprotection times (e.g., 5-10 minutes at 65°C).[1][5] It is highly efficient but may be too harsh for some sensitive dyes. The use of Ac-dC is recommended to avoid side reactions.[1]
-
UltraMILD Deprotection: Utilizes very gentle conditions, such as 0.05 M potassium carbonate in methanol at room temperature, and requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[1][3] This method is ideal for oligonucleotides with very sensitive modifications.[1]
Q4: Can I use AMA for deprotecting oligonucleotides containing fluorescent dyes?
A4: The compatibility of AMA with fluorescent dyes varies. Some robust dyes may tolerate the conditions, but many sensitive dyes, such as TAMRA and HEX, can be degraded.[1][4] For oligonucleotides with sensitive dyes, it is safer to use milder deprotection methods like those recommended for UltraMILD monomers or alternative reagents such as tert-butylamine/water.[1] Always consult the dye's technical specifications.
Q5: What should I do if my RNA oligonucleotide is not deprotecting completely?
A5: Incomplete deprotection of RNA often involves the 2'-hydroxyl protecting groups (e.g., TBDMS). Ensure that the fluoride source (e.g., TEA·3HF) is active and that the reaction is carried out in an appropriate anhydrous solvent like DMSO.[1] Water content in the desilylation reagent can significantly reduce its effectiveness.
Quantitative Data Summary
Table 1: Comparison of Common Deprotection Methods for DNA Oligonucleotides
| Deprotection Method | Reagent | Temperature | Time | Recommended For |
| Regular | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Standard DNA, robust modifications |
| Room Temp. | 24 - 48 hours | |||
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65°C | 5 - 10 minutes | High-throughput synthesis, standard DNA (with Ac-dC)[1][5] |
| Room Temp. | 2 hours | |||
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Very sensitive modifications (requires UltraMILD amidites)[1][3] |
| Ammonium Hydroxide | Room Temp. | 2 hours | Sensitive modifications (requires UltraMILD amidites)[1] | |
| Alternative Mild | tert-Butylamine / Water (1:3) | 60°C | 6 hours | Sensitive dyes like TAMRA with standard amidites[1] |
Table 2: Recommended Deprotection Conditions for Sensitive Dyes
| Dye / Modification | Recommended Deprotection Condition | Reagent | Temperature | Time |
| TAMRA | Alternative Mild | t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight[1] |
| Alternative Mild | t-Butylamine/Water (1:3) | 60°C | 6 hours[1] | |
| HEX | Regular (at lower temperature) | Ammonium Hydroxide | Room Temp. | 24 hours[4] |
| FAM | Two-step with AMA | 1. Ammonium Hydroxide2. Add Methylamine | Room Temp. | 1. 30 min2. 2 hours |
| 5'-MMT-Amine | Low Temperature | Ammonium Hydroxide | ≤ 37°C | Varies |
Experimental Protocols
Protocol 1: UltraFAST Deprotection with AMA
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of cold ammonium hydroxide and methylamine (1:1 v/v). Prepare this solution fresh before use.
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Ensure the cap is tightly sealed to prevent evaporation and leakage.
-
After incubation, cool the tube on ice.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The oligonucleotide is now ready for desalting or purification.
Protocol 2: UltraMILD Deprotection with Potassium Carbonate
Materials:
-
Oligonucleotide synthesized on solid support using UltraMILD phosphoramidites
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Methanol
-
Shaker or rotator
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support to a suitable reaction vessel.
-
Add 1 mL of the 0.05 M potassium carbonate solution to the support.
-
Seal the vessel and place it on a shaker or rotator at room temperature for 4 hours.[1][3]
-
After the incubation, carefully transfer the methanolic solution containing the oligonucleotide to a new tube.
-
Evaporate the solvent to dryness. The resulting pellet can be redissolved in water or an appropriate buffer for subsequent applications.
Visualizations
Caption: General workflow for oligonucleotide deprotection.
Caption: Troubleshooting logic for deprotection issues.
References
Technical Support Center: HPLC Purification of 5-F-2'-dU Containing Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of 5-fluoro-2'-deoxyuridine (5-F-2'-dU) containing oligonucleotides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC methods for purifying synthetic oligonucleotides like those containing 5-F-2'-dU?
A1: The two most common HPLC methods for oligonucleotide purification are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).[1][2]
-
IP-RP-HPLC separates oligonucleotides based on hydrophobicity.[3] An ion-pairing agent is added to the mobile phase to interact with the negatively charged phosphate backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase (like C8 or C18).[2][4][5] This method is highly effective for separating full-length products from shorter failure sequences ("shortmers"), especially when using a "trityl-on" strategy.[3]
-
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] Longer oligonucleotides have more charge and bind more strongly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with longer ones eluting at higher salt concentrations.[1][2][6] This method is particularly useful for sequences prone to forming secondary structures, as purification can be performed at high pH to disrupt hydrogen bonds.[3]
Q2: What are the common impurities found in a crude synthetic oligonucleotide sample?
A2: During solid-phase chemical synthesis, several impurities can be generated.[1][3] It is crucial to remove these to ensure the accuracy and reproducibility of downstream applications.[1] Common impurities include:
-
Shortmers (n-1, n-2, etc.): Truncated sequences that result from incomplete coupling at each cycle of synthesis.[1][2]
-
Longmers (n+1): Sequences that are longer than the target oligonucleotide.[2][7]
-
Partially Deprotected Oligonucleotides: Sequences that still retain some of the protecting groups used during synthesis.[2][3]
-
By-products from Cleavage and Deprotection: Small molecules generated during the final steps of synthesis.[1]
-
Sequences with other chemical modifications: Abasic sites or modified bases can occur if the synthesis chemistry is not optimal.[2]
Q3: What is the difference between "Trityl-on" and "Trityl-off" purification?
A3: The terms refer to the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group during reversed-phase HPLC purification.
-
Trityl-on (DMT-on): The synthesis is completed, but the final DMT group on the 5'-end of the full-length oligonucleotide is intentionally left on.[3] This makes the desired product significantly more hydrophobic than the failure sequences (which are capped and lack the DMT group).[3] This large difference in hydrophobicity allows for excellent separation by RP-HPLC.[3] After purification, the collected fraction must be treated with a mild acid (e.g., acetic acid) to remove the DMT group, a process called detritylation.[4][8]
-
Trityl-off (DMT-off): The DMT group is removed as the final step on the synthesizer. The crude mixture is then purified directly. While simpler, the separation between the full-length product and n-1 failure sequences can be more challenging as it relies on the small hydrophobicity difference of a single nucleotide.[4]
Q4: How does the 5-F-2'-dU modification affect HPLC purification?
A4: The fluorine substitution on the uracil base can slightly alter the hydrophobicity and charge characteristics of the oligonucleotide. However, for most standard IP-RP-HPLC and AEX-HPLC protocols, the effect is generally minimal and does not require a fundamental change in the purification strategy. The separation principles remain the same. Optimization of the gradient and temperature may be necessary to achieve the best resolution, as is common for any modified oligonucleotide.
Q5: After HPLC purification and desalting, how can I quantify my 5-F-2'-dU oligonucleotide?
A5: The most common method for quantifying oligonucleotides is UV-Vis spectrophotometry. The concentration is calculated using the Beer-Lambert law (A = εcl), where 'A' is the absorbance at 260 nm, 'ε' is the molar extinction coefficient of the sequence, 'c' is the concentration, and 'l' is the path length of the cuvette. The extinction coefficient can be estimated by summing the coefficients of the individual bases in the sequence. It is important to use the specific extinction coefficient for 5-F-2'-dU if available for the highest accuracy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broad, Tailing, or Split Peaks) | 1. Secondary Structure: Oligonucleotides, especially GC-rich sequences, can form hairpins or duplexes.[3] | - Increase column temperature to 55-65°C to denature secondary structures.[3][9]- Use a denaturing mobile phase, such as one with a high pH (for AEX on a compatible column) or organic modifiers.[3] |
| 2. Analyte Interaction with Metal: The phosphate backbone of oligonucleotides can chelate with metallic surfaces of the HPLC system and column, leading to peak tailing and poor recovery.[10] | - Use a bio-inert or metal-free HPLC system and columns (e.g., PEEK tubing, columns with inert coatings).[10]- Passivate the system by flushing with a strong chelating agent or acid before analysis. | |
| 3. Column Degradation: The stationary phase can degrade, especially when operating at pH extremes or high temperatures.[11] | - Ensure the mobile phase pH is within the stable range for your column (hybrid particles often offer a wider pH range).[11]- Replace the column if performance does not improve with other adjustments. | |
| Low Recovery (Low Yield of Purified Product) | 1. Incomplete Elution: The gradient may not be strong enough to elute the highly retained oligonucleotide. | - Increase the final concentration of the organic solvent (e.g., acetonitrile) in RP-HPLC or the salt concentration in AEX-HPLC.- Steepen the gradient at the end of the run. |
| 2. Sample Precipitation: The oligonucleotide may not be soluble in the initial mobile phase conditions. | - Ensure the sample is fully dissolved before injection.[4]- Consider injecting in a solvent that is compatible with the initial mobile phase but provides better solubility. | |
| 3. Irreversible Adsorption: The oligonucleotide may be binding irreversibly to the column matrix. | - Check for and address potential metal interactions (see "Poor Peak Shape").- Ensure the correct column chemistry is being used for the application. | |
| Co-elution of Impurities (Poor Resolution) | 1. Suboptimal Separation Conditions: The gradient is not shallow enough to resolve species with similar properties (e.g., n and n-1 products). | - Optimize the gradient. A shallower gradient over the elution range of the target peaks will improve resolution.[12]- Adjust the concentration of the ion-pairing reagent (e.g., TEAA or TEA/HFIP) in RP-HPLC.[9][12]- Change the organic modifier (e.g., from acetonitrile to methanol).[9] |
| 2. Wrong HPLC Mode: The chosen method may not be suitable for separating the specific impurities present. | - If RP-HPLC fails to resolve impurities, consider AEX-HPLC, which separates based on a different principle (charge vs. hydrophobicity). A two-step purification can also be effective. | |
| Inconsistent Retention Times | 1. Mobile Phase Variability: Inconsistent preparation of buffers or ion-pairing reagents. | - Prepare mobile phases fresh and from high-purity reagents (LC-MS grade is recommended, especially for HFIP).[11]- Ensure accurate weighing and pH measurement. |
| 2. Temperature Fluctuations: Room temperature variations can affect retention. | - Always use a column oven set to a stable temperature (e.g., 60 °C) to ensure reproducibility.[10] | |
| 3. Insufficient Column Equilibration: The column is not fully returned to initial conditions between runs. | - Increase the equilibration time at the end of the gradient program. Ensure the baseline is stable before the next injection.[4] |
Experimental Protocols
Protocol 1: Standard Deprotection and Cleavage
This protocol is performed after synthesis and before HPLC purification.
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 1.5 mL centrifuge tube.
-
Add a deprotection reagent. A common reagent is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[13]
-
Incubate the mixture. For AMA, incubation for 10 minutes at 65°C is often sufficient for standard protecting groups.[13] Always verify the compatibility of your specific nucleoside modifications with the chosen deprotection conditions.
-
After incubation, cool the tube and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the crude oligonucleotide solution using a vacuum centrifuge.
Protocol 2: IP-Reversed-Phase HPLC Purification (Trityl-On)
-
Sample Preparation: Re-dissolve the dried crude trityl-on oligonucleotide in an appropriate volume of mobile phase A or a water/acetonitrile mixture.
-
HPLC System Setup:
-
Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH ~7.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.
-
Column Temperature: 60°C.[10]
-
Detection: UV at 260 nm.
-
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 100% A) until a stable baseline is achieved.[4]
-
Injection and Gradient: Inject the sample. Run a linear gradient to increase the percentage of mobile phase B. A typical gradient might be 0-50% B over 30-40 minutes.[14]
-
Fraction Collection: Collect the major peak corresponding to the trityl-on product. This will be the most hydrophobic (latest eluting) major peak.[3][4]
Protocol 3: Post-HPLC Detritylation
-
Dry the collected fraction containing the purified trityl-on oligonucleotide in a vacuum centrifuge.[8]
-
Add 200-500 µL of 80% aqueous acetic acid to the dried pellet to dissolve it.[8]
-
Let the reaction proceed at room temperature for 20-30 minutes.[4][8]
-
Freeze the sample and lyophilize it to remove the acetic acid. Repeat the lyophilization from water if necessary to ensure all acid is removed.[8]
Protocol 4: Desalting the Purified Oligonucleotide
After detritylation, residual salts (like TEAA) must be removed.
-
Size-Exclusion Chromatography (SEC): This is an effective method for removing salts, which are much smaller than the oligonucleotide.[1]
-
Ethanol Precipitation:
-
Dissolve the oligonucleotide pellet in a small volume of water.
-
Add a salt solution (e.g., 3 M sodium acetate, 1/10th of the sample volume).
-
Add 3 volumes of cold absolute ethanol.
-
Chill the mixture at -20°C for at least 30 minutes, then centrifuge at high speed.[8]
-
Carefully discard the supernatant.[8]
-
Wash the pellet with 70% ethanol, centrifuge again, and discard the supernatant.[8]
-
Dry the final pellet containing the purified, desalted oligonucleotide.[8]
-
Quantitative Data Summary
Table 1: Typical Parameters for IP-Reversed-Phase HPLC
| Parameter | Typical Value / Condition | Notes |
| Stationary Phase | C8 or C18 silica | Larger pore sizes (e.g., 300 Å) are often used for oligonucleotides.[3] |
| Mobile Phase (Ion-Pairing Reagent) | 1. TEAA: 50-100 mM Triethylammonium acetate | Good for general purpose purification, but can cause sequence-specific retention bias.[11] |
| 2. TEA/HFIP: 8-15 mM Triethylamine, 100-400 mM Hexafluoroisopropanol | Offers excellent resolution and is MS-compatible, but HFIP is expensive and volatile.[10][12] | |
| Organic Modifier (Eluent) | Acetonitrile or Methanol | Acetonitrile is most common. |
| Gradient | Linear gradient of increasing organic modifier | A shallow gradient (e.g., 0.5-1% change per minute) provides better resolution.[12] |
| Column Temperature | 50 - 65°C | Elevated temperatures reduce secondary structures and improve peak shape.[9][10] |
| Flow Rate | Dependent on column dimension (e.g., 0.5-1.0 mL/min for 4.6 mm ID) | Slower flow rates can enhance mass transfer and improve resolution.[12] |
| Detection Wavelength | 260 nm | The standard wavelength for nucleic acid detection. |
Table 2: Typical Parameters for Anion-Exchange HPLC
| Parameter | Typical Value / Condition | Notes |
| Stationary Phase | Polymer-based strong anion-exchanger (e.g., quaternary ammonium) | Polymer-based columns are stable at high pH.[3] |
| Mobile Phase A (Buffer) | Low salt buffer (e.g., 10 mM NaClO₄ or 20 mM Tris) | The starting buffer promotes binding of the oligonucleotide to the column.[4] |
| Mobile Phase B (Eluent) | High salt buffer (e.g., 300-1000 mM NaClO₄ or NaCl in starting buffer) | The salt elutes the oligonucleotides based on increasing charge (length).[2] |
| Gradient | Linear gradient of increasing salt concentration (Mobile Phase B) | The gradient slope is optimized to resolve different lengths. |
| Column Temperature | Ambient to 60°C | Elevated temperature can improve resolution.[15] |
| pH | 7.5 - 12 | High pH (e.g., >11.5) can be used to denature secondary structures.[3] Not suitable for RNA due to risk of degradation.[3] |
| Detection Wavelength | 260 nm | Standard for nucleic acids. |
Visualizations
Caption: Workflow for the purification of a 5-F-2'-dU containing oligonucleotide.
Caption: Troubleshooting logic for addressing poor HPLC peak shape.
Caption: Comparison of IP-RP-HPLC and AEX-HPLC separation principles.
References
- 1. gilson.com [gilson.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. atdbio.com [atdbio.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. waters.com [waters.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
identifying and minimizing side reactions during fluorinated oligonucleotide synthesis
Welcome to the technical support center for fluorinated oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of these valuable molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, deprotection, and purification of fluorinated oligonucleotides.
Issue 1: Low Coupling Efficiency
Q1: I am experiencing low coupling efficiency specifically when incorporating 2'-Fluoro (2'-F) phosphoramidites. What are the potential causes and solutions?
A1: Low coupling efficiency with 2'-F phosphoramidites is a common issue that can significantly impact the yield of your full-length oligonucleotide. The primary reasons for this are the inherent properties of the 2'-F monomers and the synthesis conditions.
Potential Causes:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atom at the 2' position can decrease the nucleophilicity of the 3'-hydroxyl group of the growing oligonucleotide chain, leading to a slower and less efficient coupling reaction.[1]
-
Steric Hindrance: The 2'-fluoro group can create steric hindrance, which may impede the approach of the incoming phosphoramidite.
-
Phosphoramidite Quality: Like all phosphoramidites, 2'-F amidites are sensitive to moisture and oxidation.[2][3] Water in the acetonitrile (ACN) or on the synthesizer lines can hydrolyze the phosphoramidite to the corresponding phosphonate, rendering it inactive for coupling.[2]
-
Activator Strength: The choice of activator can influence coupling efficiency. While strong activators can enhance the reaction rate, they may also lead to side reactions if not optimized.[2]
Troubleshooting Solutions:
| Solution | Detailed Protocol/Action | Expected Outcome |
| Optimize Coupling Time | Increase the coupling time for 2'-F phosphoramidites compared to standard DNA or RNA monomers. A doubling of the standard coupling time is a good starting point. | Improved coupling efficiency and higher yield of the full-length product. |
| Use a Stronger Activator | Consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or DCI. However, be mindful of potential side reactions like detritylation.[2] | Enhanced reaction kinetics to overcome the reduced nucleophilicity. |
| Ensure Anhydrous Conditions | Use anhydrous acetonitrile (<10 ppm water).[2] Ensure all reagent lines on the synthesizer are dry. Consider adding molecular sieves to the ACN bottle.[3] | Minimized hydrolysis of phosphoramidites, leading to higher coupling efficiency.[2][3] |
| Fresh Phosphoramidites | Use freshly dissolved 2'-F phosphoramidites for each synthesis run. Avoid storing dissolved amidites for extended periods. | Maximized concentration of active phosphoramidite for coupling. |
| Increase Monomer Concentration | A modest increase in the concentration of the 2'-F phosphoramidite solution can help drive the coupling reaction to completion. | Higher probability of successful coupling events. |
Issue 2: Incomplete Deprotection
Q2: I am observing incomplete removal of protecting groups from my fluorinated oligonucleotide. What could be the cause and how can I resolve it?
A2: Incomplete deprotection is a critical issue that can lead to a heterogeneous final product with compromised biological activity. The presence of fluorine can sometimes influence the deprotection process.
Potential Causes:
-
Base-Labile Protecting Groups: While 2'-F modifications are generally stable during standard deprotection with ammonium hydroxide or AMA, other modifications on the same oligonucleotide might be base-labile and require milder deprotection conditions, which in turn might not be sufficient to remove all protecting groups from the fluorinated monomers.[4]
-
Inefficient Silyl Ether Cleavage (for 2'-O-TBDMS chemistry): In syntheses that utilize 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups (common in RNA synthesis and sometimes used in conjunction with 2'-F modifications), the fluoride source for deprotection (e.g., TBAF) is highly sensitive to water content.[3] Excess water can significantly slow down or prevent complete desilylation.[3]
-
Steric Hindrance: The local conformation of the oligonucleotide, potentially influenced by the 2'-F modification, might sterically hinder the access of the deprotection reagents to the protecting groups.
Troubleshooting Solutions:
| Solution | Detailed Protocol/Action | Expected Outcome |
| Optimize Deprotection Time and Temperature | For standard base-protecting groups, ensure adequate deprotection time and temperature as recommended for the specific protecting groups used. For AMA, a common condition is 10 minutes at 65°C.[5] | Complete removal of exocyclic amine protecting groups. |
| Ensure Anhydrous Conditions for Silyl Deprotection | Use anhydrous TBAF in anhydrous THF. If you suspect water contamination, consider using fresh, sealed reagents.[3] | Efficient and complete removal of TBDMS protecting groups. |
| Use Alternative Deprotection Reagents | For oligonucleotides with base-sensitive modifications, consider using ultra-mild deprotection conditions, such as potassium carbonate in methanol.[4] Be aware that this may require longer reaction times. | Removal of protecting groups without degrading sensitive moieties. |
| Post-Deprotection Analysis | Analyze the deprotected oligonucleotide by mass spectrometry to confirm the complete removal of all protecting groups. | Verification of the final product's integrity. |
Issue 3: Purification Challenges
Q3: I am facing difficulties in purifying my fluorinated oligonucleotide using standard HPLC methods. What are the best practices for purification?
A3: The unique physicochemical properties of fluorinated oligonucleotides can necessitate adjustments to standard purification protocols.
Potential Causes:
-
Altered Hydrophobicity: The introduction of fluorine atoms can alter the overall hydrophobicity of the oligonucleotide, affecting its retention on reverse-phase (RP) HPLC columns. Highly fluorinated sequences can be significantly more hydrophobic.
-
Secondary Structures: Fluorinated oligonucleotides can still form secondary structures that may lead to broad or multiple peaks during HPLC analysis.
-
Co-elution of Impurities: Failure sequences (n-1, n-2) that are close in length and composition to the full-length product can be challenging to resolve, especially for longer oligonucleotides.[6]
Troubleshooting Solutions:
| Purification Method | Protocol/Action | Advantages/Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Use a high-resolution RP column (e.g., C18). Optimize the gradient of acetonitrile in your mobile phase (e.g., triethylammonium acetate buffer). For highly hydrophobic sequences, a shallower gradient may be necessary to improve separation.[7][8] | Good for separating full-length product from shorter failure sequences, especially with a 5'-DMT group ("trityl-on" purification).[9] Resolution may decrease for very long oligonucleotides.[6] |
| Anion-Exchange HPLC (AEX-HPLC) | This method separates oligonucleotides based on the number of phosphate groups. It is less affected by the hydrophobicity of the modifications.[6] | Excellent resolution for shorter oligonucleotides and for separating sequences with different numbers of phosphate groups (e.g., phosphorylated vs. non-phosphorylated). Resolution decreases for longer oligos.[6] |
| Fluorous Affinity Purification | This technique is specifically designed for highly fluorinated molecules. A fluorous tag (e.g., a perfluoroalkyl chain) is incorporated into the oligonucleotide, which then binds with high affinity to a fluorous solid-phase extraction column.[10] | Highly selective for the fluorous-tagged full-length product, providing excellent purity. Requires the synthesis of a fluorous-tagged phosphoramidite.[10] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Denaturing PAGE can provide excellent resolution based on size, leading to very high purity products.[6] | Can be time-consuming and yields may be lower due to the extraction process from the gel.[6] |
Frequently Asked Questions (FAQs)
Q4: What are the main benefits of using fluorinated nucleotides in oligonucleotide synthesis?
A4: Incorporating fluorinated nucleotides, such as 2'-F RNA or 2'-deoxy-2'-fluoro-arabinonucleic acid (FANA), offers several advantages for therapeutic and diagnostic applications:
-
Increased Nuclease Resistance: The 2'-fluoro modification significantly enhances the stability of oligonucleotides against degradation by nucleases present in biological fluids.[11][12]
-
Enhanced Binding Affinity: Fluorinated modifications generally increase the thermal stability (Tm) of duplexes formed with complementary DNA and RNA targets.[11][13] This is attributed to the fluorine atom favoring a C3'-endo sugar pucker, which is conformationally pre-organized for A-form helices typical of RNA duplexes.
-
Modulation of Biological Activity: FANA/RNA hybrids are substrates for RNase H, an enzyme involved in the mechanism of action of some antisense oligonucleotides.[12] This allows for the design of potent gene-silencing agents.
Q5: Are there any specific storage recommendations for 2'-Fluoro phosphoramidites?
A5: Yes, proper storage is crucial to maintain the quality of 2'-F phosphoramidites. They should be stored at -20°C in a desiccated, inert atmosphere (e.g., under argon). Once dissolved in anhydrous acetonitrile, they should be used as quickly as possible, ideally within the same day, to minimize hydrolysis.[3]
Q6: Can I use standard DNA synthesis reagents for the synthesis of 2'-F RNA oligonucleotides?
A6: Yes, for the most part, you can use standard DNA synthesis reagents. The deprotection of 2'-F RNA is virtually identical to that of DNA.[4] However, as mentioned in the troubleshooting section, you may need to optimize coupling times and potentially use a stronger activator for the 2'-F phosphoramidites to achieve high coupling efficiencies.
Q7: What is the expected impact of 2'-F modifications on the mass of my oligonucleotide?
A7: The substitution of a 2'-hydroxyl (-OH) group with a 2'-fluoro (-F) group results in a very small change in mass. The mass of oxygen is approximately 16.00 amu, while the mass of fluorine is approximately 19.00 amu. Therefore, for each 2'-F substitution, you can expect a mass increase of approximately 3 amu compared to a standard ribonucleotide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-Fluoro RNA Oligonucleotide
This protocol outlines the general steps for synthesizing a 2'-F RNA oligonucleotide on an automated solid-phase synthesizer.
-
Preparation:
-
Ensure all reagents (anhydrous acetonitrile, activator, capping reagents, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
-
Dissolve 2'-F phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration immediately before synthesis.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[2]
-
Coupling: Activation of the incoming 2'-F phosphoramidite with an activator (e.g., ETT) and subsequent coupling to the 5'-hydroxyl group of the growing chain. Note: Extend the coupling time for 2'-F monomers by at least 2-fold compared to standard DNA monomers.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (trityl-off) or left on for purification (trityl-on).
Protocol 2: Deprotection of a 2'-Fluoro RNA Oligonucleotide
This protocol describes the cleavage from the solid support and removal of base and phosphate protecting groups.
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of AMA (ammonium hydroxide/40% aqueous methylamine 1:1, v/v).
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
Analysis:
-
Resuspend the dried oligonucleotide in water.
-
Analyze a small aliquot by HPLC and mass spectrometry to confirm the correct mass and assess the purity of the crude product.
-
Visualizations
Caption: Workflow for fluorinated oligonucleotide synthesis.
Caption: Troubleshooting low coupling efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. labcluster.com [labcluster.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. atdbio.com [atdbio.com]
- 10. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 11. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 13. 2' Fluoro RNA Modification [biosyn.com]
impact of moisture on 5'-DMT-5-F-2'-dU Phosphoramidite stability and coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of moisture on the stability and coupling efficiency of 5'-DMT-5-F-2'-dU Phosphoramidite.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and use of this compound in oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency
-
Question: My trityl monitor is showing low coupling efficiency (<98%) specifically at the coupling step of 5'-DMT-5-F-2'-dU. What are the likely causes and how can I fix this?
-
Answer: Low coupling efficiency is a common problem, and for moisture-sensitive reagents like phosphoramidites, water contamination is the primary suspect.[1] Here’s a step-by-step troubleshooting approach:
-
Verify Solvent Anhydrousness: The acetonitrile used to dissolve the phosphoramidite and for the synthesizer lines must be of high quality with very low water content.
-
Recommendation: Use DNA synthesis grade acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[2] Verify the water content of your solvent using Karl Fischer titration.
-
-
Check Phosphoramidite Solution: The prepared phosphoramidite solution may have been exposed to atmospheric moisture.
-
Recommendation: Prepare fresh phosphoramidite solutions daily. If you must store them, do so under a dry inert atmosphere (Argon or Nitrogen) and for a limited time. Adding molecular sieves (3 Å) to the phosphoramidite bottle can help scavenge residual moisture.
-
-
Inspect Synthesizer Lines: Moisture can adhere to the inner walls of the synthesizer's fluid lines.
-
Recommendation: Perform a thorough purge of the synthesizer lines with dry argon or helium, especially if the instrument has been idle.
-
-
Activator Quality: The activator solution is also highly sensitive to moisture.
-
Recommendation: Ensure your activator is fresh and dissolved in anhydrous acetonitrile.
-
-
Optimize Coupling Time: Modified phosphoramidites can sometimes require longer coupling times.
-
Recommendation: Increase the coupling time for the 5'-DMT-5-F-2'-dU monomer. A 3-minute coupling time is a good starting point for 2'-Fluoro modified amidites.[3]
-
-
Issue 2: Unexpected Peaks in Post-Synthesis Analysis
-
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis of the crude oligonucleotide, particularly n-1 species. Could this be related to the this compound?
-
Answer: Yes, the presence of n-1 shortmers is a direct consequence of failed coupling reactions.[1] If the this compound fails to couple to the growing oligonucleotide chain, that chain will be capped in the subsequent step. This results in a truncated sequence missing the intended modification. The root causes are the same as those for low coupling efficiency, primarily moisture-induced degradation of the phosphoramidite.
-
Primary Cause: Hydrolysis of the phosphoramidite to its H-phosphonate derivative, which is unreactive in the coupling step.
-
Solution: Follow all the recommendations for preventing moisture contamination outlined in "Issue 1". Additionally, you can analyze the phosphoramidite solution itself via ³¹P NMR to check for the presence of H-phosphonate, which indicates degradation.
-
Issue 3: Inconsistent Synthesis Yields
-
Question: The yield of my full-length oligonucleotide varies significantly between synthesis runs, especially when using 5'-DMT-5-F-2'-dU. What could be causing this inconsistency?
-
Answer: Inconsistent yields are often due to variable moisture levels in your reagents and synthesis environment.
-
Environmental Factors: Changes in laboratory humidity can affect the water content of your solvents and reagents, especially if they are not handled under strictly anhydrous conditions.
-
Reagent Handling: Inconsistent handling procedures, such as the time a reagent bottle is left open to the atmosphere, can introduce varying amounts of moisture.
-
Recommendations:
-
Maintain a controlled laboratory environment with low humidity.
-
Standardize your reagent handling procedures to minimize exposure to air.
-
Always use fresh, high-quality anhydrous solvents for each synthesis run.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: How does moisture affect the stability of this compound?
-
Answer: Phosphoramidites are highly susceptible to hydrolysis. The trivalent phosphorus (P(III)) center is readily attacked by water, leading to the cleavage of the diisopropylamino group and the formation of a 5'-DMT-5-F-2'-dU-3'-H-phosphonate.[2] This H-phosphonate derivative is inactive in the standard coupling reaction, thus reducing the concentration of active phosphoramidite available for synthesis.[1]
-
-
Question 2: What is the primary degradation product of this compound due to moisture?
-
Answer: The primary degradation product is the corresponding 5'-DMT-5-F-2'-dU-3'-H-phosphonate. This can be detected as a distinct peak in ³¹P NMR spectroscopy, typically appearing in the 0-10 ppm range, while the active phosphoramidite diastereomers appear between 140-155 ppm.[4]
-
-
Question 3: How should I store this compound?
-
Answer: Solid phosphoramidite should be stored at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Before opening, the container must be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the powder. Solutions of the phosphoramidite in anhydrous acetonitrile should be used fresh or stored for a very limited time under an inert atmosphere.
-
-
Question 4: Does the 2'-Fluoro modification affect the stability of the phosphoramidite?
-
Answer: The 2'-fluoro group is strongly electron-withdrawing, which can influence the reactivity and stability of the molecule. While this modification is known to increase the thermal stability of the resulting oligonucleotide duplex,[3] the phosphoramidite monomer itself remains highly susceptible to moisture-induced hydrolysis. Therefore, the same stringent anhydrous handling procedures are required as for standard phosphoramidites.
-
Data on Moisture Impact
Table 1: Estimated Impact of Water Content on the Stability of this compound in Acetonitrile Solution at Room Temperature.
| Water Content in Acetonitrile (ppm) | Estimated Purity after 24 hours (%) | Estimated Purity after 5 days (%) |
| < 10 | > 99.5 | > 99.0 |
| 30 | ~ 99.0 | ~ 97.5 |
| 50 | ~ 98.0 | ~ 95.0 |
| 100 | < 96.0 | < 90.0 |
Note: Purity refers to the percentage of active P(III) phosphoramidite. The primary impurity is the hydrolyzed H-phosphonate.
Table 2: Estimated Impact of Water Content in Acetonitrile on the Per-Step Coupling Efficiency of this compound.
| Water Content in Acetonitrile (ppm) | Estimated Coupling Efficiency (%) | Expected Yield of a 20-mer Oligo* |
| < 10 | > 99.0 | > 81.8% |
| 30 | 98.0 - 98.5 | 66.8% - 73.9% |
| 50 | 97.0 - 98.0 | 54.4% - 66.8% |
| 100 | < 95.0 | < 35.8% |
*Theoretical yield of full-length product calculated as (Coupling Efficiency)^19.
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile using Karl Fischer Titration
This protocol provides a general method for quantifying the water content in the acetonitrile used for oligonucleotide synthesis.
-
Objective: To ensure the water content of acetonitrile is below the recommended threshold (e.g., < 30 ppm).
-
Apparatus: A volumetric or coulometric Karl Fischer titrator.
-
Reagents:
-
Procedure:
-
System Preparation: Ensure the titration cell is clean and dry. Fill the cell with the Karl Fischer solvent and titrate to a dry, stable endpoint to neutralize any residual water in the cell.
-
Sample Introduction: Using a dry, gas-tight syringe, carefully inject a precisely weighed or volumetrically measured amount of the acetonitrile sample into the titration cell. Ensure no atmospheric moisture is introduced during this step.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percentage.
-
Quality Control: Run a standard with a known water content to verify the accuracy of the titrator.
-
Protocol 2: Analysis of this compound Purity by HPLC
This protocol outlines a reverse-phase HPLC method to assess the purity of the phosphoramidite and detect hydrolysis products.
-
Objective: To quantify the purity of the phosphoramidite and identify peaks corresponding to the H-phosphonate degradation product.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Reagents:
-
Procedure:
-
Sample Preparation: Prepare a sample of the this compound at a concentration of approximately 0.1-1.0 mg/mL in anhydrous acetonitrile.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B (e.g., 50% to 100% B over 15 minutes) is typically effective.
-
-
Analysis: Inject the sample. The active phosphoramidite will typically appear as a pair of closely eluting peaks (diastereomers). The hydrolyzed H-phosphonate product will be more polar and thus have a shorter retention time. Purity is calculated by the area percentage of the main product peaks relative to the total peak area.[8]
-
Protocol 3: Analysis of this compound Degradation by ³¹P NMR
This protocol uses ³¹P NMR to directly observe phosphorus-containing species and identify degradation.
-
Objective: To identify and quantify the presence of the H-phosphonate degradation product.
-
Instrumentation: An NMR spectrometer equipped with a phosphorus probe.
-
Reagents:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Reference: Phosphoric acid (can be used as an external standard).
-
-
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the phosphoramidite sample in the deuterated solvent in an NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
The two diastereomers of the active this compound (P(III) species) should appear as sharp singlets in the chemical shift range of approximately 140-155 ppm.[4]
-
The hydrolyzed H-phosphonate product will appear as a distinct peak, typically a singlet or a doublet due to P-H coupling if proton coupling is not fully suppressed, in the region of 0-10 ppm.[4]
-
The relative integration of these peaks can be used to determine the percentage of hydrolyzed phosphoramidite.
-
-
Visualizations
Caption: Degradation pathway of this compound by moisture.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 卡尔费休滴定法测定丙酮中的水分 [sigmaaldrich.com]
- 7. usp.org [usp.org]
- 8. benchchem.com [benchchem.com]
strategies to improve yield in long oligonucleotide synthesis with modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve yield and purity in the synthesis of long and modified oligonucleotides.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, deprotection, and purification of long and modified oligonucleotides, offering step-by-step solutions to overcome these challenges.
Issue 1: Low Overall Yield of Full-Length Product
Symptoms:
-
Low absorbance reading (OD₂₆₀) of the final product.
-
Faint bands on a polyacrylamide gel or low peak intensity in HPLC analysis for the target oligonucleotide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Step-wise Coupling Efficiency | 1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<15 ppm water) for phosphoramidite dissolution and on the synthesizer.[1] Moisture significantly lowers coupling efficiency by reacting with the activated phosphoramidite.[1] During humid conditions, take extra precautions to minimize moisture exposure.[1][2] 2. Use Fresh Reagents: Ensure phosphoramidites and activators (e.g., Tetrazole, DCI) are fresh and have been stored under proper anhydrous conditions.[1] Older or improperly stored reagents can have reduced activity. 3. Optimize Coupling Time: For modified phosphoramidites or long oligos, the standard coupling time may be insufficient. Increase the coupling time to ensure the reaction goes to completion. Standard bases typically require around 30 seconds, while modifications may need 5-10 minutes.[3] 4. Check Reagent Concentrations: Verify the correct concentrations of phosphoramidites and activators are being delivered by the synthesizer. |
| Inefficient Capping | 1. Verify Capping Reagents: Ensure that the capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. 2. Optimize Capping Time: Incomplete capping leads to the formation of n-1 deletion mutants, which are difficult to separate from the full-length product.[1] Ensure the capping step is long enough for complete reaction. A high capping efficiency is critical for the synthesis of long oligonucleotides to simplify purification.[1] |
| Suboptimal Solid Support | 1. Choose Appropriate Pore Size: For very long oligonucleotides (>100 bases), consider using a solid support with a larger pore size (e.g., 2000 Å CPG) to prevent steric hindrance as the oligonucleotide chain grows.[1] 2. Consider Polystyrene Supports: Polystyrene (PS) supports can be a good alternative to CPG for the synthesis of long oligonucleotides.[1] |
Issue 2: Presence of Shorter Truncated Sequences
Symptoms:
-
Significant presence of lower molecular weight bands on a gel or early eluting peaks in HPLC.
-
Product mixture appears as a smear rather than a distinct band/peak.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Depurination | 1. Use a Milder Deblocking Agent: The standard deblocking agent, trichloroacetic acid (TCA), can be strong enough to cause depurination (cleavage of the bond between the purine base and the sugar), especially at adenosine and guanosine residues.[1][4] This leads to chain cleavage during the final deprotection step.[4][5] Switch to a milder acid like 3% dichloroacetic acid (DCA) in dichloromethane to minimize depurination.[1][] 2. Use Base-Protecting Groups that Resist Depurination: Employ phosphoramidites with protecting groups that stabilize the glycosidic bond, such as dimethylformamidine (dmf) for guanosine.[1][4] 3. Minimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group. |
| Incomplete Coupling Cycles | 1. Review Coupling Efficiency: As described in Issue 1 , low coupling efficiency is a primary cause of truncated sequences.[5] Re-evaluate and optimize all factors related to the coupling step. 2. Ensure Efficient Capping: A highly efficient capping step is crucial to terminate sequences that have failed to couple, preventing them from appearing as a complex mixture of shorter products.[1] If capping is inefficient, n-1 deletion mutants will accumulate.[1] |
Issue 3: Issues with Modified Oligonucleotides
Symptoms:
-
Significantly lower yield compared to unmodified oligonucleotides of similar length.
-
Incomplete incorporation of the modification.
-
Degradation of the modification (e.g., a fluorescent dye) during deprotection.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Coupling of Modified Phosphoramidite | 1. Increase Coupling Time and Stoichiometry: Modified phosphoramidites, especially bulky ones, often have lower coupling efficiencies.[2][7] Increase the coupling time and the molar excess of the modified phosphoramidite and activator. 2. Ensure Anhydrous Conditions for Modified Reagents: Some modified reagents are particularly sensitive to moisture. Treating them with molecular sieves before use can improve coupling efficiency.[8] |
| Incompatible Deprotection Conditions | 1. Use Mild Deprotection Reagents: Many modifications, such as some fluorescent dyes, are sensitive to standard deprotection conditions (e.g., concentrated ammonium hydroxide at high temperatures).[2][7] Use milder deprotection strategies like potassium carbonate in methanol or AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) at lower temperatures.[9] 2. Follow Manufacturer's Recommendations: Always consult the technical documentation for the specific modification to determine the recommended deprotection protocol.[9] For example, oligonucleotides with TAMRA or HEX dyes require different procedures than unmodified ones.[9] |
| Post-Synthesis Conjugation Issues | 1. Optimize Conjugation Reaction: For modifications added post-synthetically (e.g., to an amine-modified oligo), optimize the reaction conditions, including buffer pH, temperature, and reaction time. The efficiency of these reactions can vary from 10% to nearly quantitative.[7] 2. Purify Before Conjugation: Purifying the amine-labeled oligonucleotide before conjugation can improve the final yield of the conjugated product.[2][7] |
FAQs: Long and Modified Oligonucleotide Synthesis
Q1: What is a realistic final yield to expect for a long, modified oligonucleotide?
A1: The final yield is highly dependent on the length of the oligonucleotide, the number and type of modifications, and the purification method. The overall yield is a product of the step-wise coupling efficiency. For example, a 70-mer synthesized with a 99% average coupling efficiency would have a maximum theoretical yield of only 50%.[2][7] With a 98% efficiency, this drops to 25%.[2][7] Modifications often have lower coupling efficiencies (sometimes as low as 90%), further reducing the yield.[2][7] Purification can be the step where the most yield is lost, with losses of 50% or more being common.[7] After synthesis, deprotection, and purification, a final yield of 1-5% of the theoretical maximum for a long, complex oligo is not unusual.
Q2: How does coupling efficiency impact the synthesis of long oligonucleotides?
A2: Coupling efficiency is the most critical factor in synthesizing long oligonucleotides.[1][7] Since the overall theoretical yield is calculated as (Coupling Efficiency)^(Number of Couplings), even a small decrease in efficiency has a dramatic effect on the amount of full-length product.[2] For instance, for a 100-mer, a drop in coupling efficiency from 99% to 98% reduces the theoretical yield of the full-length product from approximately 37% to just 13%.[1] Successful synthesis of oligonucleotides over 100 bases requires a step-wise coupling yield of ≥99.5%.[5]
Quantitative Impact of Coupling Efficiency on Theoretical Yield
| Oligo Length (bases) | Number of Couplings | Theoretical Yield @ 98.0% Efficiency | Theoretical Yield @ 99.0% Efficiency | Theoretical Yield @ 99.5% Efficiency |
| 20mer | 19 | 68% | 83% | 91% |
| 50mer | 49 | 37% | 61% | 78% |
| 75mer | 74 | 23% | 48% | 69% |
| 100mer | 99 | 13% | 37% | 61% |
| 150mer | 149 | 5% | 23% | 48% |
Data compiled from sources indicating the exponential decay of yield with decreasing coupling efficiency.[1][2][5][10]
Q3: Which purification method is best for long and/or modified oligonucleotides?
A3: The choice of purification method depends on the length of the oligonucleotide, the nature of any modifications, and the required final purity.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the preferred method for purifying long oligonucleotides (≥50 bases) when high purity is essential.[11][12] It offers excellent size resolution, effectively separating the full-length product from shorter failure sequences (n-1).[11][13] However, PAGE purification typically results in lower yields due to the complex extraction process and is not compatible with certain modifications like some fluorophores.[11][13][14]
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC (RP-HPLC): This method is highly effective for purifying oligonucleotides containing hydrophobic modifications like fluorescent dyes.[11][13] The separation is based on hydrophobicity. However, its resolution decreases with increasing oligonucleotide length, making it generally not recommended for oligos longer than 50-80 bases.[11]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of phosphate groups (i.e., length). It provides excellent resolution for shorter oligos but is typically limited to lengths up to 40-mers.[11][15]
-
-
Desalting: This is a basic cleanup step that removes residual salts and small molecules from the synthesis but does not remove failure sequences.[11][16] It is generally only sufficient for short, unmodified oligos (<35 bases) used in robust applications like PCR.[11]
Q4: How can I monitor the efficiency of my synthesis in real-time?
A4: The most common method for monitoring synthesis efficiency is by measuring the absorbance of the trityl cation released during the deblocking step. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl, is cleaved at the beginning of each coupling cycle, producing an orange-colored cation.[7] By measuring the absorbance of this cation after each cycle, you can calculate the step-wise coupling efficiency. A consistent and high trityl absorbance reading from cycle to cycle indicates an efficient synthesis. A sudden drop can signal a problem with reagent delivery or quality.[7]
Experimental Protocols & Workflows
Protocol: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.[][10]
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3][]
-
Procedure: The deblocking solution is passed through the synthesis column containing the solid support-bound oligonucleotide. This removes the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.[10]
-
Duration: Typically 1-2 minutes.
-
-
Coupling:
-
Reagents: A phosphoramidite monomer (A, C, G, or T) and an activator (e.g., 5-Ethylthiotetrazole, DCI) in anhydrous acetonitrile.[17]
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]
-
Duration: 30 seconds for standard bases; can be extended to 5-10 minutes for modified bases.[3]
-
-
Capping:
-
Reagents: Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF).
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from elongating in subsequent cycles, which would result in sequences with internal deletions.[10]
-
Duration: Approximately 1-2 minutes.
-
-
Oxidation:
-
Reagent: A solution of iodine in a mixture of water, pyridine, and THF.
-
Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester.[10]
-
Duration: Approximately 1-2 minutes.
-
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Workflow Diagrams (Graphviz)
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. labcluster.com [labcluster.com]
- 12. Purification [microsynth.com]
- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. idtdna.com [idtdna.com]
- 15. oligofastx.com [oligofastx.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Depurination During Oligonucleotide Deprotection
This guide provides researchers, scientists, and drug development professionals with essential information for managing depurination during the deprotection of modified oligonucleotides. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your synthesized oligonucleotides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during oligonucleotide synthesis and deprotection?
A1: Depurination is the cleavage of the N-glycosidic bond that links a purine base (adenine or guanine) to the sugar moiety in the DNA backbone.[1][2] This reaction is primarily catalyzed by acidic conditions. During automated solid-phase synthesis, the repeated acidic steps required to remove the 5'-dimethoxytrityl (DMT) protecting group can lead to depurination.[3][4] The resulting abasic site is stable during the synthesis cycles but becomes a point of chain cleavage under the basic conditions of the final deprotection step.[1] This leads to the generation of truncated oligonucleotide fragments, which can complicate purification and reduce the yield of the desired full-length product.[1][4]
Q2: Which purine base is more susceptible to depurination?
A2: Deoxyadenosine (dA) is more susceptible to depurination than deoxyguanosine (dG). The glycosidic bond of dG is more stable.[5] The rate of depurination for dG is approximately 5 to 6 times slower than for dA in dichloroacetic acid (DCA) solutions and about 12 times slower in trichloroacetic acid (TCA) solutions.[5]
Q3: What are the primary factors that contribute to depurination?
A3: The main factors include:
-
Acid Strength and Exposure Time: Stronger acids used for detritylation (e.g., Trichloroacetic Acid, TCA) and longer exposure times increase the rate of depurination.[4][5] Dichloroacetic acid (DCA) is a weaker acid than TCA and is recommended to minimize depurination, especially for long oligonucleotides.[4]
-
Protecting Groups: The type of protecting group on the purine base influences the stability of the glycosidic bond. Standard acyl protecting groups like benzoyl (Bz) on dA are electron-withdrawing and destabilize the bond, making it more prone to cleavage.[1][2] In contrast, electron-donating formamidine (e.g., dmf, dbf) protecting groups stabilize the bond and make the nucleotide more resistant to depurination.[1][2][4]
-
Temperature: Elevated temperatures during deprotection can accelerate the rate of base-catalyzed cleavage at any abasic sites formed during synthesis.[6]
-
Oligonucleotide Sequence and Modifications: The position of purines in the sequence can influence their susceptibility to depurination.[3] Certain modifications can also alter the chemical stability of the oligonucleotide.
Q4: How can I detect depurination in my sample?
A4: Depurination is typically detected by analyzing the final product after deprotection. Common analytical techniques include:
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the number of phosphate charges in the backbone.[7] Cleavage at abasic sites results in shorter fragments that elute earlier than the full-length product. High-pH conditions used in IE-HPLC can also help to denature secondary structures, improving resolution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is particularly useful for "trityl-on" purification, where the full-length product retains the hydrophobic DMT group and is separated from shorter, "trityl-off" failure sequences, including those resulting from depurination.
-
Mass Spectrometry (MS): MS provides precise mass information, allowing for the identification of the full-length product and any truncated fragments. It can confirm that the mass of observed impurities corresponds to cleavage at specific purine residues.
Q5: What is the difference between standard deprotection (ammonium hydroxide) and faster methods like AMA?
A5:
-
Standard Deprotection (Ammonium Hydroxide): This is the traditional method, typically requiring heating at 55°C for 8-15 hours to remove base protecting groups.[8] It is a reliable but time-consuming process.[9]
-
Fast Deprotection (AMA): AMA is a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[10][11][12] This reagent significantly speeds up deprotection, often completing the process in as little as 10 minutes at 65°C.[11][12] The methylamine component is more reactive and accelerates the removal of protecting groups.[11] However, AMA can cause transamination of cytosine if standard benzoyl-protected dC (Bz-dC) is used, leading to the formation of N4-Me-dC.[11] Therefore, it is critical to use acetyl-protected dC (Ac-dC) with AMA to prevent this side reaction.[6][12]
Q6: When should I consider using mild or ultra-mild deprotection conditions?
A6: Mild or ultra-mild deprotection strategies are necessary when the oligonucleotide contains sensitive components, such as certain dyes (e.g., TAMRA), modified bases, or complex conjugates that are unstable under standard ammonium hydroxide or AMA conditions.[6][12] These methods use alternative reagents like potassium carbonate in methanol, which work at or near room temperature, preserving the integrity of the sensitive modifications.[6][12][13] These protocols often require the use of correspondingly labile "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.[6][12]
Part 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| I see a series of peaks eluting before my main product in IE-HPLC analysis. | This is a classic sign of oligonucleotide cleavage, likely at abasic sites caused by depurination during synthesis. The earlier peaks correspond to shorter, truncated fragments. | 1. Review Synthesis Cycle: Switch from TCA to the milder DCA for the deblocking step. Consider increasing the deblock delivery time to ensure complete detritylation without excessive acid exposure.[4] 2. Use Resistant Monomers: For sequences rich in purines, especially dA, use phosphoramidites with depurination-resistant protecting groups (e.g., dmf-dG, dbf-dA).[1][2][4] 3. Optimize Deprotection: Ensure you are not using excessively harsh deprotection conditions (e.g., prolonged high temperature) which can exacerbate cleavage at any existing abasic sites. |
| My final yield of purified, full-length oligonucleotide is unexpectedly low. | Significant depurination leads to a lower proportion of full-length product available for purification. | In addition to the actions above: 1. Verify Reagent Freshness: Ensure the ammonium hydroxide used for deprotection is fresh. Old solutions may have a lower concentration of ammonia, leading to incomplete deprotection which can be mistaken for low yield.[6][12] 2. Check Purification Method: If using "trityl-on" RP-HPLC, ensure that premature loss of the DMT group is not occurring during deprotection or sample workup, as this will cause the full-length product to be lost during purification. |
| Mass spectrometry shows a ladder of fragments corresponding to cleavage at A and G residues. | This is direct evidence of depurination . The masses of the fragments confirm that cleavage has occurred at purine sites. | 1. Implement All Depurination-Minimizing Strategies: This confirms the issue is depurination. Use DCA, resistant amidites, and optimized deprotection conditions as described above. 2. Analyze Synthesis Intermediates: For persistent issues, advanced troubleshooting may involve analyzing support-bound oligonucleotides at intermediate synthesis stages to pinpoint where depurination is most significant. |
| I am working with a sensitive, modified oligonucleotide and see degradation. | The modification is likely unstable under your current deprotection conditions. Standard ammonium hydroxide or AMA can degrade many common modifications. | 1. Switch to an Ultra-Mild Protocol: Immediately switch to a deprotection method designed for sensitive molecules. This typically involves using potassium carbonate in methanol at room temperature.[6][12] 2. Use UltraMILD Phosphoramidites: Ensure that the synthesis was performed with phosphoramidites that have labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) compatible with the ultra-mild deprotection conditions.[6][12] |
Part 3: Quantitative Data Summary
The following tables provide a summary of deprotection conditions to help guide your experimental design.
Table 1: Comparison of Common Deprotection Reagents and Conditions
| Reagent | Composition | Standard Conditions | Required dC Amidite | Use Case |
| Ammonium Hydroxide | Concentrated NH₄OH | 8-15 hours at 55°C[8] | Bz-dC or Ac-dC | Standard, unmodified oligonucleotides. |
| AMA | 1:1 (v/v) NH₄OH / 40% aq. Methylamine[10][12] | 10 minutes at 65°C[11][12] | Ac-dC is mandatory [6][12] | Rapid deprotection ("UltraFAST") for high-throughput workflows. |
| Potassium Carbonate | 0.05 M K₂CO₃ in Methanol | 4 hours at Room Temp. (with PhOAc Capping)[12] | UltraMILD amidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) | Sensitive modifications (dyes, conjugates) that are base-labile. |
Table 2: Relative Depurination Rates of Protected Deoxyadenosine (dA) vs. Deoxyguanosine (dG)
| Deprotection Acid | Relative Depurination Rate (dA vs. dG) | Reference |
| Dichloroacetic Acid (DCA) | dA is ~5-6 times more labile than dG | [5] |
| Trichloroacetic Acid (TCA) | dA is ~12 times more labile than dG | [5] |
Part 4: Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard, unmodified DNA oligonucleotides synthesized using benzoyl (Bz) or isobutyryl (iBu) protecting groups.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial.
-
Ensure the vial is tightly sealed to prevent ammonia gas from escaping.
-
Place the vial in a heating block or oven set to 55°C.
-
Heat for a minimum of 8 hours, or overnight (up to 15 hours).[8]
-
After heating, cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Draw the supernatant containing the cleaved and deprotected oligonucleotide into a new tube using a syringe.
-
Wash the support with 0.5-1 mL of water or 0.1 M TEAA buffer and combine the wash with the supernatant.
-
Dry the sample in a vacuum concentrator. Avoid excessive heat if the oligonucleotide is DMT-on to prevent loss of the trityl group.[14]
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer for purification or analysis.
Protocol 2: Fast Deprotection with AMA
This protocol is for rapid deprotection and requires that Acetyl-dC (Ac-dC) was used during synthesis. Do not use with Bz-dC.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood.[10][12]
-
Transfer the synthesis solid support to a 2 mL screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA reagent.
-
Seal the vial tightly.
-
Place the vial in a heating block set to 65°C for 10 minutes.[11][12]
-
After heating, immediately cool the vial on ice to stop the reaction.
-
Following the steps from the standard protocol, collect the supernatant, wash the support, and dry the sample.
Protocol 3: Analysis of Depurination by Ion-Exchange (IE) HPLC
This protocol provides a general method for analyzing the purity of a deprotected oligonucleotide sample and detecting truncated fragments from depurination.
-
Sample Preparation: Resuspend the dried, deprotected oligonucleotide in the HPLC mobile phase A or a low-salt aqueous buffer to a concentration of approximately 0.1-0.5 OD₂₆₀ units per 50 µL.
-
HPLC System: Use an HPLC system equipped with a suitable anion-exchange column for oligonucleotides (e.g., a DNAPac column).
-
Mobile Phases:
-
Mobile Phase A: A low-salt buffer (e.g., 10 mM NaClO₄ or similar, often with a denaturant like Tris/EDTA at high pH).
-
Mobile Phase B: A high-salt version of Mobile Phase A (e.g., 300-600 mM NaClO₄).
-
-
Gradient Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Can be elevated (e.g., 60°C) to improve resolution.[15]
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 70% B
-
20-25 min: 100% B (column wash)
-
25-30 min: 10% B (re-equilibration)
-
-
-
Injection and Detection: Inject 10-50 µL of the sample. Monitor the absorbance at 260 nm.
-
Data Analysis: The full-length oligonucleotide will be the main, latest-eluting peak. A "ladder" of smaller peaks eluting before the main peak is indicative of shorter fragments, often resulting from depurination. The area of these peaks can be integrated to quantify the extent of the impurity.
Part 5: Visual Guides
Mechanism of Depurination```dot
// Nodes Protonated_Purine [label="Purine Base (A or G)\non Deoxyribose Backbone", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid (H+)\nfrom Deblock Step", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Protonation [label="Protonation at N7\n(Weakens Glycosidic Bond)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(H₂O Attack)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Abasic_Site [label="Abasic (AP) Site\n(Stable during Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Released_Purine [label="Released Purine Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Deprotection [label="Base Treatment\n(e.g., NH₄OH)", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Cleavage [label="β-elimination\nChain Cleavage", fillcolor="#FBBC05", fontcolor="#202124"]; Truncated_Oligo [label="Truncated Oligonucleotide\nFragments", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Acid -> Protonation [label="Catalyzes"]; Protonated_Purine -> Protonation; Protonation -> Hydrolysis; Hydrolysis -> Abasic_Site; Hydrolysis -> Released_Purine [style=dashed]; Abasic_Site -> Cleavage; Base_Deprotection -> Cleavage [label="Induces"]; Cleavage -> Truncated_Oligo; }
Caption: General workflow for oligonucleotide deprotection, purification, and analysis.
Decision Flowchart for Deprotection Strategy
Caption: Decision flowchart for selecting an appropriate deprotection strategy.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. phenomenex.com [phenomenex.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. labioscientific.com [labioscientific.com]
effect of activator choice on coupling efficiency of 5-F-2'-dU
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of 5-Fluoro-2'-deoxyuridine (5-F-2'-dU) in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of oligonucleotides containing 5-F-2'-dU, with a focus on the critical coupling step.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of 5-F-2'-dU | 1. Inappropriate Activator Choice: The reactivity of the activator may not be optimal for the sterically hindered 2'-fluoro-modified phosphoramidite. | While standard activators like 1H-Tetrazole can be used, more potent activators such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are often more effective for modified phosphoramidites. Consider switching to an activator with a pKa between 5.0 and 6.0 for potentially faster and more efficient coupling. |
| 2. Suboptimal Coupling Time: Modified phosphoramidites, including 5-F-2'-dU, may require longer coupling times compared to standard DNA phosphoramidites. Standard coupling times of around 30 seconds may be insufficient. | Increase the coupling time for the 5-F-2'-dU monomer. A coupling time of 3 to 10 minutes is a good starting point for optimization. | |
| 3. Moisture Contamination: Water in the acetonitrile (ACN), activator solution, or on the synthesizer can significantly reduce coupling efficiency by reacting with the activated phosphoramidite. | Use anhydrous ACN (<30 ppm water). Ensure activator and phosphoramidite solutions are freshly prepared and dry. Maintain an inert gas atmosphere (e.g., Argon) on the synthesizer. | |
| High n-1 Population in Final Product | 1. Incomplete Coupling: Failure of the 5-F-2'-dU phosphoramidite to couple results in a truncated sequence that is capped in the subsequent step. | Optimize the activator and coupling time as described above. Ensure fresh, high-quality phosphoramidite and activator are used. |
| 2. Inefficient Capping: If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in the next cycle, leading to a deletion mutant. | Check the age and quality of your capping reagents. Ensure complete delivery of capping solutions to the synthesis column. | |
| Side Product Formation | 1. Phosphoramidite Degradation: The 5-F-2'-dU phosphoramidite may be unstable over time, especially if exposed to moisture or non-anhydrous conditions. | Use fresh phosphoramidite for synthesis. Store phosphoramidites under a dry, inert atmosphere. |
| 2. Activator-Related Side Reactions: Highly acidic activators can cause detritylation of the phosphoramidite, leading to the formation of dimers. | If dimer formation is observed, consider using a less acidic activator or optimizing the concentration and delivery time of the chosen activator. |
Frequently Asked Questions (FAQs)
Q1: Which activator is best for coupling 5-F-2'-dU?
A1: The optimal activator can depend on the specific synthesis conditions and the surrounding sequence. While 1H-Tetrazole has been used successfully, more reactive activators like 4,5-Dicyanoimidazole (DCI) and 5-Ethylthio-1H-tetrazole (ETT) are generally recommended for sterically hindered phosphoramidites such as 5-F-2'-dU to achieve higher coupling efficiencies. Activators with a pKa between 5.0 and 6.0 often provide a good balance of reactivity and stability.
Q2: What is the recommended coupling time for 5-F-2'-dU phosphoramidite?
A2: A longer coupling time than that used for standard DNA phosphoramidites is advisable. A starting point of 3 minutes is recommended, with optimization up to 10 minutes potentially required to maximize coupling efficiency.[1]
Q3: How can I minimize the presence of water in my synthesis system?
A3: To minimize water contamination, use anhydrous acetonitrile (<30 ppm water) for all reagents and washing steps. Ensure that the argon or helium supply to the synthesizer is passed through a drying trap. Use fresh, high-quality phosphoramidites and activator solutions, and store them under a dry, inert atmosphere.
Q4: Can I use a universal solid support for synthesizing oligonucleotides with 5-F-2'-dU?
A4: Yes, universal solid supports are compatible with the synthesis of oligonucleotides containing 5-F-2'-dU, following standard phosphoramidite chemistry protocols.
Q5: How does the 2'-fluoro modification affect the properties of the oligonucleotide?
A5: The 2'-fluoro modification generally increases the thermal stability (melting temperature, Tm) of duplexes formed by the oligonucleotide and enhances its resistance to nuclease degradation, making it a valuable modification for therapeutic applications.
Data Presentation: Activator Choice and Coupling Efficiency
The following table summarizes the expected relative coupling efficiencies of 5-F-2'-dU with different activators based on their general reactivity with modified phosphoramidites. Please note that exact efficiencies can vary based on synthesizer, reagents, and specific sequence context.
| Activator | Typical Concentration | pKa | Relative Coupling Efficiency with 5-F-2'-dU (Estimated) | Key Considerations |
| 1H-Tetrazole | 0.45 M in ACN | ~4.9 | Good | Standard, cost-effective activator. May require longer coupling times for modified phosphoramidites. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in ACN | ~4.3 | Very Good | More reactive than 1H-Tetrazole, often leading to higher coupling efficiencies and shorter required coupling times. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M in ACN | ~5.2 | Excellent | Generally considered a highly efficient activator for sterically hindered phosphoramidites, often resulting in the highest coupling yields. Its lower acidity compared to tetrazoles can reduce side reactions. |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M in ACN | ~4.1 | Very Good | Similar in reactivity to ETT, providing high coupling efficiencies. |
Experimental Protocols
Protocol: Coupling of 5-F-2'-dU Phosphoramidite in Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps for the incorporation of a 5-F-2'-dU monomer into a growing oligonucleotide chain on an automated DNA synthesizer.
Reagents:
-
5-F-2'-dU phosphoramidite solution (0.1 M in anhydrous ACN)
-
Activator solution (e.g., 0.25 M DCI in anhydrous ACN)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile (ACN)
Procedure (Single Coupling Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. This is followed by extensive washing with anhydrous ACN.
-
Coupling:
-
The 5-F-2'-dU phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The mixture is allowed to react for a predetermined coupling time (e.g., 3-10 minutes).
-
Following the coupling reaction, the column is washed with anhydrous ACN.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent their participation in subsequent coupling steps. The column is then washed with ACN.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by the addition of the oxidizer solution. This is followed by a final ACN wash.
These four steps complete one cycle of monomer addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Visualizations
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Caption: A troubleshooting flowchart for addressing low coupling efficiency of 5-F-2'-dU.
References
Technical Support Center: Quality Control of 5-F-2'-dU Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-2'-deoxyuridine (5-F-2'-dU) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the quality of 5-F-2'-dU modified oligonucleotides?
A1: The primary analytical methods for quality control of 5-F-2'-dU modified oligonucleotides include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE). These techniques are used to determine purity, identity, and integrity of the synthesized oligonucleotide.
Q2: How does the 5-F-2'-dU modification affect the properties of an oligonucleotide?
A2: The fluorine atom at the 5-position of the uracil base can alter the oligonucleotide's properties in several ways. It can increase the thermal stability of duplexes (melting temperature, Tm), and the electronegativity of the fluorine atom can influence hydrophobicity and interactions with analytical matrices.[1]
Q3: What are the common impurities encountered during the synthesis of 5-F-2'-dU modified oligonucleotides?
A3: Common impurities include shorter sequences due to incomplete coupling (n-1, n-2mers), sequences with protecting groups that were not completely removed, and byproducts from side reactions during synthesis. The presence of the 5-F-2'-dU modification itself does not typically introduce unique impurities, but its synthesis and deprotection conditions must be optimized.
Q4: Which mass spectrometry technique is better for analyzing 5-F-2'-dU modified oligonucleotides, MALDI-TOF or ESI-MS?
A4: Both MALDI-TOF and ESI-MS can be used. ESI-MS is often preferred for its soft ionization, which is beneficial for labile modifications, and its ability to analyze longer oligonucleotides with high accuracy by producing multiply charged ions.[2][3][4] MALDI-TOF is a high-throughput technique well-suited for routine quality control of shorter oligonucleotides.[2][3]
Troubleshooting Guides
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Problem: Poor peak shape or peak splitting for the main product.
-
Possible Cause 1: Secondary structure formation of the oligonucleotide.
-
Solution: Increase the column temperature to 60-80°C to denature the oligonucleotide.[5]
-
-
Possible Cause 2: Suboptimal ion-pairing reagent concentration or type.
-
Solution: Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) or try a different reagent with a different hydrophobicity.[6]
-
-
Possible Cause 3: Presence of diastereomers if phosphorothioate linkages are also present.
-
Solution: This is inherent to the sample. Improving chromatographic resolution through gradient optimization may help in visualizing the isomeric distribution.
-
Problem: Co-elution of the main product with impurities (e.g., n-1 mer).
-
Possible Cause 1: Inadequate chromatographic resolution.
-
Possible Cause 2: The 5-F-2'-dU modification alters the hydrophobicity, making separation from certain failure sequences challenging.
-
Solution: Experiment with different ion-pairing reagents or organic modifiers (acetonitrile vs. methanol) to alter selectivity.
-
Mass Spectrometry (MS)
Problem: Observed molecular weight does not match the expected molecular weight.
-
Possible Cause 1: Incomplete removal of protecting groups from the synthesis.
-
Possible Cause 2: Formation of salt adducts (e.g., Na+, K+).
-
Possible Cause 3: Fragmentation of the oligonucleotide during analysis.
-
Solution: Use a softer ionization method if possible (e.g., ESI over MALDI for labile modifications).[2] Optimize instrument settings to reduce in-source fragmentation.
-
Problem: Low signal intensity or signal suppression.
-
Possible Cause 1: Presence of salts or other contaminants in the sample.
-
Solution: Ensure proper desalting and purification of the oligonucleotide.[10]
-
-
Possible Cause 2: The 5-F-2'-dU modification affecting ionization efficiency.
-
Solution: Optimize the MS source parameters and consider using a different matrix for MALDI-TOF or different mobile phase additives for ESI-MS.
-
Capillary Gel Electrophoresis (CGE)
Problem: Broad peaks or poor resolution.
-
Possible Cause 1: Suboptimal gel concentration or composition.
-
Solution: Use a gel concentration appropriate for the size of the oligonucleotide. Ensure the gel contains a denaturant like urea to minimize secondary structures.[12]
-
-
Possible Cause 2: High salt concentration in the sample.
-
Solution: Desalt the sample before loading. High salt can lead to peak broadening and shifts in migration time.
-
-
Possible Cause 3: Issues with the capillary coating or buffer.
-
Solution: Use a coated capillary to reduce electroosmotic flow and ensure consistent migration times.[12] Use fresh, high-quality running buffer for each analysis.
-
Problem: Unexpected migration time.
-
Possible Cause 1: Formation of secondary structures.
-
Solution: Ensure the CGE buffer contains sufficient denaturant (e.g., 7M urea) and run the analysis at an elevated temperature (e.g., 50°C) to disrupt secondary structures.[12]
-
-
Possible Cause 2: Fluctuation in running temperature.
-
Solution: Ensure the capillary temperature is well-controlled throughout the run, as migration time is sensitive to temperature changes.[12]
-
Experimental Protocols
Table 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 100 mM TEAA in water or 15 mM TEA, 400 mM HFIP in water (for MS) |
| Mobile Phase B | 100 mM TEAA in acetonitrile or 15 mM TEA, 400 mM HFIP in 50% acetonitrile/water |
| Gradient | 10-20% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 60°C |
| Detection | UV at 260 nm |
Table 2: ESI-MS Analysis
| Parameter | Setting |
| Ionization Mode | Negative |
| Mobile Phase | 50% Acetonitrile / 50% Water with 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) |
| Flow Rate | 0.2 mL/min (direct infusion or LC-MS) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
Table 3: Capillary Gel Electrophoresis (CGE)
| Parameter | Setting |
| Capillary | Coated fused-silica, 50 µm I.D., 30 cm length |
| Gel Buffer | Proprietary ssDNA/RNA gel with 7M Urea |
| Running Buffer | As supplied with the gel |
| Injection | Electrokinetic, 5 kV for 10 seconds |
| Separation Voltage | 10 kV |
| Temperature | 50°C |
| Detection | UV at 260 nm |
Visualizations
Caption: Workflow for Synthesis and Quality Control of 5-F-2'-dU Modified Oligonucleotides.
Caption: Troubleshooting Logic for Analytical Issues with Modified Oligonucleotides.
References
- 1. mdpi.com [mdpi.com]
- 2. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 3. web.colby.edu [web.colby.edu]
- 4. idtdna.com [idtdna.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. glenresearch.com [glenresearch.com]
- 9. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.es [promega.es]
Validation & Comparative
Unmodified DNA Duplexes Show Enhanced Thermal Stability Over Duplexes Containing 5-Fluoro-2'-deoxyuridine
Researchers, scientists, and drug development professionals often require a comprehensive understanding of how modifications to DNA building blocks affect the stability of the double helix. This guide provides a comparative analysis of the thermal stability of standard DNA duplexes versus those incorporating 5-fluoro-2'-deoxyuridine (5-F-2'-dU), a common chemotherapeutic agent. Experimental data indicates that the inclusion of 5-F-2'-dU leads to a measurable decrease in the thermal stability of DNA duplexes.
The stability of a DNA duplex is a critical factor in various biological processes, including DNA replication and transcription, as well as in biotechnological applications such as polymerase chain reaction (PCR) and the development of nucleic acid-based therapeutics. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a key indicator of this stability.
Recent studies have shown that the substitution of thymidine with 5-F-2'-dU in a DNA duplex results in a less stable structure. This destabilization is attributed to less favorable stacking interactions between the base pairs in the presence of the fluorine atom.
Quantitative Comparison of Thermal Stability
Experimental data from thermal denaturation studies provides a quantitative measure of the difference in stability between unmodified DNA duplexes and those containing 5-F-2'-dU. The change in Gibbs free energy (ΔG°), a measure of the spontaneity of a process, is used to quantify this difference. A more positive ΔG° for the melting process indicates a less stable duplex.
| Duplex Type | Change in Gibbs Free Energy of Duplex Dissociation (ΔΔG°37) | Implied Effect on Melting Temperature (Tm) |
| DNA Duplex with 5-F-2'-dU vs. Unmodified DNA Duplex | +0.3 kcal/mol | Lower Tm |
This positive change in Gibbs free energy for the 5-F-2'-dU-containing duplex indicates that it is thermodynamically less stable than its unmodified counterpart, resulting in a lower melting temperature.
Experimental Protocols
The thermal stability of DNA duplexes is typically determined by monitoring the change in ultraviolet (UV) absorbance at 260 nm as a function of temperature. This technique is known as thermal melting analysis or a Tm study.
Protocol for UV-Monitored Thermal Denaturation of DNA Duplexes
-
Oligonucleotide Synthesis and Purification: The unmodified and 5-F-2'-dU-modified oligonucleotides are synthesized using standard phosphoramidite chemistry. Following synthesis, the oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Duplex Annealing: Equimolar amounts of the complementary single-stranded DNA oligonucleotides are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to a temperature above the expected Tm (e.g., 95°C) for a few minutes to ensure complete denaturation of any secondary structures. The solution is then slowly cooled to room temperature to allow for the formation of the desired duplexes.
-
UV Spectrophotometry: The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.
-
Thermal Melting: The absorbance of the sample at 260 nm is continuously monitored as the temperature is gradually increased, typically at a rate of 0.5°C to 1°C per minute.
-
Data Analysis: The resulting data is plotted as absorbance versus temperature, which generates a sigmoidal melting curve. The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This is most accurately calculated as the peak of the first derivative of the melting curve. Thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be derived from the shape of the melting curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the thermal stability of DNA duplexes.
The logical flow of the experiment begins with the preparation of high-purity DNA duplexes, followed by their analysis using UV-Vis spectrophotometry to determine their melting characteristics and thermodynamic properties.
This diagram illustrates the core finding: the incorporation of 5-F-2'-dU into a DNA duplex reduces its thermal stability, leading to its denaturation into single strands at a lower temperature compared to an unmodified duplex.
A Comparative Guide to the NMR Analysis of DNA and RNA Containing 5-Fluoro Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of fluorine atoms into nucleic acids has become a powerful tool for investigating their structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to the local chemical environment—make it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This guide provides a comparative analysis of DNA and RNA containing 5-fluoro pyrimidines (5-fluorouracil and 5-fluorocytosine), offering a comprehensive overview of the NMR characteristics, thermodynamic stability, and the experimental protocols required for their study.
Performance Comparison: 5-Fluoro Pyrimidine vs. Unmodified Nucleic Acids
The introduction of a fluorine atom at the C5 position of pyrimidines is considered minimally perturbing to the overall structure of DNA and RNA.[1] This assertion is supported by NMR and thermal melting studies, which demonstrate that the fundamental properties of the nucleic acid duplexes are largely maintained.
NMR Spectral Characteristics
A significant advantage of using ¹⁹F NMR is the wide chemical shift dispersion, which is approximately six times greater than that of ¹H NMR.[2] This leads to better resolution and simplifies spectral analysis, as there is virtually no background signal in biological systems.[2]
Table 1: Comparative ¹H and ¹⁹F NMR Chemical Shifts (ppm) of Uracil/Thymine and 5-Fluorouracil in Nucleic Acids
| Nucleus | Unmodified DNA (Thymine) | 5-Fluoro DNA (5-Fluorouracil) | Unmodified RNA (Uracil) | 5-Fluoro RNA (5-Fluorouracil) |
| ¹H (H6) | ~7.0 - 8.0 | ~7.5 - 8.5 | ~7.5 - 8.5 | ~7.8 - 8.8 |
| ¹⁹F | N/A | ~ -160 to -170 | N/A | ~ -160 to -170 |
Note: Chemical shifts are approximate and can vary depending on the sequence context, temperature, and solvent conditions. ¹⁹F chemical shifts are referenced to CFCl₃.
The ¹⁹F chemical shifts are highly sensitive to the local environment. For instance, 5-fluorouracil residues in loop regions of tRNA exhibit different chemical shifts compared to those in helical stems.[4] Specifically, when 5-fluorouracil is base-paired with adenine in a helical stem, the ¹⁹F chemical shift moves upfield.[4] In contrast, a wobble base pair with guanine results in a significant downfield shift of 4 to 5 ppm.[4]
Coupling Constants
Scalar couplings between ¹⁹F and neighboring nuclei, such as ¹H and ¹³C, provide valuable information about the conformation of the glycosidic bond. Long-range scalar ⁵J(H1',F) couplings, typically in the range of 1.0 to 1.8 Hz, have been observed in 5-fluoropyrimidine substituted RNA and can be related to the glycosidic torsion angle χ through a generalized Karplus relationship.[1][5]
Table 2: Typical J-Coupling Constants (Hz) in 5-Fluoro Pyrimidine Nucleosides
| Coupling | Typical Value (Hz) | Structural Information |
| ¹J(¹³C5-¹⁹F) | 240 - 320 | Direct one-bond coupling |
| ²J(¹³C4-¹⁹F) | 15 - 25 | Two-bond coupling |
| ²J(¹³C6-¹⁹F) | 3 - 7 | Two-bond coupling |
| ³J(H6-¹⁹F) | 4 - 8 | Three-bond coupling |
| ⁵J(H1'-¹⁹F) | 1.0 - 1.8 | Glycosidic torsion angle (χ) |
Thermodynamic Stability
The substitution of a hydrogen atom with a fluorine atom at the C5 position of pyrimidines generally has a minimal effect on the thermodynamic stability of DNA and RNA duplexes. UV spectroscopic melting experiments have shown that single 5-fluoro substitutions result in comparable thermodynamic stabilities to their unmodified counterparts.[6]
Table 3: Comparative Thermodynamic Stability (Tₘ) of Modified and Unmodified DNA/RNA Duplexes
| Duplex Type | Modification | Tₘ (°C) | ΔTₘ (°C) |
| DNA/DNA | Unmodified | 55.2 | - |
| 5-Fluorouracil | 54.8 | -0.4 | |
| RNA/RNA | Unmodified | 68.5 | - |
| 5-Fluorouracil | 67.9 | -0.6 | |
| DNA/RNA Hybrid | Unmodified | 61.3 | - |
| 5-Fluorouracil | 60.5 | -0.8 |
Note: Tₘ values are illustrative and depend on the specific sequence, length, and buffer conditions. Data is compiled from trends observed in the literature.
Experimental Protocols
Synthesis of 5-Fluoro Pyrimidine Containing Oligonucleotides
The site-specific incorporation of 5-fluoro pyrimidines into DNA and RNA is readily achieved through standard automated solid-phase synthesis using phosphoramidite chemistry.[6][7][8]
Protocol:
-
Solid Support : Start with a solid support (e.g., controlled-pore glass) functionalized with the desired 3'-terminal nucleoside.
-
Deprotection (Detritylation) : Remove the 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside using a mild acid, such as 3% trichloroacetic acid in dichloromethane.
-
Coupling : Activate the desired 5-fluoro pyrimidine phosphoramidite (e.g., 5'-O-DMT-5-fluoro-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) with an activator like tetrazole and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping : Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation : Oxidize the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Repeat : Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection : After the final coupling cycle, cleave the oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and phosphate backbone using a concentrated ammonia solution.
-
Purification : Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
NMR Spectroscopy
Sample Preparation:
-
Dissolve the purified oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O.
-
Anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper duplex formation.
-
Transfer the sample to an NMR tube.
¹⁹F NMR Data Acquisition:
-
Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Experiment : 1D ¹⁹F NMR with ¹H decoupling.
-
Parameters :
-
Spectral Width : ~40-50 ppm (centered around -165 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-3 seconds.
-
Number of Scans : 1024-4096 (depending on sample concentration).
-
Temperature : 25°C or as required for the study.
-
Referencing : Use an external reference such as CFCl₃ (0 ppm) or an internal reference like trifluoroacetic acid (-75.51 ppm).[2]
-
Thermal Melting (UV-Vis) Analysis
Thermal melting experiments are performed to determine the melting temperature (Tₘ) of the oligonucleotide duplexes, which provides a measure of their thermodynamic stability.[9][10][11]
Protocol:
-
Sample Preparation : Prepare samples of the modified and unmodified oligonucleotides at a known concentration (e.g., 2-5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement :
-
Monitor the absorbance at 260 nm as a function of temperature.
-
Start at a low temperature (e.g., 20°C) and gradually increase the temperature to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5 or 1.0 °C/min).[9]
-
-
Data Analysis :
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tₘ is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is most accurately determined from the peak of the first derivative of the melting curve.[9][10]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the NMR analysis of DNA and RNA containing 5-fluoro pyrimidines.
Caption: Workflow for NMR analysis of 5-fluoro pyrimidine-modified nucleic acids.
Conclusion
The incorporation of 5-fluoro pyrimidines into DNA and RNA provides a powerful and minimally invasive approach for detailed structural and dynamic studies by NMR spectroscopy. The favorable properties of the ¹⁹F nucleus, combined with well-established synthetic and analytical protocols, make this a valuable tool for researchers in the fields of chemical biology, structural biology, and drug development. This guide provides a foundational understanding and practical protocols to facilitate the application of this technique.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. biotage.com [biotage.com]
- 9. icpms.labrulez.com [icpms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Oligonucleotides with 5-F-2'-dU Modification
For researchers, scientists, and drug development professionals engaged in the development of oligonucleotide therapeutics, the precise and comprehensive characterization of these molecules is of paramount importance. The incorporation of modifications, such as 5-fluoro-2'-deoxyuridine (5-F-2'-dU), is a common strategy to enhance the therapeutic properties of oligonucleotides. However, these modifications also present unique analytical challenges. This guide provides an objective comparison of the mass spectrometry (MS) analysis of oligonucleotides containing the 5-F-2'-dU modification versus their unmodified counterparts, supported by detailed experimental protocols and data interpretation guidelines.
The introduction of a fluorine atom at the 2' position of the deoxyribose sugar in 5-fluoro-2'-deoxyuridine imparts specific chemical properties that can influence the behavior of the oligonucleotide during mass spectrometry analysis. Understanding these differences is critical for accurate molecular weight confirmation, purity assessment, and structural elucidation. The primary analytical technique for oligonucleotide analysis is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), typically utilizing ion-pairing reversed-phase (IP-RP) chromatography and electrospray ionization (ESI).
Performance Comparison: Unmodified vs. 5-F-2'-dU Modified Oligonucleotides
The presence of the 5-F-2'-dU modification leads to predictable and observable differences in LC-MS analysis when compared to an analogous unmodified oligonucleotide. The key comparative parameters are summarized below.
| Parameter | Unmodified Oligonucleotide | Oligonucleotide with 5-F-2'-dU Modification | Rationale for Difference |
| Molecular Weight | Dependent on sequence | Increased by 18.00 Da per modification | Replacement of a hydroxyl group (-OH, 17.01 Da) with a fluorine atom (-F, 18.99 Da) at the 2' position, plus the fluorine at the 5 position of the uracil base. The molecular weight of 5-F-2'-dU is 308.16 g/mol .[1] |
| Expected m/z | Calculated based on sequence | Increased due to higher mass | The mass-to-charge ratio will directly reflect the increased mass of the 5-F-2'-dU modification. |
| Chromatographic Retention (IP-RP) | Standard retention based on length and sequence | Potentially slightly later elution | The increased hydrophobicity from the fluorine atom can lead to stronger interaction with the C18 stationary phase, resulting in longer retention times. |
| Ionization Efficiency (ESI) | Typically high in negative ion mode | Generally comparable, may be slightly enhanced | The high electronegativity of fluorine can influence the charge distribution of the molecule, potentially affecting the efficiency of deprotonation in negative ion mode. |
| Adduct Formation | Prone to Na+ and K+ adduction | Similar propensity for adduction | Both modified and unmodified oligonucleotides have a polyanionic phosphodiester backbone that readily forms adducts with alkali metal ions.[2] |
| Fragmentation Pattern (CID/HCD) | Predictable fragmentation at phosphodiester bonds, yielding primarily a-B and w ions for DNA. | No preferred dissociation pathway. A wider variety of fragment ions (a, b, c, d, w, x, y, z) may be observed with more comparable abundance. | The 2'-fluoro modification alters the stability of the ribose ring and the adjacent phosphodiester bonds, leading to less predictable fragmentation pathways compared to the 2'-hydroxyl group in RNA or the 2'-hydrogen in DNA. |
Experimental Protocols
A robust and reproducible analytical method is essential for the reliable characterization of 5-F-2'-dU modified oligonucleotides. The following protocol outlines a standard approach for LC-MS analysis.
Sample Preparation
Due to their polyanionic nature, oligonucleotides are susceptible to forming adducts with cations (e.g., Na+, K+), which can complicate mass spectra. Therefore, desalting is a critical preliminary step.
-
Ethanol Precipitation:
-
To the oligonucleotide sample, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol and mix thoroughly.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% cold ethanol and centrifuge again.
-
Air dry the pellet and resuspend in an appropriate volume of nuclease-free water.
-
LC-MS/MS Analysis
Ion-pairing reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer is the method of choice for oligonucleotide analysis.[3]
-
Liquid Chromatography:
-
Column: A C18 column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 8.6 mM triethylamine (TEA) in water.[3]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: 400-2000 m/z.
-
Source Conditions:
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320°C.
-
Spray Voltage: 3.5 kV.
-
-
Data Acquisition: Full scan for intact mass analysis and data-dependent MS/MS for fragmentation analysis.
-
Data Interpretation
Accurate interpretation of the mass spectrometry data is crucial for confirming the identity and purity of the 5-F-2'-dU modified oligonucleotide.
-
Intact Mass Deconvolution: The raw mass spectrum will show a distribution of multiply charged ions. Deconvolution software is used to process this data and determine the neutral molecular weight of the oligonucleotide. The experimentally determined mass should be compared to the theoretical mass calculated from the sequence, accounting for the mass of the 5-F-2'-dU modification (308.16 Da).[1]
-
Impurity Analysis: Common impurities in synthetic oligonucleotides include n-1 and n-2 deletions (failure sequences), as well as incompletely deprotected adducts.[4] These will appear as species with lower or higher masses, respectively, than the full-length product.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the oligonucleotide and confirm its sequence. As previously noted, oligonucleotides with 2'-fluoro modifications often exhibit a less predictable fragmentation pattern. While standard a-B and w ions may be present, a broader range of fragment ions should be anticipated.
Mandatory Visualizations
Caption: Figure 1. Experimental Workflow for LC-MS Analysis.
Caption: Figure 2. Logical Comparison of Fragmentation.
References
A Comparative Guide to 5-Fluoro-2'-deoxyuridine (5-F-2'-dU) Modified Antisense Oligonucleotides: In Vivo Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting disease-associated RNAs. The in vivo performance of these synthetic nucleic acid analogs is critically dependent on their chemical modifications, which are engineered to enhance stability against nucleases, improve binding affinity to target RNA, and optimize pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides an objective comparison of ASOs modified with 5-Fluoro-2'-deoxyuridine (a type of 2'-Fluoro modification) against other commonly used ASO chemistries, supported by experimental data.
Overview of Antisense Oligonucleotide Modifications
Unmodified oligonucleotides are rapidly degraded by intracellular and extracellular nucleases, limiting their therapeutic utility.[1] To overcome this, various chemical modifications have been developed, broadly categorized into generations based on their evolution. First-generation modifications primarily involved the phosphorothioate (PS) backbone, which confers significant nuclease resistance.[2][3] Second-generation modifications focused on the 2'-position of the ribose sugar, including 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F) substitutions.[4][5] These modifications generally increase binding affinity and nuclease stability.[6] Third-generation modifications include constrained bicyclic structures like Locked Nucleic Acid (LNA), which provide even higher binding affinity.[7]
The choice of modification significantly impacts the ASO's mechanism of action. Many ASOs are designed as "gapmers," featuring a central DNA region that activates RNase H-mediated cleavage of the target RNA, flanked by modified wings that enhance stability and affinity.[8][9]
Comparative In Vivo Performance of ASO Modifications
The following tables summarize quantitative data on the in vivo stability and efficacy of 5-F-2'-dU (2'-F) modified ASOs in comparison to other common modifications. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.
Table 1: Comparative In Vivo Stability and Nuclease Resistance
| Modification | Nuclease Resistance | In Vivo Half-life (plasma) | Key Findings |
| 5-F-2'-dU (2'-F) | High | Variable, dependent on backbone | 2'-F modifications significantly enhance nuclease resistance compared to unmodified DNA. When combined with a phosphorothioate backbone, they provide substantial stability in biological fluids.[6] |
| Phosphorothioate (PS) | Moderate to High | ~1-2 hours (distribution phase) | The PS backbone is a cornerstone of ASO stability, protecting against nuclease degradation and extending tissue half-lives.[10] |
| 2'-O-Methoxyethyl (2'-MOE) | High | 25-31 days (terminal elimination) | 2'-MOE wings in gapmer ASOs provide excellent protection against exonucleases, leading to prolonged tissue retention and long terminal half-lives.[1] |
| Locked Nucleic Acid (LNA) | Very High | Variable, dependent on design | LNA modifications confer exceptional nuclease resistance due to their rigid bicyclic structure.[7] |
Table 2: Comparative In Vivo Efficacy and Toxicity
| Modification | Target mRNA Reduction (in vivo) | Binding Affinity (Tm increase per mod) | In Vivo Toxicity Profile |
| 5-F-2'-dU (2'-F) | Potent, but can be less effective than 2'-MOE in some contexts.[11] | ~+1 to +2 °C | Associated with dose-dependent hepatotoxicity in mice, characterized by elevated ALT/AST levels. This toxicity is correlated with increased intracellular protein binding.[11] |
| Phosphorothioate (PS) | Enables RNase H activity but has lower binding affinity than modified sugars. | Decreases Tm | Can induce non-specific protein binding, leading to potential off-target effects and pro-inflammatory responses.[12] |
| 2'-O-Methoxyethyl (2'-MOE) | Highly potent and consistent target reduction.[4] | ~+0.9 to +1.6 °C[5] | Generally well-tolerated, though some sequence-specific toxicities have been observed at high doses.[4] |
| Locked Nucleic Acid (LNA) | Very potent, often exceeding 2'-MOE in target reduction.[7] | ~+1.5 to +4 °C[10] | Can exhibit significant hepatotoxicity, which is thought to be hybridization-dependent and related to high binding affinity.[7][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ASO performance. Below are representative protocols for key experiments.
In Vivo ASO Efficacy and Toxicity Study in Mice
Objective: To determine the in vivo efficacy (target mRNA reduction) and potential hepatotoxicity of a 5-F-2'-dU modified ASO compared to a 2'-MOE modified ASO.
Materials:
-
5-F-2'-dU and 2'-MOE gapmer ASOs with a phosphorothioate backbone, targeting a specific gene (e.g., Pten).
-
Saline solution (0.9% NaCl) for injection.
-
C57BL/6 mice (male, 6-8 weeks old).
-
RNA extraction kits (e.g., TRIzol).
-
qRT-PCR reagents and instrument.
-
Serum chemistry analyzer for ALT and AST measurement.
-
Histology supplies (formalin, paraffin, sectioning equipment, H&E stains).
Procedure:
-
Animal Dosing: Acclimatize mice for at least one week. Administer ASOs via subcutaneous injection at a specified dose (e.g., 50 mg/kg) twice weekly for three weeks. A control group receives saline injections.
-
Sample Collection: At the end of the treatment period (e.g., 72 hours after the final dose), collect blood via cardiac puncture for serum chemistry analysis. Euthanize mice and harvest liver tissue. A portion of the liver is snap-frozen in liquid nitrogen for RNA analysis, and another portion is fixed in 10% neutral buffered formalin for histology.
-
RNA Analysis: Extract total RNA from the frozen liver tissue. Synthesize cDNA and perform qRT-PCR to quantify the expression levels of the target mRNA (e.g., Pten) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Toxicity Assessment: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Process the formalin-fixed liver tissue for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining to evaluate liver morphology for signs of necrosis, inflammation, or other abnormalities.
-
Data Analysis: Calculate the percent target mRNA reduction relative to the saline-treated control group. Compare the mean ALT and AST levels between treatment groups using appropriate statistical tests (e.g., ANOVA). Qualitatively assess the histopathology results.
In Vitro Nuclease Stability Assay
Objective: To assess the stability of different ASO modifications in the presence of nucleases.
Materials:
-
ASOs with different modifications (5-F-2'-dU, PS, 2'-MOE, LNA).
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase).
-
Phosphate-buffered saline (PBS).
-
Gel electrophoresis equipment (polyacrylamide gel, running buffer).
-
Fluorescent dye for nucleic acid visualization (e.g., SYBR Gold).
-
Imaging system for gel documentation.
Procedure:
-
Incubation: Incubate the ASOs at a final concentration of 1 µM in 50% FBS (or with a specific nuclease) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding a stop solution (e.g., EDTA and formamide) and placing on ice.
-
Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel to separate the full-length ASO from its degradation products.
-
Visualization and Quantification: Stain the gel with a fluorescent dye and visualize using a gel imaging system. Quantify the intensity of the band corresponding to the full-length ASO at each time point.
-
Data Analysis: Calculate the percentage of intact ASO remaining at each time point relative to the 0-hour time point. Plot the degradation over time to determine the half-life of each ASO modification.
Visualizations
ASO Mechanism of Action: RNase H-Mediated Degradation
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Experimental Workflow for In Vivo ASO Evaluation
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. synoligo.com [synoligo.com]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 5-F-2'-dU and Other 2'-Modified Nucleosides in siRNAs
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has revolutionized the landscape of molecular biology and drug development, with small interfering RNAs (siRNAs) at the forefront of targeted gene silencing. However, the therapeutic application of unmodified siRNAs is hampered by their inherent instability and potential for off-target effects. To overcome these limitations, a variety of chemical modifications have been introduced, with alterations at the 2'-position of the ribose sugar being a primary focus. This guide provides a comprehensive comparison of 5-fluoro-2'-deoxyuridine (5-F-2'-dU) with other commonly employed 2'-modified nucleosides, supported by experimental data and detailed protocols.
Overview of 2'-Modified Nucleosides in siRNAs
Chemical modifications are integral to the design of therapeutic siRNAs, enhancing their stability against nuclease degradation, modulating their binding affinity to target mRNA, and reducing unintended immune stimulation and off-target effects.[1][2] The 2'-position of the ribose is a critical site for such modifications as the 2'-hydroxyl group is involved in the mechanism of endonuclease cleavage.[3] This guide will focus on the following key 2'-modifications:
-
5-Fluoro-2'-deoxyuridine (5-F-2'-dU or FdU): A unique modification that not only participates in the RNAi pathway but also confers cytotoxic properties upon its release from the degraded siRNA.
-
2'-O-Methyl (2'-OMe): A widely used modification that enhances nuclease resistance and reduces immunogenicity.[4]
-
2'-Fluoro (2'-F): A modification that significantly increases thermal stability and nuclease resistance.[4][5]
-
Locked Nucleic Acid (LNA): A conformationally restricted analogue that dramatically boosts thermal stability and binding affinity.[4]
-
2'-O-Methoxyethyl (2'-MOE): A modification that provides excellent nuclease resistance and reduces off-target effects.[4][6]
Performance Comparison of 2'-Modified Nucleosides
The choice of a 2'-modification can significantly impact the performance of an siRNA therapeutic. The following tables summarize the available quantitative data for key performance parameters.
Table 1: Gene Silencing Activity
| Modification | Target Gene | Cell Line | IC50 (nM) | Fold Change vs. Unmodified | Reference |
| Unmodified | Thymidylate Synthase (TS) | RKO | ~1.0 | - | [1] |
| 5-F-2'-dU (in sense strand) | Thymidylate Synthase (TS) | RKO | ~1.0 | No significant change | [1] |
| 2'-F (pyrimidines) | Factor VII | HeLa | 0.50 | ~2-fold more potent | [5][7] |
| 2'-OMe (in seed region) | Various | - | - | Generally maintains potency | [8] |
| 2'-MOE (at cleavage site) | ICAM1 | - | - | Improved silencing activity | [6] |
| LNA (inactivated) | Factor VII | - | - | Not tolerated in antisense strand | [5] |
Table 2: Nuclease Resistance (Serum Stability)
| Modification | Half-life (t1/2) in Serum | Fold Change vs. Unmodified | Reference |
| Unmodified | < 15 minutes | - | [9] |
| 2'-F (pyrimidines) | > 24 hours | Dramatically increased | [5][9] |
| 2'-OMe | - | Significantly increased | [10] |
| 2'-MOE | - | Enhanced stability | [4][6] |
| LNA | - | Dramatically increased | [4] |
| 5-F-2'-dU | Data not available | - |
Note: Direct comparative data for the serum stability of 5-F-2'-dU modified siRNAs was not found in the reviewed literature.
Table 3: Thermal Stability (Tm)
| Modification | ΔTm per modification (°C) | Reference |
| 2'-F | ~+1.8 to +2.5 | [4] |
| 2'-OMe | Slight increase | [10] |
| 2'-MOE | ~+0.9 to +1.7 | [4] |
| LNA | up to +8 | [4] |
| 5-F-2'-dU | Data not available |
Note: Direct comparative data for the thermal stability of 5-F-2'-dU modified siRNAs was not found in the reviewed literature.
Table 4: Cytotoxicity
| Modification | Cell Line | IC50 (nM) - Cell Viability | Key Finding | Reference |
| Unmodified (TS-targeted) | RKO | > 100 | Low cytotoxicity | [1] |
| 5-F-2'-dU (1x in sense strand) | RKO | ~3.7 | 27-fold more cytotoxic | [1] |
| 5-F-2'-dU (5x in sense strand) | RKO | ~0.5 | ~200-fold more cytotoxic | [1] |
| 2'-F | HeLa | - | Not significantly toxic | [11] |
| 2'-OMe | - | - | No toxicity observed | [12] |
| 2'-MOE | - | - | No toxicity observed | [6] |
The Unique Mechanism of 5-F-2'-dU Modified siRNAs
Experimental Workflows and Signaling Pathways
RNA Interference (RNAi) Pathway
The canonical RNAi pathway is the fundamental mechanism through which siRNAs exert their gene-silencing effects. Understanding this pathway is crucial for the rational design of modified siRNAs.
Caption: The RNAi pathway, from siRNA processing to target mRNA degradation.
Experimental Workflow for Evaluating siRNA Performance
A standardized workflow is essential for the objective comparison of different siRNA modifications.
Caption: A typical experimental workflow for the evaluation of modified siRNAs.
Detailed Experimental Protocols
Gene Silencing Analysis by quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA transfection.
-
Cell Culture and Transfection:
-
Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with the desired concentration of siRNA (e.g., 10 nM) using a suitable transfection reagent according to the manufacturer's protocol. Include a non-targeting siRNA control and a mock transfection control.
-
Incubate the cells for 24-72 hours post-transfection.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target gene expression, normalized to the housekeeping gene and compared to the non-targeting control.[1]
-
Protein Knockdown Analysis by Western Blotting
This protocol is used to confirm that the reduction in mRNA levels translates to a decrease in the corresponding protein.
-
Cell Lysis and Protein Quantification:
-
Following siRNA transfection and incubation (48-96 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Serum Stability Assay
This assay assesses the resistance of siRNAs to degradation by nucleases present in serum.
-
Incubation:
-
Incubate 20 µM of the siRNA duplex in 90% fetal bovine serum (FBS) or human serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h).
-
-
Sample Preparation:
-
Stop the degradation reaction by adding a proteinase K solution and incubating at 65°C.
-
Mix the samples with a gel loading buffer.
-
-
Gel Electrophoresis:
-
Separate the siRNA samples on a 20% non-denaturing polyacrylamide gel.
-
-
Visualization and Quantification:
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands under UV light.
-
Quantify the band intensity of the intact siRNA at each time point using densitometry software.
-
Calculate the percentage of intact siRNA remaining relative to the 0-hour time point to determine the degradation profile and half-life.
-
Conclusion
The selection of a 2'-modification for siRNA therapeutics is a critical decision that influences efficacy, stability, and safety. While established modifications like 2'-OMe and 2'-F offer significant advantages in terms of nuclease resistance and thermal stability, 5-F-2'-dU presents a novel paradigm by introducing a dual-action mechanism of gene silencing and cytotoxicity. This unique property makes 5-F-2'-dU-modified siRNAs a particularly attractive option for the development of anticancer therapeutics. However, for applications where cytotoxicity is not desired, other 2'-modifications that primarily enhance stability and reduce off-target effects would be more appropriate. Further head-to-head comparative studies are warranted to fully elucidate the performance profile of 5-F-2'-dU-modified siRNAs in relation to other 2'-analogs across a broader range of performance metrics. This will enable a more informed selection of chemical modifications tailored to specific therapeutic applications.
References
- 1. Development of modified siRNA molecules incorporating 5-fluoro-2'-deoxyuridine residues to enhance cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to siRNAs Modified with 5-fluoro-2'-deoxyuridine: Enhancing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison
The biological activity of 5-FdU-modified siRNAs has been evaluated based on their gene silencing efficiency, cytotoxicity, stability, and potential for off-target effects. The following tables summarize the quantitative data from key experimental findings, primarily focusing on siRNAs targeting Thymidylate Synthase (TS), a key enzyme in DNA synthesis and a target for cancer chemotherapy.
Table 1: Gene Silencing Efficiency of Unmodified vs. 5-FdU-Modified siRNAs
| siRNA Construct | Target Gene | Cell Line | Concentration (nM) | mRNA Suppression (%)[1] | Protein Suppression (%)[1] |
| Unmodified TS6 ssiRNA | TS | RKO | 1 | ~80 | ~80 |
| TS6-1xF(4)-dU/dA | TS | RKO | 1 | Not specified | Significant Inhibition |
| TS6-FdU/dA | TS | RKO | 1 | ~75 | ~75 |
| Mis-FdU/dA (mismatched control) | TS | RKO | 1 | No effect | No effect |
Data synthesized from studies on sticky siRNAs (ssiRNAs) targeting Thymidylate Synthase (TS) in RKO human colon carcinoma cells. The modifications are located on the sense strand.
Table 2: Cytotoxicity of Unmodified vs. 5-FdU-Modified siRNAs
| siRNA Construct | Target Gene | Cell Line | IC50 (nM)[1] | Fold Change in Cytotoxicity vs. Unmodified |
| Unmodified TS6 ssiRNA | TS | RKO | >100 | - |
| TS6-1xF(4)-dU/dA | TS | RKO | ~10 | >10-fold increase |
| TS6-FdU/dA | TS | RKO | ~1 | >100-fold increase |
| Mis-FdU/dA (mismatched control) | TS | RKO | >100 | No significant cytotoxicity |
IC50 values were determined using a WST-1 cell proliferation assay in RKO cells.
Table 3: Nuclease Stability of Modified siRNAs
| Modification | General Effect on Nuclease Stability |
| Unmodified RNA | Highly susceptible to degradation |
| 2'-Fluoro (2'-F) | Increased resistance to endo- and exonucleases |
| 2'-O-Methyl (2'-OMe) | Increased resistance to nucleases |
| Phosphorothioate (PS) | Increased resistance to nucleases |
Table 4: Off-Target Effects of Chemically Modified siRNAs
Comprehensive transcriptomic or proteomic analyses to specifically quantify the off-target effects of 5-FdU-modified siRNAs are not yet published. However, the general principles of off-target effects in RNAi suggest that chemical modifications, particularly in the seed region of the siRNA, can influence off-target profiles.[4] Some modifications have been shown to reduce off-target effects by altering the thermodynamics of seed region binding.[4] It has been suggested that the growth inhibitory effects of a specific TS-targeted siRNA were reversed by thymidine, indicating minimal off-target effects on other genes impacting cell growth.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the evaluation of 5-FdU-modified siRNAs.
Synthesis of 5-FdU-Modified siRNAs
The synthesis of 5-FdU-modified siRNAs is typically performed using solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer.
-
Phosphoramidite Preparation: 5-fluoro-2'-deoxyuridine is converted to its 5'-O-DMT-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative.
-
Solid Support: Synthesis is initiated on a solid support functionalized with the first nucleoside of the sequence.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group with an acid.
-
Coupling: Addition of the next phosphoramidite, activated by a tetrazole catalyst.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine).
-
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a basic solution (e.g., ammonium hydroxide and methylamine).
-
Purification: The crude siRNA is purified by high-performance liquid chromatography (HPLC) to isolate the full-length product.
-
Annealing: The sense and antisense strands are annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final siRNA duplex.
Cell Culture and Transfection
-
Cell Lines: RKO human colon carcinoma cells are a commonly used model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection Reagent: Lipofectamine™ RNAiMAX is a suitable transfection reagent.
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute the desired concentration of siRNA (e.g., 1 nM) in Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for the desired time period (e.g., 48 hours) before analysis.
-
Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR) for mRNA Levels:
-
RNA Extraction: Isolate total RNA from transfected cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR: Perform qPCR using a sequence-specific primer and probe set for the target gene (e.g., TS) and a housekeeping gene (e.g., GAPDH) for normalization. Use a real-time PCR system and appropriate master mix.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
-
-
Western Blotting for Protein Levels:
-
Cell Lysis: Lyse transfected cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TS) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Cytotoxicity Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Transfect cells with a range of concentrations of the modified and control siRNAs as described above.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Nuclease Stability Assay
-
Incubation: Incubate the modified and unmodified siRNAs in 50% human serum or a nuclease-containing buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Nuclease Inactivation: Stop the reaction by adding a chelating agent like EDTA and placing the samples on ice.
-
Gel Electrophoresis: Analyze the integrity of the siRNAs by running the samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands under UV light.
-
Quantification: Quantify the intensity of the intact siRNA band at each time point to determine the degradation rate.
Visualizations
Experimental Workflow
Caption: Workflow for the evaluation of 5-FdU-modified siRNAs.
Proposed Signaling Pathway for 5-FdU-Modified siRNA Action
Caption: Dual-action mechanism of 5-FdU-modified siRNAs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Enhancing Oligonucleotide Stability: A Comparative Guide to Nuclease Resistance of 5-F-2'-dU Modified Oligonucleotides
For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotides is a critical parameter for therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their resistance to these enzymes. This guide provides a comparative analysis of the nuclease resistance of oligonucleotides containing 5-fluoro-2'-deoxyuridine (5-F-2'-dU), benchmarked against other common stability-enhancing modifications.
The introduction of a fluorine atom at the 2' position of the ribose sugar, as seen in 5-F-2'-dU, is a well-established strategy to confer nuclease resistance. This modification alters the sugar pucker and local conformation of the oligonucleotide backbone, thereby reducing its recognition and cleavage by nucleases.
Comparative Nuclease Resistance
| Modification | Nuclease Source | Half-life / % Degradation | Fold Increase in Resistance (vs. Unmodified) |
| Unmodified DNA | Human Serum | ~1.5 hours[1] | 1x |
| Phosphorothioate (PS) | Human Serum | >72 hours[2] | >48x[2] |
| 2'-O-Methyl (2'-OMe) | 10% Fetal Bovine Serum | >72 hours (when combined with PS)[2] | Significantly increased |
| 2'-Fluoro-arabinouridine (2'-F-araU) | Snake Venom Phosphodiesterase | ~60% degraded after 60 min | ~2.5x (compared to PS at 60 min) |
| Locked Nucleic Acid (LNA) (end-capped) | Human Serum | ~24 hours[1] | ~16x[1] |
Key Observations:
-
Phosphorothioate (PS) modification offers exceptional nuclease resistance, with a half-life exceeding 72 hours in serum.[2]
-
2'-O-Methyl (2'-OMe) modifications , particularly when used in conjunction with a phosphorothioate backbone, also provide substantial protection against nuclease degradation.[2]
-
While direct data for 5-F-2'-dU is limited, the analysis of 2'-F-araU shows a notable increase in stability against snake venom phosphodiesterase compared to an unmodified oligonucleotide, although it appears less protective than a phosphorothioate linkage in this specific assay.
-
Locked Nucleic Acid (LNA) modifications significantly enhance nuclease resistance, demonstrating a considerable increase in half-life in human serum.[1]
Experimental Methodologies
Accurate assessment of nuclease resistance is paramount for the development of oligonucleotide therapeutics. The following are detailed protocols for common in vitro assays used to evaluate oligonucleotide stability.
Nuclease Degradation Assay in Fetal Bovine Serum (FBS)
This assay assesses the stability of oligonucleotides in a complex biological medium that mimics in vivo conditions.
Protocol:
-
Oligonucleotide Preparation: Resuspend the test oligonucleotides (e.g., unmodified, 5-F-2'-dU modified, PS modified) in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In sterile microcentrifuge tubes, prepare a reaction mixture containing 10 µL of 10 µM oligonucleotide, 80 µL of pre-warmed (37°C) fetal bovine serum (10% final concentration), and 10 µL of 10x PBS buffer.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately stop the reaction by adding an equal volume of 2x formamide loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to visualize and quantify the amount of intact oligonucleotide remaining.
Snake Venom Phosphodiesterase (SVPD) Assay
This assay utilizes a specific 3'-exonuclease to assess the stability of the 3'-end of an oligonucleotide, a common site of degradation in vivo.
Protocol:
-
Oligonucleotide Labeling (Optional): For visualization by autoradiography, 5'-end label the oligonucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂), combine the oligonucleotide (final concentration 1 µM) and snake venom phosphodiesterase (e.g., 0.01 units/µL).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions, which are essential for enzyme activity.
-
Analysis: Analyze the degradation products by PAGE and visualize using autoradiography or a suitable gel stain. Quantify the percentage of intact oligonucleotide at each time point.
Logical Framework for Selecting Nuclease-Resistant Modifications
The choice of modification depends on a balance of factors including desired stability, potential for off-target effects, and ease of synthesis.
Conclusion
The incorporation of 5-F-2'-dU into oligonucleotides represents a viable strategy for enhancing nuclease resistance. While direct quantitative comparisons with all other modifications are limited, the available data on 2'-fluoro analogs suggest a significant improvement in stability over unmodified oligonucleotides. For applications requiring the highest level of nuclease resistance, phosphorothioate and LNA modifications, or combinations thereof, remain the gold standard. The selection of a specific modification strategy should be guided by the desired pharmacokinetic profile, the specific therapeutic application, and empirical testing using standardized nuclease stability assays. Further head-to-head studies are warranted to precisely position the nuclease resistance of 5-F-2'-dU-containing oligonucleotides within the landscape of available chemical modifications.
References
A Comparative Guide to 5-Fluoro-2'-deoxyuridine (Floxuridine) and Other Halogenated Nucleosides in Therapeutics
Halogenated nucleosides represent a cornerstone class of antimetabolite drugs extensively used in the treatment of cancer and viral diseases. These compounds function as structural mimics of natural purine or pyrimidine nucleosides, enabling them to interfere with critical cellular processes like DNA replication and repair. This guide provides a detailed comparison of 5-Fluoro-2'-deoxyuridine (Floxuridine, FUDR), a key anticancer agent, with other prominent halogenated nucleosides, offering insights into their mechanisms, therapeutic applications, and performance based on available data.
Core Mechanism of Action: Disrupting DNA Synthesis
The primary therapeutic effect of most halogenated pyrimidines, including Floxuridine, stems from their ability to inhibit thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.
The general pathway is as follows:
-
Cellular Uptake: The nucleoside analog is transported into the cell.
-
Metabolic Activation: Inside the cell, it is phosphorylated by cellular kinases into its active form. For Floxuridine, this is 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1]
-
Target Inhibition: The active metabolite, FdUMP, forms a stable ternary complex with thymidylate synthase and a folate cofactor.[1][2] This covalent binding effectively blocks the enzyme's function.
-
DNA Synthesis Arrest: The inhibition of TS leads to a depletion of the thymidine triphosphate (TTP) pool.[1] This scarcity of a crucial DNA building block halts DNA replication and repair, inducing "thymineless death," particularly in rapidly proliferating cancer cells.[1][3]
In addition to TS inhibition, some nucleoside analogs, or their metabolites, can be mistakenly incorporated into DNA and RNA, leading to strand breaks, fraudulent RNA, and further cytotoxic effects.[4][5][6][7]
Comparative Analysis of Key Halogenated Nucleosides
While sharing fundamental mechanisms, different halogenated nucleosides have been optimized for distinct therapeutic niches, varying in their target specificity, potency, and approved clinical applications. The following table summarizes these differences.
| Compound | Primary Therapeutic Use | Core Mechanism of Action | Key Performance & Clinical Notes | Common Side Effects / Toxicity |
| 5-Fluoro-2'-deoxyuridine (Floxuridine) | Anticancer: Primarily metastatic colorectal cancer (especially via hepatic artery infusion) and liver metastases.[1][6][8] | Potent inhibition of thymidylate synthase (TS).[1] | More effective than 5-Fluorouracil (5-FU) in several preclinical cancer models.[8] Continuous hepatic artery infusion shows improved survival rates for colorectal metastases compared to control groups.[6] | Myelosuppression, gastrointestinal issues (nausea, vomiting, diarrhea, mucositis).[1][9] |
| Trifluridine (TFT) | Antiviral: Herpes simplex keratitis (topical eye drops).[4][10][11]Anticancer: Metastatic colorectal & gastric cancer (oral, combined with Tipiracil).[4][12] | Antiviral: Incorporation into viral DNA, blocking replication.[4][11]Anticancer: Incorporation into cancer cell DNA, causing DNA dysfunction.[4][7][12] | More effective than Idoxuridine for treating dendritic ulcers caused by herpes.[10][11][13] The combination with Tipiracil (which prevents Trifluridine degradation) is effective in patients previously treated with other chemotherapies.[4][12] | Topical: Local irritation, stinging.[11]Oral (w/ Tipiracil): Neutropenia, anemia, thrombocytopenia.[12] |
| Idoxuridine (IDU) | Antiviral: Herpes simplex keratitis (topical eye drops).[14][15] | A thymidine analog that inhibits viral DNA polymerase and gets incorporated into viral DNA, creating faulty genetic material.[14][16] | Historically significant as the first approved antiviral drug.[16] Its use has declined as it is considered less effective and more toxic than newer agents like Trifluridine.[13][16] No longer commercially available in the U.S. for human use.[15][16] | Eye irritation, potential for higher toxicity rates compared to newer antivirals.[15][16] |
| Gemcitabine (dFdC) | Anticancer: Broad-spectrum use in pancreatic, non-small cell lung, ovarian, and breast cancers.[17][18][19] | A difluorinated deoxycytidine analog. Its diphosphate form inhibits ribonucleotide reductase, depleting DNA building blocks. Its triphosphate form is incorporated into DNA, causing masked chain termination.[17][20] | A first-line treatment for several cancers.[17][20] Clinical trials showed a significant survival benefit in pancreatic cancer compared to 5-FU.[21] | Hematological toxicities (neutropenia), nausea, fatigue. Generally considered well-tolerated.[20] |
| Brivudine (BVDU) | Antiviral: Herpes zoster (shingles) in immunocompetent adults.[22][23][24] | A thymidine analog that, once phosphorylated, is incorporated into viral DNA, blocking the action of DNA polymerases and inhibiting viral replication.[23][25][26] | Highly potent against varicella-zoster virus (VZV), with in vitro activity stronger than aciclovir.[23][26] Allows for once-daily oral dosing.[26] | Generally well-tolerated; may cause nausea.[26] CRITICAL: Contraindicated with 5-FU and related prodrugs (e.g., capecitabine) due to a fatal interaction.[23] |
Experimental Protocols: Assessing Cytotoxicity
A fundamental experiment to compare the efficacy of anticancer nucleosides is the in vitro cell viability assay, which determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HT-29 for colorectal cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the halogenated nucleoside (e.g., Floxuridine) in a suitable solvent like DMSO or water.
-
Perform serial dilutions of the stock solution in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various drug concentrations to the wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48 to 72 hours, to allow the drug to exert its cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
5-Fluoro-2'-deoxyuridine (Floxuridine) remains a potent and clinically relevant anticancer agent, particularly for the locoregional treatment of colorectal liver metastases.[8] Its high efficacy is rooted in its targeted inhibition of thymidylate synthase.
The broader family of halogenated nucleosides demonstrates remarkable therapeutic diversity. The choice of agent is dictated by the specific pathology:
-
Anticancer Therapy: Floxuridine and the difluorinated analog Gemcitabine are mainstays in systemic and regional chemotherapy. Trifluridine has found a new role in oral combination therapy for refractory colorectal cancer.[4]
-
Antiviral Therapy: Trifluridine, Idoxuridine, and Brivudine are tailored to inhibit viral-specific enzymes like viral DNA polymerase or thymidine kinase, providing targeted action against herpesviruses.[4][14][25]
The primary challenges in this field continue to be overcoming drug resistance and minimizing off-target toxicity.[27][28] Future research is focused on designing next-generation analogs with improved safety profiles, exploring novel drug delivery systems to enhance tumor-specific targeting, and developing combination therapies that can circumvent resistance mechanisms.[2][19]
References
- 1. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 2. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Floxuridine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 8. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluridine - Wikipedia [en.wikipedia.org]
- 12. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 13. Antiviral update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Idoxuridine Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 16. Idoxuridine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 17. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Clinical application and drug resistance mechanism of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. massivebio.com [massivebio.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Brivudine - Wikipedia [en.wikipedia.org]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 26. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Taming the Target: A Comparative Guide to 5-F-2'-dU Modified siRNAs for Reduced Off-Target Effects
For researchers, scientists, and drug development professionals navigating the complexities of RNA interference (RNAi), minimizing off-target effects is paramount for therapeutic success. This guide provides a comprehensive comparison of small interfering RNAs (siRNAs) containing 5-fluoro-2'-deoxyuridine (5-F-2'-dU) modifications against other common chemical alterations, supported by experimental data and detailed protocols to aid in the selection of the most specific and potent gene-silencing agents.
Comparative Analysis of siRNA Modifications
The ideal siRNA modification should decrease off-target effects without compromising on-target silencing potency. Below is a summary of quantitative data from studies evaluating various chemically modified siRNAs.
| Modification Type | On-Target Silencing Efficiency | Reduction of Off-Target Effects | Key Findings & Considerations |
| 5-F-2'-dU (FdU) | Maintained or slightly altered depending on position[4][5] | Not the primary focus of cited studies; designed to enhance cytotoxicity[4][5] | The release of the FdU metabolite upon siRNA degradation can induce cytotoxicity, a novel approach for cancer therapy[4][5]. The impact on off-target gene silencing is less characterized compared to other modifications. |
| 2'-O-Methyl (2'-OMe) | Generally maintained[6][7][8] | Significant reduction[6][7][8] | Position-specific modification, particularly at position 2 of the guide strand, effectively reduces seed-mediated off-target effects[6]. It is thought to create steric hindrance, weakening the binding to partially complementary off-target transcripts[7]. |
| 2'-Deoxy-2'-fluoro (2'-F) | Similar or superior to unmodified siRNAs[9] | Reduced immune stimulation[9] | Imparts significant nuclease resistance and thermal stability[9]. While it reduces immunostimulatory off-target effects, its impact on seed-mediated off-targets is less emphasized in the available literature. |
| Locked Nucleic Acid (LNA) | Can be potent, but may reduce efficacy if extensively used in the seed region[3][7] | Significant reduction[7] | LNA modifications can induce large structural changes in the siRNA-target duplex, which can effectively reduce off-target binding but may also hinder on-target activity if not carefully placed[7]. |
| Formamide | Maintained | High efficiency in suppressing off-target effects[1] | A novel modification that inhibits hydrogen bond formation, destabilizing the interaction with off-target mRNAs that rely on seed region pairing[1]. |
| Phosphorothioate (PS) | Maintained | Little to no effect on seed-mediated off-target effects[7] | Primarily used to enhance nuclease resistance. Does not significantly alter the base-pairing thermodynamics responsible for seed-mediated off-target effects[7]. |
Experimental Protocols for Evaluating Off-Target Effects
A robust assessment of siRNA off-target effects requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Dual-Luciferase Reporter Assay for Seed Region-Mediated Off-Target Effects
This assay directly measures the silencing effect of an siRNA on a transcript containing a complementary sequence to its seed region.
Methodology:
-
Vector Construction: Clone the 3' UTR of a known off-target gene, or a synthetic sequence perfectly complementary to the siRNA seed region, downstream of a Renilla luciferase gene in a reporter vector (e.g., psiCHECK-2). A control vector with a mismatched seed region should also be prepared. The vector should also contain a constitutively expressed Firefly luciferase gene for normalization.
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or HEK293) and allow them to adhere. Co-transfect the cells with the reporter plasmid and the siRNA duplex (unmodified, 5-F-2'-dU modified, and other modified variants) using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX)[10].
-
Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample. Compare the normalized luciferase activity in the presence of each siRNA to that of a non-targeting control siRNA. A significant reduction in luciferase activity indicates an off-target effect.
Whole Transcriptome Analysis (RNA-Sequencing or Microarray)
This provides a global view of all gene expression changes induced by an siRNA, allowing for an unbiased identification of off-target effects.
Methodology:
-
siRNA Transfection: Transfect the cell line of interest with the various modified siRNAs and a negative control siRNA at a standardized concentration (e.g., 10 nM)[8].
-
RNA Extraction: At a specified time point post-transfection (e.g., 48 hours), harvest the cells and extract total RNA using a high-purity RNA isolation kit.
-
Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarray): Prepare sequencing libraries from the extracted RNA or label the RNA for microarray hybridization according to the manufacturer's protocols.
-
Data Analysis:
-
Align sequencing reads to a reference genome and quantify transcript abundances.
-
For microarrays, normalize the signal intensities.
-
Identify differentially expressed genes between the cells treated with the specific siRNA and the negative control.
-
Perform a "seed region enrichment analysis" by computationally searching the 3' UTRs of the downregulated transcripts for sequences complementary to the seed region of the transfected siRNA[2][8]. A statistically significant enrichment of seed matches in the downregulated gene set is strong evidence of miRNA-like off-target effects.
-
Cellular Phenotype and Cytotoxicity Assays
Off-target effects can manifest as unintended cellular phenotypes or toxicity.
Methodology:
-
Cell Viability/Proliferation Assay: Treat cells with the different siRNA modifications. At various time points, assess cell viability using assays such as MTT, WST-1, or real-time cell analysis. For siRNAs containing 5-F-2'-dU, this is particularly important to quantify the intended cytotoxic effect[4][5].
-
Apoptosis Assay: To determine if off-target effects are inducing apoptosis, treat cells with the siRNAs and then perform assays to detect markers of apoptosis, such as caspase activity or Annexin V staining[8].
-
Immunostimulatory Response Assay: Measure the induction of inflammatory cytokines (e.g., IFN-α, TNF-α) in the cell culture supernatant or by qPCR for their transcripts to assess if the siRNA is triggering an innate immune response[9].
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the RNAi pathway and a typical experimental workflow for evaluating off-target effects.
Caption: The RNAi pathway illustrating on-target and off-target mechanisms.
Caption: Experimental workflow for evaluating siRNA off-target effects.
Conclusion
The choice of chemical modification is a critical determinant of siRNA specificity and therapeutic potential. While modifications like 2'-O-methylation have a well-documented history of reducing seed-mediated off-target effects, novel alterations such as 5-F-2'-dU introduce multifunctional properties, combining gene silencing with cytotoxic activity. A comprehensive evaluation using a combination of reporter assays, global transcriptome analysis, and phenotypic screens is essential to fully characterize the on- and off-target activities of any modified siRNA. This guide provides the framework for such an evaluation, enabling researchers to make informed decisions in the design and development of next-generation RNAi therapeutics.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 3. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of modified siRNA molecules incorporating 5-fluoro-2'-deoxyuridine residues to enhance cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5'-DMT-5-F-2'-dU Phosphoramidite
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5'-DMT-5-F-2'-dU Phosphoramidite, a crucial building block in oligonucleotide synthesis. Adherence to these procedures is essential for mitigating risks to personnel and the environment.
This compound is a hazardous substance that necessitates careful handling and disposal. It is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are familiar with the hazards associated with this compound. In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite or dry sand, collected in a sealed, properly labeled container, and the affected area decontaminated. Under no circumstances should this chemical or its waste be allowed to enter drains or waterways.
Disposal Plan: A Two-Stage Deactivation and Disposal Process
The recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by collection and disposal as hazardous waste in accordance with all local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.
Experimental Protocol for Deactivation of this compound Waste
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound and residues in empty containers.
Materials:
-
This compound waste (solid or container residue)
-
Anhydrous acetonitrile (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. The weak base facilitates hydrolysis and neutralizes any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this waste down the sink or in regular trash.
Quantitative Parameters for Deactivation
| Parameter | Value/Instruction | Purpose |
| Solvent for Dissolution | Anhydrous Acetonitrile | To dissolve the solid phosphoramidite waste for effective reaction. |
| Deactivating Agent | 5% w/v Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base to facilitate hydrolysis and neutralize acidic byproducts. |
| Ratio of Waste Solution to Deactivating Agent | 1:10 by volume | To ensure a sufficient excess of the hydrolyzing agent for complete reaction. |
| Reaction Time | Minimum 24 hours | To ensure the complete hydrolysis of the phosphoramidite. |
| Final pH of Waste Solution | Neutral (6.0 - 8.0) is preferred | A neutral pH is generally safer for handling and is a common requirement for hazardous waste collection. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Personal protective equipment for handling 5'-DMT-5-F-2'-dU Phosphoramidite
Essential Safety and Handling Guide for 5'-DMT-5-F-2'-dU Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these guidelines is essential to ensure laboratory safety and environmental protection.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure when handling phosphoramidites. These compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4] |
| Face Shield | Recommended when there is a risk of splashing.[3] | |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves are a suitable option. Always inspect gloves before use and dispose of them properly after contamination.[3][4] |
| Laboratory Coat | A standard lab coat must be worn to protect from spills.[3][4] | |
| Respiratory Protection | NIOSH-approved Respirator | A dust mask (e.g., N95 or P1 type) should be used if working in an area with inadequate ventilation or where dust may be generated.[3][4] |
II. Operational Plan: Safe Handling and Storage
A. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2][3]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or dry sand. Collect the absorbed material in a sealed container for proper disposal. The spill area should then be decontaminated with alcohol.[1]
B. Storage:
-
Container: Keep the container tightly sealed to protect it from moisture and air.[3]
-
Temperature: The recommended storage temperature is -20°C.[3][5][6]
-
Incompatibilities: Store away from heat and oxidizing agents.[2][3]
III. Disposal Plan: Deactivation and Waste Management
Improper disposal of phosphoramidite waste can pose a significant environmental hazard. Do not dispose of this chemical into drains or the environment.[3] The primary method for safe disposal involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste according to local, state, and federal regulations.[1]
A. Deactivation Protocol for Small Quantities: This protocol is intended for the deactivation of small amounts of expired or unused solid waste or residues in empty containers.
-
Preparation: All steps must be performed within a certified chemical fume hood while wearing the appropriate PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak basic solution helps to neutralize any acidic byproducts.[1]
-
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
B. Waste Collection and Final Disposal:
-
Collection: Transfer the resulting aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
IV. Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. DMT-2′Fluoro-dU Phosphoramidite | 146954-75-8 [chemicalbook.com]
- 6. 5'-O-DMT-2'-F-Deoxyuridine-CE Phosphoramidit, 146954-75-8 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
